molecular formula C5H13ClN2O B1288376 2-amino-N-isopropylacetamide hydrochloride CAS No. 614718-86-4

2-amino-N-isopropylacetamide hydrochloride

Cat. No.: B1288376
CAS No.: 614718-86-4
M. Wt: 152.62 g/mol
InChI Key: ABTBXBZDYYYVEM-UHFFFAOYSA-N
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Description

2-amino-N-isopropylacetamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBXBZDYYYVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602767
Record name N-Propan-2-ylglycinamide--hydrogen chloride (1/1)
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Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614718-86-4
Record name N-Propan-2-ylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(propan-2-yl)acetamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-isopropylacetamide hydrochloride: A Core Component in Advanced Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-N-isopropylacetamide hydrochloride (CAS No. 614718-86-4), a critical building block in the synthesis of Peptide Nucleic Acids (PNAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and pivotal role in the advancement of genetic medicines and diagnostic tools.

Executive Summary & Strategic Importance

This compound is a specialized chemical intermediate whose significance is intrinsically linked to the field of PNA technology. PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain composed of N-(2-aminoethyl)glycine units.[1][2] This structural alteration confers remarkable properties, including high-affinity binding to complementary DNA and RNA sequences and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2] As a fundamental component of this backbone, this compound serves as a linchpin in the construction of PNA oligomers used in antisense therapeutics, gene editing, and advanced molecular diagnostics.[3][4] This guide elucidates the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its successful application. The identity and key characteristics of this compound are summarized below.

Structural Elucidation

The molecular structure of this compound comprises a central acetamide core. An isopropyl group is attached to the amide nitrogen, and an amino group is situated on the alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a crucial attribute for its use in synthetic chemistry.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential identifiers and properties of the compound.

PropertyValueSource(s)
IUPAC Name 2-amino-N-(propan-2-yl)acetamide; hydrochlorideN/A
CAS Number 614718-86-4[5][6]
Molecular Formula C₅H₁₃ClN₂O[5][6]
Molecular Weight 152.62 g/mol [5][6]
Appearance Colorless crystalline powder[3]
Solubility Excellent solubility for PNA research[3]

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity of the final product. The most logical and widely applicable synthetic strategy involves a two-step sequence: the formation of an N-substituted chloroacetamide intermediate, followed by nucleophilic substitution with an amino group.

Rationale for the Synthetic Pathway

This two-step approach is favored for its efficiency and the commercial availability of the starting materials.

  • Step 1: Amide Formation. The reaction between chloroacetyl chloride and isopropylamine is a classic Schotten-Baumann reaction. This method is robust and generally high-yielding for the formation of the amide bond.

  • Step 2: Amination. The subsequent introduction of the amino group via displacement of the chloride is a critical step. Using a protected form of ammonia, such as hexamine, or direct amination under controlled conditions, prevents side reactions and the formation of over-alkylated products. The final deprotection and salt formation with hydrochloric acid yield the target compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination & Salt Formation Chloroacetyl_chloride Chloroacetyl Chloride Reaction1 Acylation (Schotten-Baumann Conditions) Chloroacetyl_chloride->Reaction1 Isopropylamine Isopropylamine Isopropylamine->Reaction1 Intermediate 2-chloro-N-isopropylacetamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Ammonia_Source Ammonia Source (e.g., aq. Ammonia) Ammonia_Source->Reaction2 Free_Base 2-amino-N-isopropylacetamide (Free Base) Reaction2->Free_Base Salt_Formation Acidification Free_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product 2-amino-N-isopropylacetamide hydrochloride Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar compounds.

Step 1: Synthesis of 2-chloro-N-isopropylacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-isopropylacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Amination: Dissolve the crude 2-chloro-N-isopropylacetamide (1.0 equivalent) in a suitable solvent like ethanol or a mixture of water and an ether such as methyl tert-butyl ether. Add an excess of aqueous ammonia.

  • Reaction Conditions: The reaction is typically performed in a sealed vessel or an autoclave under pressure and may require heating to drive the reaction to completion.

  • Isolation of Free Base: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue contains the free base, 2-amino-N-isopropylacetamide.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the solution is acidic.

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system like ethanol/ether can be performed for further purification.

Application in Drug Development: The PNA Connection

The primary and most significant application of this compound is in the solid-phase synthesis of PNA oligomers.[3][4]

Role as a PNA Backbone Monomer

In the context of PNA synthesis, this molecule, after appropriate N-terminal protection (typically with an Fmoc group), serves as a fundamental building block of the uncharged polyamide backbone.[4] The synthesis of PNA oligomers is carried out on a solid support, similar to peptide synthesis, where monomers are sequentially added to the growing chain.[7] The isopropylamide moiety of the title compound becomes part of the repeating unit of the PNA backbone, providing structural integrity and the correct spacing for the attached nucleobases to hybridize effectively with their target DNA or RNA.

Significance in Therapeutic and Diagnostic Applications

The unique properties of PNAs have led to their investigation in a variety of high-impact areas:

  • Antisense and Antigene Therapies: PNAs can bind to mRNA to block protein translation or bind directly to double-stranded DNA to inhibit transcription. Their enzymatic stability makes them highly attractive candidates for these therapeutic modalities.[1]

  • Diagnostic Probes: Labeled PNA probes are used in techniques like Fluorescence In Situ Hybridization (FISH) due to their high specificity and strong binding, which results in a high signal-to-noise ratio.[3]

  • Gene Editing: PNAs are being explored for their potential to facilitate targeted gene modification.

The availability of high-purity building blocks like this compound is a prerequisite for the successful synthesis of high-quality PNA oligomers for these demanding applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific, verified Safety Data Sheet (SDS) for CAS 614718-86-4 is not publicly available, general precautions for related amino acid hydrochlorides and acetamide derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form is generally stable under these conditions.

  • Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the fields of genomics, molecular diagnostics, and advanced therapeutics. Its role as a core component of the PNA backbone places it at the forefront of research aimed at developing next-generation drugs and diagnostic agents. A thorough understanding of its molecular structure, synthesis, and proper handling is essential for any researcher or organization looking to leverage the power of PNA technology. This guide provides the foundational knowledge to facilitate its effective and safe use in pioneering scientific endeavors.

References

  • Pentelute, B. L., et al. (2017). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC. Available at: [Link]

  • Sarlah, D., et al. (2018). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. Available at: [Link]

  • LifeTein. Peptide Nucleic Acids (PNAs) Custom Synthesis. Available at: [Link]

  • Sugiyama, T., & Kittaka, A. (2013). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentPNASynthesis Documentation. Available at: [Link]

Sources

synthesis of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-amino-N-isopropylacetamide Hydrochloride

Introduction

This compound (CAS No: 614718-86-4) is a specialized organic compound with the molecular formula C₅H₁₃ClN₂O.[1][2] It serves as a valuable building block in various research and development applications, notably in the synthesis of peptide nucleic acid (PNA) monomers, which are synthetic analogs of DNA and RNA.[3] Its structure, featuring a primary amine, an isopropylamide group, and a chiral center, makes it a versatile intermediate for creating more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, aimed at researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The can be approached from several distinct retrosynthetic pathways. The core challenge lies in the selective formation of two key bonds: the amide bond between the carbonyl group and the isopropylamine nitrogen, and the C-N bond of the primary amine at the alpha-position. Three primary strategies emerge from this analysis:

  • The Halogenated Intermediate Strategy: This is a classical and often industrially viable approach. It involves first constructing the N-isopropyl chloroacetamide backbone and subsequently displacing the halogen with an amino group via ammonolysis.

  • The Glycinamide Alkylation Strategy: This route begins with the pre-formed glycinamide (2-aminoacetamide) core and introduces the N-isopropyl group in a later step, typically through reductive amination.

  • The N-Substituted Glycine Strategy: This pathway involves first synthesizing N-isopropylglycine and then forming the primary amide in the final step. This offers excellent control over the N-substitution but may require more steps.

These competing strategies offer different advantages concerning starting material availability, reaction control, and scalability.

cluster_0 Strategy 1: Halogenated Intermediate cluster_1 Strategy 2: Glycinamide Alkylation cluster_2 Strategy 3: N-Substituted Glycine Target 2-Amino-N-isopropylacetamide Hydrochloride S1_Intermediate 2-Chloro-N-isopropylacetamide Target->S1_Intermediate Ammonolysis & Salt Formation S1_Start3 Ammonia Target->S1_Start3 S2_Intermediate Glycinamide Target->S2_Intermediate Reductive Amination S2_Start1 Acetone Target->S2_Start1 S3_Intermediate N-Isopropylglycine Target->S3_Intermediate Amidation S3_Start3 Ammonia Target->S3_Start3 S1_Start1 Isopropylamine S1_Intermediate->S1_Start1 Amide Formation S1_Start2 Chloroacetyl Chloride S1_Intermediate->S1_Start2 Amide Formation S2_Start2 Glycine Derivative (e.g., Chloroacetamide) S2_Intermediate->S2_Start2 Ammonolysis S3_Start1 Isopropylamine S3_Intermediate->S3_Start1 N-Alkylation S3_Start2 Glycine Precursor (e.g., Chloroacetic Acid) S3_Intermediate->S3_Start2 N-Alkylation

Caption: Retrosynthetic analysis of 2-amino-N-isopropylacetamide HCl.

Chapter 2: Synthesis via Halogenated Intermediate

This is arguably the most direct and widely documented approach. It leverages the high reactivity of acyl chlorides and the well-established nucleophilic substitution chemistry of alpha-halo amides.

Section 2.1: Synthesis of 2-Chloro-N-isopropylacetamide

The first step is the formation of the amide bond between isopropylamine and chloroacetyl chloride.[4] This reaction is highly exothermic and proceeds readily. The key consideration is managing the hydrogen chloride (HCl) byproduct, which will form a salt with the starting amine, effectively consuming it.

Causality: Using a twofold excess of isopropylamine is a common strategy. One equivalent acts as the nucleophile, while the second acts as a sacrificial base to neutralize the generated HCl. Alternatively, an inert tertiary amine base like triethylamine can be used, allowing for stoichiometric use of the primary amine. The choice of a non-protic solvent like dichloromethane or diethyl ether is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-N-isopropylacetamide

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with isopropylamine (2.0 eq.) and anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath. This is critical to control the exothermicity of the acylation.

  • Addition: A solution of chloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is washed sequentially with water, dilute HCl (to remove excess amine), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 2-chloro-N-isopropylacetamide, which can be purified by recrystallization or column chromatography if necessary.[5]

Section 2.2: Ammonolysis and Salt Formation

The second step involves a nucleophilic substitution reaction where the chloride in 2-chloro-N-isopropylacetamide is displaced by an amino group. This is typically achieved using a large excess of ammonia to minimize the formation of the dimer byproduct, where the product amine reacts with another molecule of the starting material.[6]

Causality: The reaction is often performed in a sealed vessel (autoclave) under pressure, using aqueous or alcoholic ammonia.[6] The elevated pressure and temperature increase the reaction rate. Using a large excess of ammonia shifts the equilibrium towards the desired primary amine product and statistically reduces the chance of the product reacting further.

Experimental Protocol: Synthesis of this compound

  • Setup: A high-pressure autoclave is charged with 2-chloro-N-isopropylacetamide (1.0 eq.) and a concentrated solution of ammonia in methanol or water (e.g., 7N methanolic ammonia, >10 eq.).

  • Reaction: The vessel is sealed and heated to 60-80 °C for 12-24 hours with stirring.

  • Isolation (Free Base): After cooling, the excess ammonia and solvent are removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent, and inorganic salts (ammonium chloride) are removed by filtration. Evaporation of the solvent yields the crude free base, 2-amino-N-isopropylacetamide.

  • Salt Formation: The crude free base is dissolved in a minimal amount of a solvent like isopropanol or diethyl ether. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in isopropanol is added dropwise until the solution is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Start1 Isopropylamine + Chloroacetyl Chloride Intermediate 2-Chloro-N-isopropylacetamide Start1->Intermediate Acylation (DCM, 0°C) FreeBase 2-Amino-N-isopropylacetamide (Free Base) Intermediate->FreeBase Ammonolysis (Autoclave, Heat) Ammonia Aqueous or Methanolic NH3 Ammonia->FreeBase Product 2-Amino-N-isopropylacetamide Hydrochloride FreeBase->Product Salt Formation (Isopropanol) HCl HCl (gas or solution) HCl->Product

Caption: Workflow for the Halogenated Intermediate Strategy.

Chapter 3: Synthesis via Glycinamide Alkylation

This strategy builds the molecule by first establishing the 2-aminoacetamide (glycinamide) core and then adding the isopropyl group. This approach is advantageous if glycinamide hydrochloride is a readily available starting material.

Section 3.1: Preparation of Glycinamide Hydrochloride

Glycinamide hydrochloride can be synthesized through various methods. A common laboratory and industrial method involves the ammonolysis of chloroacetamide.[7][8] Chloroacetamide itself can be prepared from chloroacetyl chloride and ammonia[9] or by the ammonolysis of esters like ethyl chloroacetate.[8][10] An alternative route proceeds from aminoacetonitrile, which is hydrolyzed in the presence of HCl.[7][11]

Starting MaterialReagentsKey ConditionsReference
ChloroacetamideAqueous AmmoniaControlled temperature[7][8]
Ethyl ChloroacetateAqueous AmmoniaCold (0-5 °C)[10]
Chloroacetyl ChlorideAmmonia/MethanolLow temperature (-10 to 10 °C)[9]
Aminoacetonitrile HClIsopropanol, HCl gasHeat (50-70 °C)[11]
Table 1: Common Synthetic Routes to Glycinamide Hydrochloride
Section 3.2: N-Isopropylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is ideal for this transformation.[12][13] The process involves the reaction of the primary amine of glycinamide with a ketone (acetone) to form an intermediate imine (or the more stable enamine tautomer), which is then reduced in situ to the secondary amine.

Causality: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the acetone but are reactive enough to reduce the protonated imine intermediate.[12] This selectivity prevents the wasteful consumption of the reducing agent and simplifies the reaction. The reaction is typically run under weakly acidic conditions (pH 5-6) to promote imine formation without deactivating the amine nucleophile.

step1 Step 1: Imine Formation Glycinamide attacks the protonated carbonyl of acetone. (Weakly Acidic, pH 5-6) step2 Step 2: Dehydration The carbinolamine intermediate loses water to form a protonated iminium ion. step1->step2 H₂O step3 Step 3: Reduction A hydride reducing agent (e.g., NaBH₃CN) attacks the iminium ion. step2->step3 [H⁻] product {Final Product|N-isopropylglycinamide} step3->product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination of Glycinamide

  • Setup: A round-bottom flask is charged with glycinamide hydrochloride (1.0 eq.), acetone (1.5-2.0 eq.), and a solvent such as methanol.

  • pH Adjustment: The pH of the solution is adjusted to ~6 using a mild base if necessary.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) is added portion-wise to the stirred solution at room temperature.

  • Reaction: The reaction is stirred at room temperature for 24-48 hours. Progress is monitored by TLC or LC-MS.

  • Workup: The solvent is carefully removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic (~pH 10) to deprotonate the product amine.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are dried over anhydrous sodium sulfate.

  • Salt Formation: The solvent is evaporated, and the resulting free base is converted to the hydrochloride salt as described in Section 2.2.

Chapter 4: Comparative Analysis and Process Considerations

The optimal synthetic route depends on project-specific factors such as scale, cost, available equipment, and safety considerations.

ParameterStrategy 1 (Halogenated Int.)Strategy 2 (Glycinamide Alkylation)Strategy 3 (N-Substituted Glycine)
Starting Materials Isopropylamine, Chloroacetyl ChlorideGlycinamide HCl, AcetoneIsopropylamine, Chloroacetic Acid
Key Steps Acylation, AmmonolysisReductive AminationN-Alkylation, Amidation
Potential Issues Exothermic acylation, dimer formation in ammonolysis, use of autoclave.[6]Over-alkylation (di-isopropylation) is possible, use of cyanoborohydride.Multi-step, requires amide coupling agents which can be expensive.[][15]
Scalability Generally good, common industrial processes.Good, one-pot procedures are common.Can be complex for large scale due to coupling agents and workups.
Control Good, steps are discrete.Selectivity can be an issue.Excellent control over N-substitution.

References

  • Preparation method for glycinamide hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • CN102190597A - Method for preparing glycinamide hydrochloride. (n.d.). Google Patents.
  • CN101979376B - Method for preparing glycinamide hydrochloride. (n.d.). Google Patents.
  • CN103265448A - Preparation method for glycinamide hydrochloride. (n.d.). Google Patents.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). PMC. Retrieved from [Link]

  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2015, August 6). ResearchGate. Retrieved from [Link]

  • How to make isopropylamine from acetone, ammonia, acid (HCl), and some metal. (2023, April 17). Quora. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.). Google Patents.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]

  • chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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2-amino-N-isopropylacetamide hydrochloride CAS number 614718-86-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N-isopropylacetamide hydrochloride (CAS: 614718-86-4)

Authored for Drug Development Professionals and Research Scientists

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 614718-86-4), a key chemical intermediate. Primarily utilized in the field of nucleic acid research, its main application lies in its role as a foundational building block for the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] PNAs are synthetic DNA analogs with a polyamide backbone, offering high binding affinity and specificity to DNA and RNA, making them valuable tools in diagnostics, antisense therapies, and genetic engineering.[1]

This guide details the chemical and physical properties of the title compound, outlines a robust and replicable synthetic pathway, provides detailed protocols for its analytical characterization, discusses its pivotal application in PNA synthesis, and summarizes essential safety and handling procedures. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a colorless crystalline powder.[1] Its structure consists of a glycine core that is N-acylated with an isopropylamine. The primary amine is protonated by hydrochloric acid to form a stable, solid salt with enhanced solubility in polar solvents, a desirable characteristic for its use in subsequent synthetic reactions.

PropertyValueSource(s)
CAS Number 614718-86-4[1]
Molecular Formula C₅H₁₃ClN₂O[1]
Molecular Weight 152.62 g/mol [1]
IUPAC Name 2-amino-N-(propan-2-yl)acetamide;hydrochloride[1]
Canonical SMILES CC(C)NC(=O)CN.Cl[1]
Appearance Colorless crystalline powder[1]
Solubility High solubility in aqueous solutions[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process involving peptide coupling followed by deprotection. This common laboratory-scale synthesis leverages readily available starting materials and standard organic chemistry techniques.

Overall Synthetic Scheme

The logical pathway begins with an N-protected glycine, such as Boc-glycine, which prevents self-polymerization and directs reactivity. This is coupled with isopropylamine to form the amide bond. The final step involves the removal of the Boc protecting group and concurrent salt formation using hydrochloric acid.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation BocGly Boc-Glycine Coupling Coupling Agent (e.g., HATU, HOBt) BocGly->Coupling IsoAmine Isopropylamine IsoAmine->Coupling BocProtected Boc-Protected Intermediate Coupling->BocProtected Forms Amide Bond Base Base (e.g., DIPEA) Base->Coupling Solvent1 Solvent (e.g., DMF) Solvent1->Coupling HCl HCl in Dioxane BocProtected->HCl FinalProduct 2-amino-N-isopropylacetamide HCl HCl->FinalProduct Removes Boc group, forms salt Solvent2 Solvent (e.g., Dioxane) Solvent2->HCl

Caption: Synthetic workflow for 2-amino-N-isopropylacetamide HCl.

Step-by-Step Synthesis Protocol

Materials:

  • N-α-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • Isopropylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O)

Protocol:

  • Step 1: Amide Coupling a. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Gly-OH (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid. Causality: HATU forms a highly reactive activated ester with Boc-Gly-OH, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without competing with isopropylamine. c. Slowly add isopropylamine (1.2 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Step 2: Deprotection and Salt Formation a. Dissolve the crude intermediate from Step 1f in a minimal amount of 1,4-dioxane. b. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise while stirring at 0 °C. c. Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate as a white solid. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt. d. Add an excess of diethyl ether to the slurry to ensure complete precipitation of the product. e. Isolate the solid product by vacuum filtration, wash thoroughly with diethyl ether to remove residual dioxane and byproducts. f. Dry the white solid under high vacuum to yield the final product, this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Quality Control Workflow

G cluster_0 Analytical Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structure Verification hplc RP-HPLC start->hplc Purity Assessment pass Product Meets Specification nmr->pass ms Mass Spectrometry hplc->ms Mass Confirmation fail Repurify or Re-synthesize hplc->fail < 98% Purity ms->pass

Caption: Standard analytical workflow for quality control.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on the molecular structure and established principles. The actual spectrum should be acquired and compared against these predictions.

¹H NMR (400 MHz, D₂O) Predicted Spectrum:

  • δ 4.05-4.15 (m, 1H): The methine (CH) proton of the isopropyl group, split into a multiplet by the adjacent methyl and NH protons.

  • δ 3.80 (s, 2H): The methylene (CH₂) protons adjacent to the protonated amine. The singlet appearance is due to the absence of coupling partners on the amine side (rapid exchange in D₂O) and the carbonyl side.

  • δ 1.18 (d, 6H): The two equivalent methyl (CH₃) groups of the isopropyl moiety, appearing as a doublet due to coupling with the methine proton.

¹³C NMR (100 MHz, D₂O) Predicted Spectrum:

  • δ ~170 ppm: The carbonyl carbon (C=O) of the amide.[2][3]

  • δ ~43 ppm: The methine carbon (CH) of the isopropyl group.[2][3]

  • δ ~41 ppm: The methylene carbon (CH₂) adjacent to the amine.[2][3]

  • δ ~22 ppm: The two equivalent methyl carbons (CH₃) of the isopropyl group.[2][3]

Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar, water-soluble compound.

Instrumentation and Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for the primary amine by minimizing tailing on the silica support.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality: The amide bond provides sufficient absorbance at this low wavelength for sensitive detection.

  • Expected Retention Time: Early elution is expected due to the compound's high polarity.

Applications in Drug Discovery and Development

The principal and most significant application of this compound is as a precursor for the synthesis of custom Peptide Nucleic Acid (PNA) monomers.[1]

PNAs are DNA mimics where the deoxyribose-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. In this context, this compound serves as a modified backbone element. The primary amine of the molecule is the point of attachment for the nucleobases (Adenine, Guanine, Cytosine, Thymine), while the N-isopropylacetamide portion can be part of a custom modification or linker strategy within a PNA oligomer.

The use of such modified monomers is crucial in the development of:

  • Antisense & Antigene Therapeutics: PNA oligomers can bind to mRNA or DNA with high affinity to modulate gene expression.[1]

  • Advanced Diagnostics: PNAs are used as highly specific probes in techniques like Fluorescence In Situ Hybridization (FISH) and biosensors.[1]

  • Gene Editing Tools: The unique binding properties of PNAs are being explored for applications in targeted gene modification.

Safety, Handling, and Storage

Note: A specific Material Safety Data Sheet (MSDS) for CAS 614718-86-4 was not available through public searches. The following recommendations are based on the chemical class (amine hydrochloride salts, non-volatile powder) and general laboratory safety principles. Always consult the supplier-specific MSDS before handling.

  • Hazard Identification: As a powdered organic compound, it may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment. The safety profile is distinct from its precursor, isopropylamine, which is a toxic and flammable liquid.[4][5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are required.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. Avoid generating dust. If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Amine salts are generally stable under these conditions.

References

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Uddin, M. N., et al. (2018). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of the Indian Chemical Society.
  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Amino-N-isopropylacetamide Hydrochloride: A Guide to Solubility Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a drug candidate's developability profile. For a compound like 2-amino-N-isopropylacetamide hydrochloride, which finds application in specialized research areas such as peptide nucleic acid (PNA) synthesis, understanding its solubility behavior is crucial for its effective use and formulation.[1] Poor solubility can lead to challenges in administration, variable bioavailability, and difficulties in formulation development. This guide will detail the necessary steps to comprehensively map the solubility profile of this compound.

Physicochemical Properties: The Underpinnings of Solubility

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters offer predictive insights into its likely solubility behavior.

Table 1: Physicochemical Properties of 2-Amino-N-isopropylacetamide and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C5H12N2OC5H13ClN2O[2]
Molecular Weight 116.16 g/mol 152.62 g/mol [2][3]
CAS Number 67863-05-2614718-86-4[2][3]
Predicted pKa Not AvailableNot Available-
Predicted logP Not AvailableNot Available-

The hydrochloride salt form of 2-amino-N-isopropylacetamide is expected to exhibit significantly higher aqueous solubility compared to its free base due to the ionization of the primary amine group. The extent of this solubility advantage is what needs to be experimentally determined.

Experimental Determination of a Comprehensive Solubility Profile

A multi-faceted approach is necessary to generate a comprehensive understanding of the solubility of this compound. This involves assessing its solubility in various solvents, at different temperatures, and as a function of pH.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol for Shake-Flask Solubility Determination:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the suspension to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Causality in Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

  • Extended Equilibration Time: Allows for the dissolution process to reach a steady state, preventing underestimation of the solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Inert Container: Prevents any interaction between the compound and the container that could affect the solubility measurement.

Kinetic Solubility Assessment: A High-Throughput Approach

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility can be employed. This method measures the solubility of a compound upon its precipitation from a stock solution.

Protocol for Kinetic Solubility Assessment:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS) and mix vigorously.

  • Precipitation and Measurement: The compound may precipitate out of the aqueous solution. The concentration of the compound remaining in the solution after a short incubation period is measured, often using nephelometry or turbidimetry to detect the precipitated particles.

Expert Insight: Kinetic solubility is often lower than equilibrium solubility but provides a rapid assessment of a compound's dissolution behavior, which is relevant to its in vivo performance.

The Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, its aqueous solubility is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.

Experimental Workflow for pH-Solubility Profiling:

Caption: Workflow for determining the pH-solubility profile.

Analytical Quantification: Ensuring Accuracy and Precision

The accuracy of any solubility measurement hinges on the reliability of the analytical method used for quantification. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique.

Key Considerations for HPLC Method Development:

  • Column Selection: A reversed-phase column (e.g., C18) is generally a good starting point for a polar compound like this.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve good peak shape and resolution.

  • Detection: The amide chromophore should allow for UV detection at a low wavelength (e.g., 210-220 nm).

  • Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

For very low solubility measurements, a more sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary.

The Impact of Temperature on Solubility

Investigating the temperature dependence of solubility is crucial for understanding the thermodynamics of the dissolution process and for practical considerations in manufacturing and storage.

Experimental Approach:

The shake-flask method described in section 3.1 should be repeated at a range of physiologically and pharmaceutically relevant temperatures (e.g., 4°C, 25°C, 37°C). The resulting data can be used to construct a solubility curve (solubility vs. temperature).

Determining Key Physicochemical Parameters: pKa and logP

a. pKa Determination:

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the pKa of the primary amine is a critical determinant of its ionization state at different pH values.

Potentiometric Titration: This is a classic and reliable method for pKa determination.

Protocol Outline:

  • Dissolve a known amount of this compound in water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the inflection point of the resulting titration curve.

b. logP Determination:

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Shake-Flask Method for logP:

  • Prepare a solution of this compound in a biphasic system of n-octanol and water.

  • Agitate the mixture until equilibrium is reached.

  • Separate the two phases and determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Conclusion: Building a Foundation for Successful Development

While a priori quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary experimental frameworks for its comprehensive determination. By systematically applying the described methodologies, researchers can generate the high-quality, reliable data essential for advancing their research and development activities. The principles of scientific integrity, rooted in robust experimental design and validated analytical methods, are the bedrock upon which this critical knowledge is built.

References

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An In-depth Technical Guide to the Discovery and History of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-amino-N-isopropylacetamide hydrochloride. Eschewing a conventional chronological narrative, this document situates the genesis of this compound within the broader scientific revolution ignited by the invention of Peptide Nucleic Acids (PNAs). We will explore the intellectual and experimental lineage that necessitated the synthesis of novel amino acid derivatives, including this compound, and detail the subsequent evolution of its synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, contextual understanding of this important chemical entity.

The Dawn of a New Paradigm: The Invention of Peptide Nucleic Acids (PNA)

The story of this compound is intrinsically interwoven with the groundbreaking development of Peptide Nucleic Acids (PNAs) in the early 1990s. A team of visionary scientists, including Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt, sought to create a synthetic mimic of DNA that could bind to natural nucleic acids with high affinity and specificity.[1][2] Their pioneering work, first published in 1991, introduced a revolutionary concept: a nucleic acid analog with a neutral peptide-like backbone composed of repeating N-(2-aminoethyl)glycine units, replacing the negatively charged sugar-phosphate backbone of DNA and RNA.[1][3] This novel architecture bestowed upon PNAs remarkable properties, including resistance to enzymatic degradation and the ability to form highly stable duplexes and triplexes with DNA and RNA.[1][4]

The invention of PNA was a pivotal moment in chemical biology and drug discovery, opening up new avenues for antisense and antigene therapies, molecular diagnostics, and fundamental research into nucleic acid recognition.[5][6] The quest to synthesize and modify these novel PNA oligomers created an immediate and pressing need for a diverse toolkit of specialized chemical building blocks, including derivatives of the core N-(2-aminoethyl)glycine backbone. It is within this dynamic and innovative research environment that this compound emerged.

The Chemical Imperative: Synthesizing the Building Blocks of an Artificial Genome

The synthesis of PNA oligomers required the development of robust and versatile methods for preparing the constituent monomers. These monomers typically consist of the N-(2-aminoethyl)glycine backbone linked to a nucleobase (adenine, guanine, cytosine, or thymine) via a methylene carbonyl linker.[7][8] The synthetic strategies for these monomers often involved the protection of the amino groups of the N-(2-aminoethyl)glycine backbone to allow for controlled, stepwise assembly of the PNA chain.[9][10]

While the primary focus was on attaching nucleobases, the exploration of the chemical space around the PNA backbone was a natural and necessary progression. Researchers began to investigate the impact of various substitutions on the properties of PNAs, leading to the synthesis of a wide array of N-substituted amino acid derivatives. This compound is one such derivative, representing a modification of the core N-(2-aminoethyl)glycine structure.

The rationale for synthesizing compounds like this compound was multifaceted:

  • Probing Structure-Activity Relationships: By introducing different substituents on the aminoethylglycine backbone, researchers could systematically investigate how these changes affected the binding affinity, specificity, and conformational properties of the resulting PNAs.

  • Developing Novel PNA Analogues: The exploration of diverse chemical functionalities paved the way for the creation of novel PNA analogues with enhanced properties, such as improved cellular uptake or modified hybridization characteristics.[11]

  • Expanding the Chemical Toolbox: The synthesis of a broad range of amino acid derivatives enriched the chemical toolbox available to researchers in the burgeoning field of PNA chemistry, enabling the design and construction of increasingly complex and functional PNA constructs.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence is a direct consequence of the intensive research and development efforts that followed the invention of PNA. It is highly probable that this compound was first synthesized and characterized in the laboratories of the PNA pioneers or their contemporaries as part of their broader investigation into PNA chemistry.

Synthetic Methodologies: From Foundational Principles to Refined Protocols

The synthesis of this compound and related N-substituted aminoacetamides leverages well-established principles of organic chemistry, particularly peptide synthesis and the alkylation of amines. A general and plausible synthetic route, based on documented methods for similar compounds, is outlined below.

General Synthetic Approach

A logical and efficient pathway to this compound involves a two-step process:

  • N-Alkylation of a Protected Glycine Derivative: This step involves the reaction of a suitable N-protected glycine derivative with an isopropylamino precursor.

  • Deprotection and Salt Formation: The protecting group is then removed, and the resulting free amine is converted to its hydrochloride salt.

The following diagram illustrates this conceptual synthetic workflow:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection and Salt Formation Protected_Glycine Protected Glycine (e.g., Boc-Gly-OH) Coupling_Reagents Coupling Reagents (e.g., DCC, HOBt) Protected_Glycine->Coupling_Reagents Isopropylamine Isopropylamine Isopropylamine->Coupling_Reagents Protected_Intermediate Protected 2-amino- N-isopropylacetamide Coupling_Reagents->Protected_Intermediate Deprotection Deprotection (e.g., TFA or HCl in Dioxane) Protected_Intermediate->Deprotection HCl_Salt_Formation HCl Salt Formation Deprotection->HCl_Salt_Formation Final_Product 2-amino-N-isopropylacetamide hydrochloride HCl_Salt_Formation->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound. This protocol is a composite of established methods for the synthesis of N-substituted amino amides and should be performed by qualified chemists in a properly equipped laboratory.

Step 1: Synthesis of N-Boc-2-amino-N-isopropylacetamide

  • Reaction Setup: To a solution of N-Boc-glycine (1.75 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add N-hydroxysuccinimide (NHS) (1.27 g, 11 mmol) and dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol).

  • Activation: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Amidation: To the filtrate, add isopropylamine (0.71 g, 12 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-isopropylacetamide.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected intermediate.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the purified N-Boc-2-amino-N-isopropylacetamide (1.0 g, 4.6 mmol) in a minimal amount of 1,4-dioxane.

  • Acidification: Add a 4 M solution of HCl in 1,4-dioxane (5 mL) and stir the mixture at room temperature for 4 hours. The formation of a white precipitate should be observed.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 614718-86-4[12]
Molecular Formula C5H13ClN2O[12]
Molecular Weight 152.63 g/mol [12]
Appearance White to off-white solid
Solubility Soluble in water
IUPAC Name 2-amino-N-(propan-2-yl)acetamide;hydrochloride

Conclusion and Future Perspectives

The discovery and development of this compound are a direct testament to the profound impact of the invention of Peptide Nucleic Acids. While not a household name in the broader scientific community, this compound and its analogues are foundational to the field of PNA chemistry. They represent the essential chemical tools that have enabled the exploration and application of PNAs in diverse areas of research and development.

As the field of nucleic acid therapeutics continues to evolve, the demand for novel, synthetically accessible building blocks will undoubtedly grow. The history of this compound serves as a compelling case study in how a fundamental scientific breakthrough can catalyze the creation of a rich and diverse chemical landscape, ultimately paving the way for future innovations. The continued exploration of N-substituted amino acid derivatives will likely lead to the development of next-generation PNAs with enhanced therapeutic potential and novel functionalities.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. [Link]

  • Egholm, M., Buchardt, O., Christensen, L., Behrens, C., Freier, S. M., Driver, D. A., ... & Nielsen, P. E. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature, 365(6446), 566-568. [Link]

  • Nielsen, P. E. (2010). Peptide nucleic acids (PNA) in chemical biology and drug discovery. Chemical biodiversity, 7(4), 786-804. [Link]

  • Nielsen, P. E., & Egholm, M. (1999). An introduction to peptide nucleic acid. Current issues in molecular biology, 1(1-2), 89-104.
  • Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ... & Buchardt, O. (1994). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773. [Link]

  • Gogoi, K., & Kumar, V. A. (2009). Peptide nucleic acids (PNA) analogs and derivatives. Current Organic Synthesis, 6(3), 264-282.
  • Gauthier, J. Y., Bourdon, F., & Young, R. N. (2004). Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. WO 2004/037772 A1.
  • GenScript. (2020, June 18). Peptide Nucleic Acids (PNAs) overview. MolecularCloud. [Link]

  • Nielsen, P. E. (1994). Peptide nucleic acid (PNA). A DNA mimic with a peptide backbone. Bioconjugate chemistry, 5(1), 3-7. [Link]

  • Pentelute, B. L., & Seeberger, P. H. (2010). Automated Flow Synthesis of Peptide–PNA Conjugates. Angewandte Chemie International Edition, 49(12), 2106-2109. [Link]

  • Griesang, N., & Richert, C. (2009). Templated Synthesis of Peptide Nucleic Acids via Sequence-Selective Base-Filling Reactions. Journal of the American Chemical Society, 131(31), 10861-10863. [Link]

  • Sforza, S., Tedeschi, T., & Marchelli, R. (2007). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 36(3), 445-456. [Link]

  • Gildea, B. D., & Coull, J. M. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic acids research, 23(2), 217-222. [Link]

  • Nelson, K. E., Levy, M., & Miller, S. L. (2000). Peptide nucleic acids rather than RNA may have been the first genetic molecule. Proceedings of the National Academy of Sciences, 97(8), 3868-3871. [Link]

  • Tomac, S., Sarkar, M., & Chow, C. S. (1996). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic acids research, 24(24), 4877-4881. [Link]

  • Fabris, D., & Gry, H. (2019). AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity. ACS omega, 4(8), 13374-13381. [Link]

  • Kumar, R., & Gupta, A. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin) thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences, 132(1), 1-7. [Link]

  • Roy, S., & Gauthier, D. R. (2008). A Convenient Route to N-[2-(Fmoc) aminoethyl] glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of organic chemistry, 73(7), 2843-2846. [Link]

  • Gunt, J., & Wessjohann, L. A. (2007). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl) glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein journal of organic chemistry, 3, 33. [Link]

  • Steer, D. L., & Gilon, C. (1984). Synthesis of analogs and oligomers of N-(2-aminoethyl) glycine and their gastrointestinal absorption in the rat. International journal of peptide and protein research, 23(2), 203-211. [Link]

  • PubChem. (n.d.). Isopropylacetamide. National Center for Biotechnology Information. [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Zhang, L., & Meng, F. (2011). Synthesis method of N-methyl isopropylamine. CN102070461A.
  • Buchardt, O., & Nielsen, P. E. (1997).
  • Xella, S., et al. (2020). Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities: application to biotin-mediated RNA-pulldown. Organic & Biomolecular Chemistry, 18(3), 448-456. [Link]

  • Farkas, B., & Szilagyi, L. (2001). Solid-phase synthesis of PNA monomer by Ugi four-component condensation. Letters in Peptide Science, 8(3-5), 209-212.

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theoretical properties of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-N-isopropylacetamide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, synthesis, and research applications of this compound. As a derivative of the simplest dipeptide, glycinamide, this compound serves as a valuable building block in medicinal chemistry and biotechnology. This document delineates its chemical identity, physicochemical characteristics, and theoretical spectroscopic profile. Furthermore, a plausible synthetic route is detailed, grounded in established organic chemistry principles. The guide culminates in a discussion of its significant role as a monomer in Peptide Nucleic Acid (PNA) synthesis and as a structural scaffold in the development of novel therapeutics. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction & Chemical Identity

Overview of Glycinamide Derivatives in Medicinal Chemistry

Glycinamide and its derivatives are fundamental scaffolds in the field of drug discovery. Their structural simplicity, incorporating a primary amine and an amide group, allows for diverse functionalization, making them privileged structures for library synthesis. These motifs are often explored for their potential to mimic peptide bonds while offering improved stability and pharmacokinetic properties. Research has demonstrated the utility of glycinamide derivatives in developing a range of bioactive agents, including inhibitors for enzymes like Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase 4 (DPP-4), as well as novel anticancer therapeutics.[1][2][3] The inherent biocompatibility of the amino acid backbone makes these compounds particularly attractive for therapeutic applications.

Compound Identification and Structural Clarification

It is crucial to distinguish this compound from its related structures. The target compound should be identified by its specific CAS number to avoid ambiguity.

  • Target Compound: this compound

    • CAS Number: 614718-86-4[4][5]

    • Description: The hydrochloride salt of the parent amine.

  • Free Base: 2-Amino-N-isopropylacetamide

    • CAS Number: 67863-05-2[6][7]

    • Description: The neutral form of the target compound.

  • Related Compound: N-Isopropylacetamide

    • CAS Number: 1118-69-0[8][9]

    • Description: Lacks the C2-amino group, making it a simple secondary amide.

This guide focuses exclusively on the hydrochloride salt (CAS 614718-86-4), which is often preferred in research and development due to its enhanced stability and solubility in aqueous media.[4]

Chemical Structure

The structure consists of a central glycinamide core with an isopropyl group attached to the amide nitrogen. The hydrochloride salt form involves the protonation of the primary C2-amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The theoretical physicochemical properties of a compound are foundational to understanding its behavior in both chemical and biological systems. They influence formulation, delivery, and interaction with biological targets.

Calculated and Predicted Properties

The properties for the hydrochloride salt are summarized below. These values are critical for experimental design, from solubilization to purification and formulation.

PropertyValueSource
CAS Number 614718-86-4[4][5]
Molecular Formula C₅H₁₃N₂OCl[4]
Molecular Weight 152.62 g/mol [4][10]
Appearance Colorless crystalline powder[4]
InChI InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H[4]
Solubility

This compound is described as having excellent solubility.[4] As a salt of a primary amine, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Its solubility will decrease significantly in nonpolar organic solvents such as hexane and diethyl ether. This high aqueous solubility is advantageous for its use in biological assays and as a reagent in aqueous-phase reactions.

Acidity/Basicity (pKa)
  • Primary Ammonium (R-NH₃⁺): The primary ammonium group is the most acidic functional group. Its pKa is expected to be in the range of 9-10, typical for primary alkylamines. This group will be fully protonated and positively charged at physiological pH (~7.4).

  • Amide N-H: The amide proton is significantly less acidic, with a predicted pKa around 16-17.[9] It will not deprotonate under normal physiological or experimental conditions.

The presence of the positively charged ammonium group dictates the compound's behavior as a water-soluble salt.

Spectroscopic and Analytical Profile (Theoretical)

A theoretical spectroscopic profile is essential for compound verification and quality control. Based on the known structure, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -CH(CH₃)₂ (septet, 1H): A septet signal is expected for the methine proton on the isopropyl group, coupled to the six equivalent methyl protons.

    • -CH(CH₃)₂ (doublet, 6H): The two methyl groups of the isopropyl moiety will appear as a doublet, coupled to the single methine proton.

    • -CH₂-NH₃⁺ (singlet or broad singlet, 2H): The methylene protons adjacent to the ammonium group are expected to be a singlet. The signal may be broadened due to quadrupolar effects from the adjacent nitrogen and exchange with solvent protons.

    • -NH- (broad singlet, 1H): The amide proton will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

    • -NH₃⁺ (broad singlet, 3H): The ammonium protons will also be a broad, exchangeable signal.

  • ¹³C NMR:

    • -C=O (amide carbonyl): Expected in the downfield region, typically 165-175 ppm.

    • -CH₂-NH₃⁺: The methylene carbon will be found in the aliphatic region.

    • -CH(CH₃)₂: The methine carbon of the isopropyl group.

    • -CH(CH₃)₂: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy
  • N-H Stretch (Ammonium): A broad, strong absorption band is expected in the range of 2800-3200 cm⁻¹, characteristic of the N-H stretching vibrations of a primary ammonium salt.

  • N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹ corresponding to the secondary amide N-H stretch.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

  • N-H Bend (Amide II): A moderate band around 1550 cm⁻¹ from the N-H bending vibration.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry under positive ion mode, the expected base peak would correspond to the molecular ion of the free base, [M+H]⁺, at an m/z of 117.17, resulting from the loss of HCl.

  • [M+H]⁺ (Free Base): C₅H₁₃N₂O⁺, Calculated m/z = 117.1028

  • Fragmentation: Common fragmentation pathways would include the loss of the isopropyl group and cleavage of the amide bond.

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

A logical synthetic approach involves the formation of the amide bond between a protected glycine precursor and isopropylamine. This strategy prevents self-polymerization of glycine and ensures regioselective acylation of the desired amine.

retrosynthesis target 2-Amino-N-isopropylacetamide Hydrochloride step1 Boc-Gly-NH-isopropyl target->step1 Deprotection & Salt Formation step2 Boc-Glycine + Isopropylamine step1->step2 Amide Coupling (e.g., EDC, HOBt)

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is based on standard procedures for peptide synthesis, analogous to methods described for similar glycinamide derivatives.[11]

Objective: To synthesize this compound from Boc-glycine and isopropylamine.

Step 1: Amide Bond Formation

  • Dissolve Boc-glycine (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and Hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent, such as diethyl ether or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane) dropwise until the solution is saturated and precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid product with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product, this compound, under vacuum.

Chemical Stability and Degradation

The primary point of potential degradation is the amide bond, which is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. As a solid crystalline salt, the compound is expected to be stable under standard storage conditions (room temperature, sealed from moisture).

Relevance in Research and Drug Development

The utility of this compound extends from biotechnology to medicinal chemistry, primarily serving as a versatile structural unit.

Core Building Block for Peptide Nucleic Acid (PNA) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. This compound is a key reagent in the synthesis of modified PNA monomers.[4] Its structure serves as a precursor to the PNA backbone, where the primary amine allows for coupling to nucleobases and subsequent chain elongation. The use of such building blocks is fundamental to creating PNA oligomers for applications in diagnostics, genetic research, and antisense therapy.

pna_workflow start 2-Amino-N-isopropylacetamide Hydrochloride step1 Functionalization with Nucleobase Precursor start->step1 step2 PNA Monomer (e.g., Fmoc-protected) step1->step2 step3 Solid-Phase Peptide Synthesis step2->step3 end PNA Oligomer step3->end

Caption: Workflow for PNA synthesis using the subject compound.

A Scaffold for Bioactive Molecules

The glycinamide core is a recurring motif in the design of novel therapeutic agents. The primary amine and the amide nitrogen provide two points for diversification, allowing chemists to explore a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles. Studies on related glycinamide derivatives have shown their potential as:

  • VAP-1 Inhibitors: These compounds have been investigated for treating inflammatory diseases and diabetic microvascular complications.[2]

  • Anticancer Agents: Functionalized glycinamides have demonstrated significant anti-proliferation activity against various cancer cell lines.[1]

  • mGlu₅ Positive Allosteric Modulators (PAMs): Aryl glycine sulfonamide scaffolds have been identified as PAMs for the mGlu₅ receptor, a target for neurological disorders.[12]

The subject compound, therefore, represents a valuable starting material or fragment for the synthesis of new chemical entities in these and other therapeutic areas.

Conclusion

This compound is a chemical compound with well-defined theoretical properties that make it highly valuable to the scientific community. Its identity is clearly established by its CAS number, distinguishing it from related structures. Its predicted physicochemical and spectroscopic characteristics provide a solid foundation for its use and analysis in a research setting. The compound's straightforward synthesis and its critical role as a building block in PNA technology and as a scaffold in drug discovery underscore its importance. This guide provides the necessary technical details for researchers to confidently incorporate this versatile molecule into their development programs.

References

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  • Creative Peptides. 2-Amino-N-Isopropylacetamide HCl.

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  • BLD Pharm. 2-Amino-N-isopropylacetamide.

  • Sigma-Aldrich. N-ISOPROPYLACETAMIDE AldrichCPR.

  • Santa Cruz Biotechnology. 2-Amino-N-isopropyl-acetamide hydrochloride.

  • Santa Cruz Biotechnology. 2-amino-N-isopropylacetamide.

  • Taylor & Francis Online. Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives.

  • PubMed. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors.

  • PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors.

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

  • Wikipedia. Chemotherapy.

  • PubMed. Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

  • Google Patents. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).

  • TCI AMERICA. Isopropylamine Hydrochloride.

  • Zhonghan. China N-Isopropylacetamide CAS 1118-69-0 Manufacturer & Supplier.

  • SpectraBase. N-isopropylacetamide - Optional[15N NMR] - Chemical Shifts.

  • BLD Pharm. 1118-69-0|N-Isopropylacetamide.

  • Arctom Scientific. CAS NO. 67863-05-2 | 2-Amino-N-isopropylacetamide.

  • Ambeed. 1118-69-0 | N-Isopropylacetamide.

  • SpectraBase. 2-Amino-N-isopropylacetamide.

  • ChemicalBook. This compound.

  • BIOFOUNT. This compound.

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An In-depth Technical Guide to 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N-isopropylacetamide hydrochloride is a specialized chemical reagent primarily utilized in the field of biotechnology and synthetic chemistry.[1] Its molecular structure, featuring a primary amine, an amide, and an isopropyl group, makes it a valuable building block in the synthesis of modified peptides and peptide nucleic acids (PNAs). This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, with a focus on its role in PNA research.

Chemical Identity and Properties

This compound, also known as N-(prop-2-yl)glycinamide hydrochloride, is the hydrochloride salt of 2-amino-N-isopropylacetamide.[2] The presence of the hydrochloride salt improves the compound's stability and solubility in aqueous solutions.

PropertyValueSource
CAS Number 614718-86-4[1][3]
Molecular Formula C5H13ClN2O[1]
Molecular Weight 152.62 g/mol [1][2][4]
Appearance Colorless crystalline powder[1]
Purity ≥95%[2][5]
Solubility Excellent solubility for use in PNA research[1]
Storage Inert atmosphere, room temperature[3]
Chemical Structure

G cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection and Salt Formation Boc-glycine Boc-glycine Amidation Amidation Boc-glycine->Amidation Isopropylamine Isopropylamine Isopropylamine->Amidation Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Amidation Boc-protected_intermediate Boc-protected_intermediate Amidation->Boc-protected_intermediate Boc-NH-CH2-CO-NH-CH(CH3)2 Deprotection Deprotection Boc-protected_intermediate->Deprotection HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->Deprotection Final_Product Final_Product Deprotection->Final_Product H2N-CH2-CO-NH-CH(CH3)2 . HCl

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (2-(isopropylamino)-2-oxoethyl)carbamate (Boc-protected intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve Boc-glycine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amidation: To the activated Boc-glycine solution, add isopropylamine (1.2 equivalents) dropwise while maintaining the temperature at 0 °C with an ice bath.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection and Formation of this compound

  • Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4M) in excess.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the methylene group adjacent to the amine, and the amide NH proton. The primary amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the isopropyl group, and the methylene carbon.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of the compound. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA). [6]Detection is typically performed using a UV detector at a low wavelength (e.g., 214 nm). For more complex biological samples, derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can enhance sensitivity and selectivity. [7][8]

Applications in Peptide Nucleic Acid (PNA) Synthesis

The primary application of this compound is as a building block or modifying agent in the synthesis of Peptide Nucleic Acids (PNAs). [1]PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. [3][9][10] The uncharged backbone of PNAs leads to stronger and more specific binding to complementary DNA and RNA sequences compared to natural nucleic acids. [3][10]This property, along with their resistance to enzymatic degradation, makes PNAs valuable tools in various biological and therapeutic applications, including diagnostics, antisense therapy, and gene editing. [9] this compound can be incorporated into a PNA sequence to introduce a specific modification or to act as a spacer or linker. The synthesis of PNAs is typically performed on a solid support using automated synthesizers, similar to solid-phase peptide synthesis. [9][11]

General Workflow for Solid-Phase PNA Synthesis

start Start with solid support (e.g., Rink Amide resin) deprotection1 Fmoc Deprotection (Piperidine in NMP) start->deprotection1 coupling Coupling of Fmoc-PNA monomer (or this compound) + Activator (e.g., HATU, DIC/Oxyma) deprotection1->coupling capping Capping (optional) (Acetic anhydride) coupling->capping wash Wash (NMP) capping->wash repeat Repeat cycle for next monomer wash->repeat repeat->deprotection1 Yes cleavage Cleavage from resin and deprotection of side chains (TFA cocktail) repeat->cleavage No (end of sequence) purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis end Final PNA Oligomer analysis->end

Sources

Methodological & Application

Application Notes and Protocols for 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental protocols related to 2-amino-N-isopropylacetamide hydrochloride. The information herein is curated to provide both foundational knowledge and practical, step-by-step instructions for the synthesis, characterization, and potential applications of this compound. The protocols are designed to be self-validating, with an emphasis on the scientific reasoning behind the experimental choices.

Introduction

This compound is a small molecule of interest in various fields of chemical and biological research. Structurally, it is the hydrochloride salt of a glycinamide derivative, featuring a primary amine and an N-isopropyl amide group. This arrangement of functional groups makes it a potentially useful building block in medicinal chemistry and a candidate for biological screening. Notably, its structural resemblance to the backbone of peptide nucleic acids (PNAs) suggests its utility as a monomer in the synthesis of these DNA mimics.[1] This document will detail the synthesis, purification, characterization, and potential applications of this compound, providing researchers with the necessary protocols to work with it effectively.

Physicochemical and Analytical Data

A thorough characterization of this compound is paramount to ensure its identity and purity before its use in further applications. The following table summarizes the key physicochemical and analytical data for the compound.

ParameterMethodExpected Outcome/Data
Identity
Chemical Structure-This compound
Molecular Formula-C₅H₁₃ClN₂O
Molecular Weight-152.62 g/mol
CAS Number-614718-86-4[2]
Purity
¹H and ¹³C NMR SpectroscopyNuclear Magnetic Resonance SpectroscopySpectra consistent with the proposed structure, absence of significant impurity peaks.
Mass SpectrometryESI-MS or similarA molecular ion peak corresponding to the free base [M+H]⁺ at m/z 117.1.
Elemental AnalysisCombustion AnalysisTheoretical %C, %H, %N, %Cl values consistent with the molecular formula.
Purity Assay
HPLC-UV/MSHigh-Performance Liquid ChromatographyA major peak with >95% purity, with a retention time and mass spectrum corresponding to the target compound.
Solubility
Aqueous SolubilityVisual assessment and/or UV-Vis spectroscopyDetermination of solubility in water and relevant biological buffers (e.g., PBS, DMSO).

Synthesis of this compound

The synthesis of this compound can be approached through a logical two-step sequence involving the formation of a protected intermediate followed by deprotection. This strategy prevents the free amino group from interfering with the amide bond formation. The following workflow and protocol are based on well-established methodologies for peptide synthesis.[3][4]

Synthesis_Workflow Boc_Gly Boc-Glycine Protected_Intermediate N-(tert-butoxycarbonyl)glycyl-N-isopropylamide Boc_Gly->Protected_Intermediate Isopropylamine Isopropylamine Isopropylamine->Protected_Intermediate Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Protected_Intermediate Amide Coupling Final_Product This compound Protected_Intermediate->Final_Product Boc Deprotection HCl_Deprotection HCl in Dioxane HCl_Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of N-(tert-butoxycarbonyl)glycyl-N-isopropylamide (Protected Intermediate)

This step involves the coupling of N-Boc-protected glycine with isopropylamine. The use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) is a standard and effective method for forming the amide bond while minimizing side reactions.[5]

Materials:

  • N-Boc-glycine

  • Isopropylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(tert-butoxycarbonyl)glycyl-N-isopropylamide. The product can be further purified by column chromatography on silica gel if necessary.

Part 2: Deprotection and Hydrochloride Salt Formation

The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using a strong acid such as hydrochloric acid in an anhydrous organic solvent like dioxane.[6][7] This one-step process removes the Boc group and simultaneously forms the desired hydrochloride salt.

Materials:

  • N-(tert-butoxycarbonyl)glycyl-N-isopropylamide

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude N-(tert-butoxycarbonyl)glycyl-N-isopropylamide in a minimal amount of 4 M HCl in 1,4-dioxane at room temperature.

  • Stir the solution for 1-2 hours. Effervescence (evolution of CO₂ and isobutylene) should be observed.[6]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the this compound salt.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain the final this compound.

Purification and Characterization

Purification by Recrystallization

For obtaining a high-purity product, recrystallization is a crucial step. A suitable solvent system for amino acid amide hydrochlorides is often a polar protic solvent in which the compound is soluble at elevated temperatures and insoluble at lower temperatures, with the addition of a less polar anti-solvent to induce crystallization. An ethanol/ether mixture is a common choice.[8]

Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add anhydrous diethyl ether to the hot ethanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/ether mixture.

  • Dry the crystals under vacuum.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9] Predicted ¹H and ¹³C NMR spectra for this compound in D₂O are detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the protonated amine and the amide carbonyl group.[10][11][12]

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of Deuterium Oxide (D₂O).

  • Transfer the solution to an NMR tube.

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

  • δ 4.05 (s, 2H): Protons of the methylene group (CH₂) alpha to the amine and carbonyl groups.

  • δ 3.90 (sept, 1H, J = 6.8 Hz): Methine proton (CH) of the isopropyl group.

  • δ 1.15 (d, 6H, J = 6.8 Hz): Protons of the two methyl groups (CH₃) of the isopropyl group.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

  • δ 172.5: Carbonyl carbon (C=O).

  • δ 43.8: Methine carbon (CH) of the isopropyl group.

  • δ 42.1: Methylene carbon (CH₂).

  • δ 22.3: Methyl carbons (CH₃) of the isopropyl group.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation:

  • Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected FT-IR Peaks:

  • ~3400-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group (NH₃⁺) and C-H stretching.

  • ~1680 cm⁻¹ (strong): C=O stretching vibration of the amide (Amide I band).

  • ~1560 cm⁻¹ (strong): N-H bending vibration of the amide (Amide II band).[13]

  • ~1470 cm⁻¹: C-H bending vibrations.

  • ~1250 cm⁻¹: C-N stretching vibration.[14]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[15] For the hydrochloride salt, the free base is typically observed.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI).

Expected Mass Spectrum (ESI+):

  • m/z 117.1 [M+H]⁺: Molecular ion of the free base (C₅H₁₂N₂O).

  • Key Fragmentation Ions: Loss of the isopropyl group, cleavage of the amide bond.[16]

Application Notes

Use as a Monomer in Peptide Nucleic Acid (PNA) Synthesis

Peptide nucleic acids are synthetic DNA analogs with a peptide-like backbone.[17] The N-(2-aminoethyl)glycine backbone of PNA is structurally similar to 2-amino-N-isopropylacetamide. This suggests that the title compound can be used as a building block for modified PNA oligomers.

PNA_Synthesis_Workflow Resin Solid Support Resin Monomer_Coupling PNA Monomer Coupling Resin->Monomer_Coupling Deprotection Fmoc Deprotection Monomer_Coupling->Deprotection Cycle n times Deprotection->Monomer_Coupling Cleavage Cleavage from Resin Deprotection->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification PNA_Oligomer Purified PNA Oligomer Purification->PNA_Oligomer

Caption: A simplified workflow for solid-phase PNA oligomer synthesis.

Protocol: Incorporation of a PNA Monomer

This protocol describes a single coupling cycle in a standard Fmoc-based solid-phase PNA synthesis.[18][19]

Materials:

  • Fmoc-PNA monomer (e.g., Fmoc-PNA-A(Bhoc)-OH)

  • This compound (as a modifying agent or terminal cap)

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing PNA chain. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-PNA monomer (or this compound if used as a capping agent) with HATU and DIPEA in DMF.

    • Add the activated monomer solution to the resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent monomer.

  • After the final monomer is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the PNA oligomer from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/m-cresol/thioanisole/water).

  • Precipitate the crude PNA in cold diethyl ether.

  • Purification: Purify the crude PNA by reverse-phase HPLC.

In Vitro Biological Evaluation: Cytotoxicity Assay

Given its structure as an amino acid amide derivative, this compound can be screened for various biological activities, including potential antiviral or antimicrobial effects.[17][20][21] A fundamental initial step in any biological evaluation is to determine the compound's cytotoxicity to establish a therapeutic window. The MTT assay is a common colorimetric method for assessing cell viability.[22][23]

Cytotoxicity_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of the compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.[14][24]

Potential as an Antiviral Agent

Derivatives of amino acids and amides have been explored as potential antiviral agents.[3][21] The mechanism of action for such compounds can be varied, including the inhibition of viral entry, replication, or assembly. A preliminary screening of this compound for antiviral activity could be conducted against a panel of viruses using a cell-based assay that measures the inhibition of viral-induced cytopathic effect (CPE).

Protocol: Antiviral Screening (General)

  • Prepare a confluent monolayer of host cells in a 96-well plate.

  • Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).

  • Infect the cells with a known titer of the virus.

  • Incubate the plate until CPE is observed in the virus-only control wells.

  • Assess cell viability using a method such as the MTT assay or by staining with crystal violet.

  • The percentage of protection from CPE can be calculated and used to determine the effective concentration (EC₅₀) of the compound.

Conclusion

This compound is a versatile compound with potential applications in supramolecular chemistry and as a lead structure in drug discovery. The protocols provided in this guide offer a comprehensive framework for its synthesis, purification, characterization, and preliminary biological evaluation. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and objectives.

References

  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google P
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • Hu, D. Y., et al. (2008). Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry, 56(4), 1269-1275. (URL: [Link])

  • Onyango, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25039. (URL: [Link])

  • Mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google P
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. (URL: [Link])

  • US7012129B2 - Antiviral composition comprising glycine amide - Google P
  • Custom PNA Oligomer Synthesis. (URL: [Link])

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate. (URL: [Link])

  • Onyango, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25039. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4053. (URL: [Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). (URL: [Link])

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino - CORE. (URL: [Link])

  • CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google P
  • Custom PNA Oligos. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Mass Spectrometry Fragmentation Part 1 - YouTube. (2015). (URL: [Link])

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar. (URL: [Link])

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents - DergiPark. (2020). (URL: [Link])

  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (URL: [Link])

  • Synthesis and Properties of DNA-PNA Chimeric Oligomers | Nucleic Acids Research | Oxford Academic. (URL: [Link])

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A, 8(3), 628-638. (URL: [Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

  • The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. (2023). (URL: [Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - ResearchGate. (URL: [Link])

  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (URL: [Link])

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. (URL: [Link])

  • United States Patent Office - - Googleapis.com. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). (URL: [Link])

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

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Application Note: A Practical Guide to C-Terminal N-Isopropylamidation of Peptides Using 2-Amino-N-Isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C-terminal amidation is a critical post-synthesis modification in peptide drug design, significantly enhancing metabolic stability and often improving biological activity by mimicking the structure of endogenous peptide hormones. This guide provides a comprehensive framework for the efficient incorporation of an N-isopropylamide group at the C-terminus of synthetic peptides. We detail the application of 2-amino-N-isopropylacetamide hydrochloride, a readily available and highly soluble primary amine, as a strategic building block in the final coupling step of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This note offers researchers and drug development professionals detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to reliably produce C-terminally N-isopropylamidated peptides.

Introduction: The Strategic Value of C-Terminal Modification

In the landscape of therapeutic peptide development, overcoming enzymatic degradation is paramount. The peptide C-terminus is particularly susceptible to cleavage by carboxypeptidases, leading to rapid inactivation and a short in-vivo half-life. Converting the C-terminal carboxylic acid to a primary, secondary, or tertiary amide is a proven strategy to block this degradation pathway.[1][2] The N-isopropylamide moiety, in particular, can modulate the peptide's hydrophobicity and conformational properties, potentially enhancing receptor binding affinity and cell permeability.

Traditionally, C-terminal amides are generated by synthesizing the peptide on a specialized resin, such as Rink Amide resin.[3] While effective for producing primary amides (-CONH₂), this approach is not suitable for introducing N-substituted amides. The use of this compound offers a direct and versatile alternative. It allows for the synthesis of the main peptide chain on a standard acid-labile resin (e.g., 2-chlorotrityl chloride resin), followed by a final, solution-like coupling of the amine to the resin-bound peptide's C-terminus before cleavage. This methodology provides flexibility and direct access to the desired N-isopropylamide modification.

Reagent Profile: this compound

This compound, also known as N-isopropylglycinamide HCl, is a colorless, crystalline powder with excellent solubility, making it an ideal reagent for SPPS conditions.[4][5] Its structure features a primary amine for coupling and a stable N-isopropylamide group that becomes the new C-terminus of the peptide.

Chemical Structure

Caption: Structure of 2-Amino-N-isopropylacetamide HCl.

Physicochemical Properties
PropertyValueReference
Alternate Names N-isopropylglycinamide HCl[5]
CAS Number 67863-05-2[5]
Molecular Formula C₅H₁₃ClN₂O[5]
Molecular Weight 152.62 g/mol Derived from formula
Appearance Colorless crystalline powder[4]
Purity ≥95%[5]
Solubility Soluble in DMFGeneral knowledge

Principle of the Method: A Post-Assembly Coupling Strategy

The protocol leverages the standard Fmoc/tBu solid-phase synthesis strategy.[6][7] The peptide is assembled sequentially on a 2-chlorotrityl chloride resin, which allows for the final peptide to be cleaved with its C-terminal carboxylic acid group intact.[8] After the final Fmoc-protected amino acid is coupled and its Fmoc group is removed, the free N-terminal amine is re-protected (e.g., with a Boc group) to prevent self-cyclization or polymerization during the subsequent steps. The fully assembled, N-terminally protected peptide remains anchored to the resin via its C-terminus.

At this stage, the resin-bound peptide's C-terminal carboxylic acid is activated in situ using standard peptide coupling reagents. 2-amino-N-isopropylacetamide is then introduced, and its primary amine attacks the activated carboxyl group, forming a stable amide bond. The final step is a standard acidolytic cleavage, which removes the side-chain protecting groups, the temporary N-terminal protecting group, and cleaves the newly amidated peptide from the resin support.

Workflow Diagram

Caption: Workflow for C-terminal N-isopropylamidation.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIPEA, and coupling agents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Coupling of 2-Amino-N-isopropylacetamide to Resin-Bound Peptide

This protocol assumes the synthesis of 0.1 mmol of a peptide on 2-chlorotrityl chloride resin, which has been fully assembled, and the final N-terminal amine has been protected with a Boc group.

Materials:

  • Boc-Peptide-2-chlorotrityl resin (0.1 mmol scale)

  • This compound (76 mg, 0.5 mmol, 5 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (180 mg, 0.475 mmol, 4.75 eq.)[9][10]

  • N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Methodology:

  • Resin Preparation: Swell the Boc-Peptide-resin in anhydrous DMF (5 mL) for 30 minutes in the reaction vessel. Drain the DMF.

  • Reagent Preparation (Activation Cocktail): In a separate vial, dissolve HATU (180 mg) and this compound (76 mg) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (174 µL) to the activation cocktail. The DIPEA serves two crucial functions: it neutralizes the hydrochloride salt of the amine and provides the basic environment required for the coupling reaction.[11] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the swollen peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. For sterically hindered C-terminal amino acids, the reaction time may be extended to overnight.

  • Monitoring the Reaction: The completion of the coupling can be indirectly assessed. A small aliquot of the resin can be cleaved, and the product analyzed by LC-MS to check for the presence of the starting free-acid peptide versus the desired amidated product.

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before proceeding to cleavage.

Protocol 2: Final Cleavage and Deprotection

Materials:

  • Dried peptide-resin from Protocol 1

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5 v/v) or a standard TFA/TIPS/Water (95:2.5:2.5 v/v) cocktail.[8][12] The choice depends on the amino acids in the peptide sequence (e.g., use scavenger-rich cocktails for peptides containing Trp, Met, Cys, or Arg).[3]

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

Methodology:

  • Cleavage Reaction: Place the dried resin in a suitable reaction vessel. Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol scale).

  • Incubation: Gently swirl the mixture and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin with a small additional volume (1 mL) of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger volume of cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).

  • Washing: Carefully decant the ether. Wash the peptide pellet with another portion of cold ether to remove residual scavengers, and centrifuge again. Repeat this wash step 2-3 times.

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under vacuum to obtain the crude product.

Characterization and Data Analysis

Successful amidation is confirmed primarily by mass spectrometry. The incorporation of the N-isopropylacetamide group results in a predictable mass shift compared to the corresponding C-terminal free acid peptide.

Expected Mass Shift Calculation

The net change in mass can be calculated by considering the atoms added and removed during the amide bond formation.

  • Added: C₅H₁₁N₂ (from the free base of 2-amino-N-isopropylacetamide) = 115.18 Da

  • Removed: OH (from the peptide's C-terminal carboxyl group) = 17.01 Da

  • Net Mass Change: +98.17 Da

Therefore, the monoisotopic mass of the final N-isopropylamide peptide should be approximately 98.17 Da greater than the mass of the peptide cleaved as a free acid.

Example Data Interpretation
Peptide Sequence (Example)C-Terminal GroupCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ in MS
H-Tyr-Gly-Gly-Phe-Leu-OHCarboxylic Acid555.27556.28
H-Tyr-Gly-Gly-Phe-Leu-NH-iPrN-Isopropylamide653.44654.45

Analytical Confirmation:

  • LC-MS: The primary tool for confirmation. The crude product should be dissolved in a suitable solvent (e.g., Water/Acetonitrile + 0.1% Formic Acid) and analyzed. The base peak in the mass spectrum should correspond to the calculated [M+H]⁺ of the target amidated peptide.[13][14]

  • RP-HPLC: Used for both analysis of purity and for purification. The amidated peptide will typically be more hydrophobic and thus have a longer retention time than its free-acid counterpart on a C18 column.[15]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Mixture of starting peptide and product observed in LC-MS)1. Insufficient coupling time or reagent equivalents. 2. Steric hindrance at the C-terminus. 3. Incomplete activation.1. Increase coupling time to overnight. 2. Increase equivalents of coupling reagent and amine (e.g., to 7 eq.). 3. Ensure reagents are anhydrous and fresh. Consider a more potent coupling reagent like COMU.[9]
Low Cleavage Yield 1. Inefficient cleavage from the resin. 2. Peptide precipitation on the resin during cleavage.1. Ensure a sufficient volume of TFA cocktail is used and extend cleavage time to 4 hours. 2. Add a small amount of DCM to the cleavage cocktail to improve solubility.
Side Product Formation (Unexpected masses in LC-MS)1. Dehydration of Asn or Gln side chains. 2. Racemization at the C-terminal residue. 3. Guanidinylation of the amine by certain uronium-based reagents.1. Ensure proper side-chain protection (e.g., Trt group). 2. Use high-quality coupling reagents known for low racemization (e.g., HATU, COMU) and avoid excess base.[16] 3. Use phosphonium-based reagents (e.g., PyBOP) if guanidinylation is suspected.[9]

Conclusion

The use of this compound provides a robust and straightforward method for synthesizing peptides with a C-terminal N-isopropylamide modification. This post-assembly coupling strategy offers significant flexibility, allowing for the use of standard resins and SPPS protocols for the main chain assembly. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably access these valuable modified peptides, paving the way for the development of more stable and potent peptide-based therapeutics.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Kent, S.B.H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Available at: [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Toniolo, C., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides. PubMed. Available at: [Link]

  • Poma, A., et al. (2019). New protocol for optimisation of polymer composition for imprinting of peptides and proteins. Royal Society of Chemistry. Available at: [Link]

  • Ghaznavi, H., et al. (2023). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. MDPI. Available at: [Link]

  • Mahlapuu, M., et al. (2020). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. PMC - NIH. Available at: [Link]

  • Agilent Technologies. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Agilent. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck. Available at: [Link]

  • Zhang, H., et al. (2022). Identifying intact N-glycopeptides from tandem mass spectrometry data using StrucGP. Semantic Scholar. Available at: [Link]

  • APL. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APL. Available at: [Link]

  • Marchesan, S., et al. (2022). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. Available at: [Link]

  • T-L., Coin, I., et al. (2018). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. Available at: [Link]

  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Resolve Mass Spectrometry. (2025). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

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Application Note: Cysteine Alkylation Strategies for Quantitative Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Critical Sample Preparation Step

Author's Note: This document addresses the core principles and protocols for cysteine alkylation, a critical step in proteomics sample preparation. The initial topic, "2-amino-N-isopropylacetamide hydrochloride," does not correspond to a recognized or validated reagent for this application within the scientific literature. Its chemical structure, featuring a primary amine at the C2 position, does not lend itself to the S-alkylation of cysteine residues via the established nucleophilic substitution mechanism. Therefore, this guide has been expertly redirected to focus on standard, validated reagents and workflows that are fundamental to the field. We will primarily discuss Iodoacetamide (IAA) as the archetypal reagent, providing the in-depth technical guidance, protocols, and mechanistic insights required by researchers, scientists, and drug development professionals.

The Foundational Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry (MS)-based proteomics, particularly in "bottom-up" strategies, the ultimate goal is the accurate identification and quantification of peptides derived from a complex protein mixture.[1][2] The integrity of the sample preparation workflow is paramount to achieving this goal.[3][4][5] One of the most critical stages in this workflow is the reduction and subsequent alkylation of cysteine residues.[4][6]

Cysteine's unique thiol (-SH) group is highly reactive and readily forms disulfide bonds (-S-S-) with other cysteine residues, which are crucial for establishing the tertiary and quaternary structure of proteins. During sample preparation, proteins are denatured to unfold them and make them accessible to proteolytic enzymes like trypsin.[2] This denaturation is typically achieved using chaotropic agents and is accompanied by the reduction of disulfide bonds back to their thiol form, commonly using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

However, these newly exposed and highly reactive thiol groups can readily re-oxidize, leading to:

  • Protein Refolding: Reformed disulfide bonds can cause proteins to refold, hindering enzymatic digestion and leading to incomplete protein cleavage. This results in missed peptides and reduced protein sequence coverage.

  • Heterogeneous Products: Disulfide bonds can form non-natively within or between different peptide chains, creating a complex and heterogeneous mixture that complicates subsequent analysis by liquid chromatography (LC) and mass spectrometry.

  • Ambiguous Identifications: Unmodified cysteines can interfere with peptide identification algorithms and prevent the accurate quantification of cysteine-containing peptides.

Alkylation is the chemical process that permanently blocks these reactive thiol groups, ensuring that the protein remains in a linearized, reduced state, optimized for enzymatic digestion and subsequent MS analysis.[7] This is achieved by forming a stable thioether bond, a process often referred to as "capping" the cysteine residue.[7]

Mechanism of Action: Iodoacetamide (IAA) as the Gold Standard

Iodoacetamide (IAA) is the most widely used alkylating agent in proteomics.[8][9] Its efficacy stems from a straightforward and well-understood chemical reaction: a bimolecular nucleophilic substitution (SN2) reaction.[10]

The SN2 Alkylation Mechanism:

  • Deprotonation: In a slightly alkaline buffer (typically pH ~8.0), the cysteine thiol group (-SH) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: This thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of iodoacetamide that is bonded to iodine.

  • Displacement: The thiolate anion forms a covalent thioether bond with the carbon, simultaneously displacing the iodine atom, which acts as a good leaving group.

The resulting modification is a stable S-carboxyamidomethyl-cysteine residue, which adds a fixed mass of +57.021 Da to each modified cysteine. This predictable mass shift is a critical parameter used by database search algorithms to identify cysteine-containing peptides from tandem mass spectrometry (MS/MS) data.

Standard Bottom-Up Proteomics Sample Preparation Workflow.

Troubleshooting and Expert Considerations

ProblemPotential Cause(s)Solution(s)
Incomplete Alkylation Insufficient IAA concentration; Degraded IAA reagent; Reaction time too short.Ensure a molar excess of IAA over DTT (typically ~1.5-2x). Always use freshly prepared, light-protected IAA. Adhere to the recommended 30-minute incubation time. [10]
Off-Target Alkylation IAA concentration too high; pH too high; Prolonged incubation.Optimize IAA concentration; the goal is completion without excessive side reactions. [10]Maintain pH around 8.0-8.5. Do not exceed the recommended incubation time.
Methionine Oxidation Can be exacerbated by certain reagents like CAA; Sample handling.If Met-oxidation is a critical concern, IAA is generally preferred over CAA. [8][11]Handle samples carefully to minimize exposure to oxidizing conditions.
Low Peptide Yield Incomplete digestion due to protein refolding or trypsin inhibition.Ensure complete reduction and alkylation. Confirm urea concentration is <2 M before adding trypsin. Use high-quality, fresh trypsin.
No Peptides Detected Major sample loss during cleanup steps.Use low-binding plasticware. [12]Be careful not to over-dry the peptide pellet after vacuum centrifugation. Ensure proper conditioning and elution from C18 cleanup media. [12]

Conclusion

The irreversible alkylation of cysteine residues is a non-negotiable step for high-quality, reproducible bottom-up proteomics. By preventing disulfide bond reformation, this process ensures complete and efficient enzymatic digestion, leading to improved protein sequence coverage and more reliable peptide quantification. Iodoacetamide remains the workhorse reagent for this task due to its high reactivity and well-characterized performance. By understanding the underlying chemical principles and adhering to optimized, validated protocols, researchers can minimize artifacts and generate the high-quality data necessary to drive discovery in basic research and drug development.

References

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Protein Alkylation: Exploring Techniques and Applications.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Modification of Cysteine Residues by Alkylation.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • Iodoacetamide. Wikipedia.
  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
  • Proteomics: Concepts and applications in human medicine.
  • A Quick Guide to Proteomics Sample Prepar
  • Mass Spectrometry for Proteomics.
  • Proteomics Workflow: Sample Prep to LC-MS D
  • A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry.
  • Trouble recovering peptides after iodoTMT enrichment - Why No Detectable Peptide?
  • Progress in Top-Down Proteomics and the Analysis of Proteoforms.
  • Top-down proteomics.
  • High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantit
  • The impact of commonly used alkylating agents on artefactual peptide modific
  • Highly Reproducible Automated Proteomics Sample Preparation Workflow for Quantitative Mass Spectrometry.

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-amino-N-isopropylacetamide hydrochloride. Due to its polar nature and lack of a strong chromophore, this compound presents a challenge for standard reversed-phase chromatography. This guide outlines two effective approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RPLC). The methodologies, including chromatographic conditions, system suitability testing, and a comprehensive validation protocol according to ICH Q2(R1) guidelines, are described in detail. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the assay and impurity profiling of this compound.

Introduction

This compound is a small, polar organic molecule that serves as a building block in synthetic chemistry, including in the development of Peptide Nucleic Acid (PNA) monomers for research applications.[1] Accurate quantification is critical for ensuring the quality and stoichiometry of starting materials in these synthetic processes. The physicochemical properties of 2-amino-N-isopropylacetamide—specifically its high polarity and primary amine group—make it poorly retained on traditional non-polar stationary phases like C18, often leading to elution in the solvent front and poor peak shape.

To overcome these challenges, chromatographic strategies must be employed to enhance retention and achieve symmetrical, reproducible peaks. This note presents two viable HPLC methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a high-organic mobile phase to retain and separate highly polar analytes through a partitioning mechanism.[2][3][4][5]

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This method uses a standard reversed-phase column but adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on the non-polar stationary phase.[6][7][8]

Both methods are developed and validated to be suitable for their intended purpose, as demonstrated by adherence to the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[9][10][11][12]

Analyte Properties

  • Compound: this compound

  • CAS Number: 27464-33-9 (for hydrochloride), 67863-05-2 (for free base)[13][14]

  • Molecular Formula: C₅H₁₃ClN₂O

  • Molecular Weight: 152.62 g/mol

  • Structure: Chemical structure of this compound

  • Key Analytical Features:

    • High Polarity: Soluble in aqueous media.

    • Primary Amine (pKa ~8-9): Positively charged at acidic to neutral pH.

    • UV Absorbance: Lacks a strong chromophore. The amide bond provides weak UV absorbance at low wavelengths (typically < 220 nm).

Experimental Protocols

Recommended Instrumentation and Reagents
  • HPLC System: A binary or quaternary HPLC system with a UV or Diode Array Detector (DAD).

  • Columns:

    • HILIC: Amide-based column (e.g., TSKgel Amide-80), 3 µm, 4.6 x 150 mm.[3]

    • IP-RPLC: C18 column, 5 µm, 4.6 x 250 mm.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Reagent-grade ammonium formate, formic acid, and sodium 1-hexanesulfonate.

  • Reference Standard: this compound, purity ≥95%.[14]

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (see table below).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the appropriate diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 0.1 mg/mL using the appropriate diluent.

ParameterMethod A: HILIC Method B: IP-RPLC
Diluent Acetonitrile:Water (75:25, v/v)Mobile Phase
Chromatographic Conditions

The following table summarizes the starting conditions for both recommended methods.

ParameterMethod A: HILIC Method B: IP-RPLC
Column TSKgel Amide-80, 3 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 100 mM Ammonium Formate, pH 3.020 mM Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-Hexanesulfonate
Mobile Phase B AcetonitrileMethanol
Gradient 80% B to 50% B over 10 minIsocratic 65% A : 35% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL20 µL

Causality Behind Choices:

  • HILIC Method: A high organic content (acetonitrile) is used to facilitate the partitioning of the polar analyte into the water-enriched layer on the polar stationary phase.[5] Ammonium formate buffer is used for pH control and its volatility makes it compatible with mass spectrometry if desired.

  • IP-RPLC Method: Sodium 1-hexanesulfonate is the ion-pairing reagent. Its anionic sulfonate head interacts with the protonated amine of the analyte, while its hydrophobic alkyl tail interacts with the C18 stationary phase, thus retaining the analyte.[6][8] An acidic pH (2.5) ensures the analyte's primary amine is fully protonated.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[15] A series of five replicate injections of the Working Standard Solution (0.1 mg/mL) should be performed. The acceptance criteria must be met before proceeding.[16][17]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[16]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the quality of the separation.

Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation demonstrates that the analytical procedure is suitable for its intended purpose.[9][10][11]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from method setup through validation and final sample analysis.

G cluster_setup 1. Method Setup & Equilibration cluster_sst 2. System Suitability Testing (SST) cluster_validation 3. Method Validation cluster_analysis 4. Sample Analysis Prep Prepare Mobile Phase, Standards & Samples Equil Equilibrate HPLC System (min. 30 minutes) Prep->Equil InjectSST Inject Standard (n=5) Equil->InjectSST EvalSST Evaluate SST Criteria (Tailing, RSD%, Plates) InjectSST->EvalSST EvalSST->Equil SST Fail Spec Specificity EvalSST->Spec SST Pass Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec InjectSpl Inject Samples Prec->InjectSpl Report Calculate & Report Results InjectSpl->Report

Caption: Overall workflow for HPLC analysis and validation.

Validation Parameters & Results

The following sections describe the validation experiments with example acceptance criteria and data.

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with expected impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 2-amino-N-isopropylacetamide peak in the blank or placebo chromatograms. The peak should be spectrally pure when analyzed with a DAD.

2. Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (mg/mL)Peak Area (Example)
0.05151023
0.075225987
0.10300541
0.125376112
0.15450889
0.9999

3. Accuracy (Recovery): The closeness of the test results to the true value.

  • Protocol: Analyze, in triplicate, a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%

4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.

5. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Analyze the effect on SST parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time shifts are acceptable, but resolution and peak shape must remain within limits.

Validation Parameter Relationship Diagram

This diagram shows how different validation characteristics interrelate to establish a reliable analytical method.

G Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SST System Suitability SST->ValidatedMethod

Caption: Interdependence of ICH Q2(R1) validation parameters.

Conclusion

Both the HILIC and Ion-Pair RPLC methods presented are demonstrated to be suitable for the quantitative analysis of this compound. The choice between methods may depend on available instrumentation, laboratory expertise, and the desire to avoid ion-pairing reagents, which can be difficult to remove from HPLC systems. The HILIC method is generally preferred for its compatibility with MS detectors and for avoiding persistent column modifications. Comprehensive validation in accordance with ICH guidelines ensures that the chosen method will provide accurate, reliable, and reproducible results for quality control and research applications.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-amino-N-isopropylacetamide hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-amino-N-isopropylacetamide hydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in various research and development sectors, including the synthesis of peptide nucleic acid (PNA) monomers, unambiguous structural confirmation is paramount.[1] This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine, an amide linkage, and an isopropyl group. The hydrochloride salt form ensures solubility in aqueous media and enhances stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the definitive structural elucidation of such small molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This note will detail the expected ¹H and ¹³C NMR spectra and provide a robust protocol for their acquisition and analysis.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound is presented below. The key proton (¹H) and carbon (¹³C) environments that will be interrogated by NMR are labeled.

G cluster_labels N1 H₃N⁺- C2 CH₂ N1->C2 C3 C=O C2->C3 N4 NH C3->N4 C5 CH N4->C5 C6 CH₃ C5->C6 C7 CH₃ C5->C7 Cl Cl⁻ lC2 lC3 C' lC5 Cβ' lC67 Cγ' lH_N1 H(N⁺) lH_C2 lH_N4 H(N) lH_C5 Hβ' lH_C67 Hγ'

Caption: Molecular structure of this compound with key nuclei labeled.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on data from analogous compounds, such as glycinamide hydrochloride, and established principles of NMR spectroscopy. The protonated primary amine (-NH₃⁺) is expected to significantly deshield the adjacent α-protons and α-carbon.

Predicted ¹H NMR Data (500 MHz, D₂O)
ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃)₂4.0 - 4.2Septet~6.5
-CH₂-3.8 - 4.0Singlet-
-CH(CH₃ )₂1.1 - 1.3Doublet~6.5
-NH -ExchangeableBroad Singlet-
-NH₃ExchangeableBroad Singlet-

Note: In D₂O, the amide (-NH-) and amine (-NH₃⁺) protons will exchange with deuterium, leading to their signals disappearing from the spectrum.

Predicted ¹³C NMR Data (125 MHz, D₂O)
CarbonPredicted δ (ppm)
C =O170 - 175
-C H(CH₃)₂42 - 45
-C H₂-40 - 43
-CH(C H₃)₂21 - 23

Experimental Protocol

This section provides a step-by-step protocol for the preparation of the NMR sample and the acquisition of high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument lock_shim Lock on D₂O & Shim instrument->lock_shim proton Acquire ¹H Spectrum lock_shim->proton carbon Acquire ¹³C Spectrum lock_shim->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate ¹H Spectrum baseline->integrate ¹H peak_pick Peak Pick ¹H & ¹³C Spectra baseline->peak_pick ¹H & ¹³C

Sources

Application Notes and Protocols for the Laboratory Use of 2-amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Peptide Nucleic Acid Monomers

2-amino-N-isopropylacetamide hydrochloride is a specialized chemical reagent primarily utilized as a synthetic building block in the field of medicinal chemistry and drug development.[1] Its molecular structure, featuring a primary amine and an N-isopropyl amide group, makes it a valuable precursor for the synthesis of more complex molecules, most notably Peptide Nucleic Acid (PNA) monomers.[2]

Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units.[][4] This structural modification confers unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation.[][4] Consequently, PNAs are of significant interest for applications in diagnostics, antisense therapy, and gene editing.[] The synthesis of PNA oligomers is typically carried out in a stepwise manner on a solid support, a process that relies on the availability of high-purity, well-characterized PNA monomers.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the laboratory use of this compound. It outlines protocols for its application as a precursor in the synthesis of a protected PNA backbone, along with essential information on its physicochemical properties, safe handling, and analytical characterization.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in the laboratory.

PropertyValueReference
CAS Number 614718-86-4N/A
Molecular Formula C₅H₁₃ClN₂ON/A
Molecular Weight 152.62 g/mol N/A
Appearance Colorless crystalline powder[2]
Solubility Soluble in water[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.N/A

Proposed Synthetic Application: A Precursor to a Protected PNA Backbone

While various routes exist for the synthesis of the N-(2-aminoethyl)glycine (AEG) backbone of PNAs, this section outlines a proposed two-step synthetic pathway starting from this compound. This pathway is designed to be compatible with standard Fmoc-based solid-phase PNA synthesis.

Workflow for the Synthesis of a Protected PNA Backbone

PNA_Backbone_Synthesis A 2-amino-N-isopropylacetamide hydrochloride B Step 1: Fmoc Protection (Fmoc-OSu, NaHCO₃, Dioxane/H₂O) A->B Reaction C Fmoc-protected 2-amino-N-isopropylacetamide B->C Product D Step 2: N-Alkylation (2-(Boc-amino)ethyl bromide, NaH, DMF) C->D Reaction E Fmoc-N-(2-(Boc-amino)ethyl)- N'-isopropylglycinamide (Protected PNA Backbone) D->E Product

Caption: Proposed two-step synthesis of a protected PNA backbone from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the proposed synthetic application.

Protocol 1: Fmoc Protection of 2-amino-N-isopropylacetamide

Objective: To protect the primary amine of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a crucial first step to enable selective reactions at other positions and for compatibility with Fmoc-based solid-phase synthesis.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved. The solution should be basic.

  • Fmoc-OSu Addition: In a separate container, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirred solution of the amine at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-protected product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation to Form the Protected PNA Backbone

Objective: To introduce the N-(2-aminoethyl) moiety to the Fmoc-protected amino acid amide, thereby forming the core N-(2-aminoethyl)glycine backbone of the PNA monomer. The aminoethyl group is itself protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Fmoc-protected 2-amino-N-isopropylacetamide (from Protocol 1)

  • 2-(Boc-amino)ethyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dry round-bottom flask

  • Syringe and needle

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous DMF to a dry round-bottom flask. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) to the cold DMF. Stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve the Fmoc-protected 2-amino-N-isopropylacetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Alkylation: Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction:

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Fmoc-N-(2-(Boc-amino)ethyl)-N'-isopropylglycinamide.

Analytical Characterization

The identity and purity of the synthesized products should be confirmed using appropriate analytical techniques.

Analytical TechniqueExpected Observations
Thin Layer Chromatography (TLC) Single spot for the purified product with an Rf value distinct from the starting materials.
¹H NMR Spectroscopy Presence of characteristic peaks for the Fmoc, isopropyl, and Boc protecting groups, as well as the methylene protons of the backbone.
¹³C NMR Spectroscopy Correlation of observed carbon signals with the expected chemical structure.
Mass Spectrometry (e.g., ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity of the final compound.

Safety and Handling

As a responsible laboratory professional, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and all other reagents.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents and powdered reagents.

  • Inhalation: Avoid inhaling dust from the solid compound.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Protocol 1 Incomplete reaction or loss during work-up.Ensure complete dissolution of starting materials. Extend reaction time. Perform extractions carefully to minimize loss.
Incomplete reaction in Protocol 2 Insufficient deprotonation or inactive alkylating agent.Use fresh, high-quality NaH. Ensure anhydrous conditions. Check the purity of the 2-(Boc-amino)ethyl bromide.
Multiple spots on TLC after purification Presence of impurities or decomposition.Re-purify the compound using a different solvent system for column chromatography or consider recrystallization.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of PNA monomers. The protocols outlined in this document provide a solid foundation for its use in the laboratory, enabling researchers to construct custom PNA backbones for a variety of applications in drug discovery and molecular diagnostics. Careful execution of these protocols, coupled with rigorous analytical characterization and adherence to safety guidelines, will ensure successful and reproducible results.

References

  • Nielsen, P. E. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. The FASEB Journal, 14(9), 1041-1046. Retrieved from [Link]

  • Meng, F., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3486-3517. Retrieved from [Link]

Sources

2-amino-N-isopropylacetamide hydrochloride solution preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Preparation and Handling of 2-amino-N-isopropylacetamide hydrochloride Solutions for Research Applications

Introduction

This compound is a key chemical intermediate utilized in diverse fields of scientific research and drug development. Primarily recognized for its role as a building block in the synthesis of Peptide Nucleic Acids (PNAs) and as a precursor for novel benzodiazepines, its precise and reliable preparation in solution is fundamental to experimental success.[1][2] This molecule is also employed as a biochemical in proteomics research, underscoring the need for standardized handling protocols.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of this compound solutions. The protocols herein are designed to ensure scientific integrity, reproducibility, and safety.

Physicochemical Properties and Solubility

Understanding the fundamental properties of a compound is the first step toward its effective use in an experimental setting.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 614718-86-4 [1][3]
Molecular Formula C₅H₁₂N₂O · HCl [1][3]
Molecular Weight 152.63 g/mol [3]
IUPAC Name 2-amino-N-propan-2-ylacetamide;hydrochloride [1]

| Appearance | Colorless crystalline powder |[1] |

Solubility Profile: this compound is described as having excellent solubility, a characteristic enhanced by its hydrochloride salt form, which favors dissolution in aqueous and polar solvents.[1] While quantitative solubility limits are not extensively published, for most research applications, it is readily soluble in:

  • Water (Recommended Primary Solvent): High-purity (Type I/Ultrapure) water is the preferred solvent for most biological and analytical applications.

  • Phosphate-Buffered Saline (PBS): Suitable for cell-based assays requiring isotonic conditions.

  • Dimethyl Sulfoxide (DMSO): Can be used as an alternative solvent for creating highly concentrated stock solutions.

Expert Rationale: The hydrochloride salt form protonates the primary amine group, increasing the compound's polarity and rendering it highly amenable to dissolution in aqueous media. This avoids the need for organic solvents in many applications, which can be cytotoxic or interfere with downstream assays.

Essential Safety and Handling Precautions

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Identification: According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Eye Irritation: Causes serious eye irritation.[4]

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Ingestion: May be harmful if swallowed.[4]

Personal Protective Equipment (PPE): A comprehensive safety approach requires the following PPE at all times:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use.

  • Body Protection: A standard laboratory coat is required.

Handling and Storage of Solid Compound:

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4][5]

  • Store the solid reagent in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]

Protocol: Preparation of a Standard 10 mM Aqueous Stock Solution

This protocol details the preparation of a 10 mM stock solution in ultrapure water, a common starting concentration for many research applications.

Principle

This procedure relies on the gravimetric measurement of the solid compound and its dissolution in a precise volume of a high-purity solvent. The subsequent sterile filtration renders the solution suitable for biological experiments, such as cell culture.

Materials and Equipment
  • This compound (MW: 152.63 g/mol )

  • Ultrapure (Type I) Water

  • Analytical Balance (4-decimal place)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes

  • Appropriate volumetric flask (e.g., 10 mL or 50 mL, Class A)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe (e.g., 10 mL)

  • Sterile 0.22 µm syringe filter (e.g., PVDF, PES)

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Experimental Workflow Diagram

G start Objective: Prepare 10 mM Sterile Stock Solution calc 1. Calculation Determine mass needed for target concentration and volume. start->calc weigh 2. Weighing Accurately weigh solid compound using an analytical balance. calc->weigh dissolve 3. Dissolution Dissolve powder in ~80% of final solvent volume (e.g., H₂O). weigh->dissolve adjust 4. Final Volume Adjustment Bring solution to final volume in a calibrated volumetric flask. dissolve->adjust sterilize 5. Sterilization Filter through a 0.22 µm syringe filter into a sterile container. adjust->sterilize store 6. Aliquot & Store Dispense into single-use aliquots. Store at -20°C or -80°C. sterilize->store end Solution Ready for Use store->end

Sources

Troubleshooting & Optimization

improving yield of 2-amino-N-isopropylacetamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of the modern synthesis chemist, this Technical Support Center provides a focused, in-depth guide to troubleshooting and optimizing the synthesis of 2-amino-N-isopropylacetamide hydrochloride. As Senior Application Scientists, we move beyond mere procedural outlines to explore the mechanistic underpinnings of common challenges, offering field-tested solutions to elevate your experimental outcomes. Our guidance is structured to empower you with the expertise to not only solve immediate synthetic hurdles but also to build a robust, high-yield process from the ground up.

Technical Support & Troubleshooting Guide

This guide is organized into a series of frequently asked questions (FAQs) that directly address common failure points in the synthesis. We will primarily focus on the most reliable and scalable synthetic strategy: the coupling of N-Boc-glycine with isopropylamine, followed by acidic deprotection.

FAQ 1: Low Yield in Amide Coupling

Question: My amide coupling reaction between Boc-glycine and isopropylamine is inefficient, resulting in a low yield of the protected intermediate. What are the likely causes and how can I optimize this critical step?

Answer: An inefficient amide coupling is the most common yield-limiting step. The low intrinsic electrophilicity of a carboxylic acid's carbonyl carbon necessitates activation for it to react with a weakly nucleophilic amine like isopropylamine.[1][2] The issue almost always lies in the choice of coupling agent, reaction conditions, or stoichiometry.

Core Areas for Troubleshooting:

  • Inadequate Carboxylic Acid Activation: The heart of the reaction is the conversion of the Boc-glycine's carboxylic acid into a highly reactive intermediate. If this activation is slow or incomplete, the overall reaction will fail.

    • Insight: Carbodiimide reagents like EDC (or DCC) are cost-effective but can lead to a significant side reaction: the formation of an unreactive N-acylurea byproduct. This occurs if the activated O-acylisourea intermediate does not react quickly with the amine.

    • Solution: The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) , is critical. These additives react with the O-acylisourea to form a more stable, yet highly reactive, active ester intermediate. This strategy significantly outcompetes the N-acylurea rearrangement, boosting the yield.[]

  • Suboptimal pH and Base Selection: The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton released during amide bond formation.

    • Insight: Isopropylamine is a base, but using it in large excess to also act as the neutralizing base can complicate purification. A dedicated tertiary amine base is cleaner. However, common bases like triethylamine (TEA) can sometimes cause side reactions.

    • Solution: Use of a hindered base like N,N-Diisopropylethylamine (DIPEA) is highly recommended. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it only functions as a proton scavenger. The optimal pH for most amide coupling reactions is between 8 and 9.

  • Reaction Conditions & Stoichiometry: Temperature, solvent, and reagent ratios are crucial variables.

    • Insight: While many couplings are run at room temperature, the activation of Boc-glycine is often more efficient at a lower temperature before the amine is introduced.

    • Solution: Begin the reaction by dissolving Boc-glycine in an appropriate aprotic solvent (DCM or DMF are excellent choices) and adding the coupling agents (e.g., EDC/HOBt) and DIPEA. Stir this mixture at 0 °C for 15-30 minutes to ensure full activation. Then, add the isopropylamine and allow the reaction to slowly warm to room temperature and proceed for several hours or overnight. A slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid is standard practice to drive the reaction to completion.

Comparative Table of Common Coupling Reagents
Coupling Reagent CocktailRelative CostKey AdvantagesCommon Pitfalls & Mitigation
EDC / HOBt LowCost-effective, reliable, good for many substrates.N-acylurea formation. Mitigation: Add HOBt before or with EDC.
HATU / DIPEA HighExtremely fast and efficient, low rates of side reactions.Higher cost, potential for guanidinium-related impurities.
T3P® (Propylphosphonic Anhydride) ModerateHigh reactivity, clean byproducts (water-soluble).Requires careful handling (moisture sensitive).

FAQ 2: Incomplete Boc Deprotection

Question: I'm struggling with the Boc deprotection step. How can I ensure complete removal of the tert-butyloxycarbonyl (Boc) group without degrading my product?

Answer: The Boc group is designed to be labile under acidic conditions.[4] Incomplete deprotection typically results from insufficient acid strength/concentration, inadequate reaction time, or the presence of water, which can interfere with the reaction.

Core Areas for Troubleshooting:

  • Choice and Concentration of Acid: The key is using an acid strong enough to efficiently cleave the carbamate but not so harsh that it causes degradation of the newly formed amide.

    • Insight: The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and carbon dioxide.[5]

    • Solution: The gold standard for this transformation is 4M HCl in 1,4-Dioxane . An alternative is a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[6] Anhydrous conditions are paramount for efficiency. Using reagents specifically prepared and stored for anhydrous reactions will significantly improve outcomes.

  • Monitoring for Completion: Assuming the reaction is complete without verification is a common source of error.

    • Insight: The starting material (Boc-protected amide) and the product (primary amine salt) have very different polarities.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The product, being a salt, will typically have a much lower Rf value (or remain at the baseline) compared to the protected starting material. Stain with ninhydrin; the product amine will stain brightly (usually yellow or purple), while the Boc-protected starting material will not. The reaction is complete when the starting material spot has completely disappeared.

  • Work-up and Isolation: The product is a water-soluble salt, which can be lost during aqueous work-ups if care is not taken.

    • Insight: After deprotection, the desired product is in the reaction solvent as its hydrochloride or trifluoroacetate salt.

    • Solution: The simplest isolation method is often direct precipitation. After confirming reaction completion, the solvent (e.g., dioxane, DCM) can be removed under reduced pressure. The resulting crude salt can then be triturated or recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate, to induce crystallization and remove soluble impurities.

Visualizing the Synthetic Workflow

The following diagram outlines the recommended two-step synthesis pathway.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Isolation start Boc-Glycine + Isopropylamine activation Activate with EDC/HOBt in DCM/DMF at 0 °C start->activation coupling Couple for 4-12h at RT activation->coupling intermediate Boc-NHCH₂CONHCH(CH₃)₂ coupling->intermediate deprotection Treat with 4M HCl in Dioxane intermediate->deprotection workup Solvent Removal & Trituration/Recrystallization deprotection->workup product H₃N⁺CH₂CONHCH(CH₃)₂ Cl⁻ workup->product

Caption: Recommended workflow for 2-amino-N-isopropylacetamide HCl synthesis.

FAQ 3: Product Purification and Purity Issues

Question: What is the best procedure for isolating and purifying this compound to achieve high purity? I am observing a sticky or oily product instead of a crystalline solid.

Answer: The physical properties of amino acid hydrochlorides can make them challenging to purify. They are often hygroscopic and can be reluctant to crystallize, especially in the presence of minor impurities.

Core Areas for Troubleshooting:

  • Residual Solvent or Water: The presence of even small amounts of reaction solvent (like DMF) or water can inhibit crystallization and lead to oils.

    • Insight: The product is a salt with high polarity and potential for hydrogen bonding, which can trap solvent molecules.

    • Solution: Ensure the crude product is rigorously dried under high vacuum after the initial solvent removal. If DMF was used, azeotropic removal with toluene or heptane under vacuum can be effective. For the final product, drying in a vacuum oven (with P₂O₅ as a desiccant, if necessary) is recommended.

  • Improper Crystallization Technique: Simply removing the solvent is often not enough to induce a clean crystallization.

    • Insight: A successful crystallization requires finding a solvent system where the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble.

    • Solution: A solvent/anti-solvent system is highly effective. Dissolve the crude hydrochloride salt in a minimal amount of a polar solvent like hot isopropanol (IPA) or ethanol. Once dissolved, slowly add a non-polar anti-solvent, such as diethyl ether or ethyl acetate, dropwise until the solution becomes faintly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod can help initiate nucleation.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the root cause of a low-yield synthesis.

G start_node Low Final Yield? d1 Coupling or Deprotection? start_node->d1 Yes decision_node decision_node process_node process_node end_node Yield Improved p1 Analyze Coupling Step TLC/ LC-MS of crude reaction d1->p1 Coupling p3 Analyze Deprotection Step TLC/ LC-MS of crude reaction d1->p3 Deprotection d2 Unreacted Boc-Glycine? p1->d2 Analysis p2_yes Review Coupling Reagents (See FAQ 1). Check Stoichiometry. Ensure Anhydrous Conditions. d2->p2_yes Yes p2_no Suspect mechanical loss during work-up or extraction. d2->p2_no No p2_yes->end_node Optimized p2_no->end_node Resolved d3 Residual Boc- Protected Material? p3->d3 Analysis p3_yes Incomplete Reaction. Increase acid concentration/time. Ensure anhydrous acid (See FAQ 2). d3->p3_yes Yes p3_no Suspect loss during purification/crystallization. Review isolation procedure (See FAQ 3). d3->p3_no No p3_yes->end_node Optimized p3_no->end_node Resolved

Caption: A logical guide to troubleshooting low synthesis yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-N-isopropylacetamide
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-glycine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration relative to Boc-glycine).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the slow, portion-wise addition of N-(3-Dimethylaminopropyl)-N'‑ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the Boc-glycine spot indicates completion.

  • Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected amide, which can often be used in the next step without further purification.

Protocol 2: Deprotection and Isolation of this compound
  • Dissolve the crude N-Boc-2-amino-N-isopropylacetamide from the previous step in a minimal amount of a suitable solvent (e.g., ethyl acetate or DCM).

  • Add a solution of 4M HCl in 1,4-Dioxane (4-5 eq) dropwise while stirring at room temperature.

  • Stir the reaction for 1-3 hours.

  • Validation Checkpoint: Monitor for completion by TLC (e.g., 9:1 DCM:Methanol, stained with ninhydrin). The appearance of a baseline spot and disappearance of the starting material spot indicates completion.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To the resulting residue, add a small amount of a suitable solvent for crystallization (e.g., hot isopropanol).

  • Slowly add an anti-solvent (e.g., diethyl ether) until turbidity persists.

  • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.

References

  • Green, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience, New York, 1999. [Link]

  • Montalbetti, C. A. G. N., Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005 , 61(46), 10827-10852. [Link]

  • Han, S.-Y., Kim, Y.-A. Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 2004 , 60(11), 2447-2467. [Link]

  • Valeur, E., Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009 , 38, 606-631. [Link]

  • Lundquist, J. T., IV, Pelletier, J. C. Improved solid-phase peptide synthesis method utilizing a-azide-protected amino acids. Org. Lett., 2001 , 3(5), 781-783. [Link]

  • Pattabiraman, V. R., Bode, J. W. Rethinking Amide Bond Synthesis. Nature, 2011 , 480, 471-479. [Link]

  • El-Faham, A., Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev., 2011 , 111(11), 6557-6602. [Link]

Sources

Technical Support Center: Purification of 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-amino-N-isopropylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important chemical intermediate. We will address common challenges and provide validated protocols to help you achieve the desired purity for your downstream applications, such as peptide nucleic acid (PNA) synthesis[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most effective and commonly employed purification methods for small-molecule amine hydrochlorides like this compound are recrystallization and a sequence of acid-base extraction followed by re-salt formation. The choice depends on the nature of the impurities. Recrystallization is excellent for removing minor, structurally similar impurities, while acid-base extraction is highly effective at eliminating non-basic organic impurities and inorganic salts.

Q2: What are the likely impurities I might encounter during synthesis and purification?

Impurities can originate from starting materials, side reactions, or degradation. Based on typical synthetic routes for similar acetamides, potential impurities include:

  • Unreacted Starting Materials: Such as N-protected glycine derivatives or 2-chloro-N-isopropylacetamide.

  • Coupling Reagents/Byproducts: Residuals from reagents used in amide bond formation.

  • Dimeric Impurities: Formed by the reaction of the product with unreacted starting materials[2].

  • Process-Related Impurities: Arising from incomplete reactions in multi-step syntheses[3][4].

  • Residual Solvents: Organic solvents used in the reaction or initial workup.

Q3: How can I reliably assess the purity of my final product?

A multi-pronged approach is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the principal technique for quantifying purity and detecting minor impurities. A reversed-phase C18 column with UV detection is typically effective[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in the structural elucidation of unknown impurities[3][4].

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Q4: My purified this compound is hygroscopic. How should I handle and store it?

Amine hydrochloride salts are often hygroscopic. It is crucial to handle the material in a low-humidity environment (e.g., a glove box or dry box) and to dry it thoroughly under a high vacuum. For long-term storage, keep the compound in a tightly sealed container with a desiccant, preferably at a reduced temperature (-20°C) and protected from light, as amino compounds can be susceptible to oxidation[6].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My crude product is a persistent oil or sticky gum, not a solid. What's wrong?

  • Probable Causes:

    • Residual Solvent: The most common cause. Solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove and will prevent crystallization.

    • Hygroscopic Nature: The compound may have absorbed atmospheric moisture.

    • Presence of Impurities: Certain impurities can act as eutectic contaminants, depressing the melting point and leading to an oily state.

    • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can prevent the formation of a stable, crystalline salt.

  • Solutions:

    • High-Vacuum Drying: Dry the material under a high vacuum (e.g., <1 torr) for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove residual solvents.

    • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate) to the oil. Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce precipitation of the solid salt[7].

    • Solvent Precipitation: Dissolve the oil in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add an anti-solvent (like diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy. Cool the mixture to induce crystallization.

    • Re-salting: If the issue is the salt itself, consider the acid-base extraction protocol below to regenerate the free amine and then carefully re-form the hydrochloride salt.

Problem: My recrystallization attempt failed. It either oiled out upon cooling or nothing precipitated.

  • Probable Causes:

    • Incorrect Solvent System: The chosen solvent may be too good (nothing precipitates) or too poor (oils out). The polarity difference between the hot and cold solvent may be insufficient.

    • Supersaturation: The solution is supersaturated, and crystallization has not been initiated.

    • Too Much Solvent: The concentration of the compound is below its solubility limit, even in the cold.

  • Solutions:

    • Optimize the Solvent System: Use a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., isopropanol, ethanol) and then add a "poor" solvent (anti-solvent, e.g., ethyl acetate, diethyl ether, or heptane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. A small amount of acid in the recrystallization solvent can also improve crystal quality for hydrochloride salts[8].

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of a previously purified batch.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Reduce Solvent Volume: If no precipitation occurs, carefully evaporate some of the solvent under reduced pressure and attempt to cool and crystallize again.

Problem: My final product has a persistent yellow or brown color.

  • Probable Causes:

    • Oxidation: The primary amino group may have undergone slight oxidation, leading to colored byproducts. This is a common issue with amines[6].

    • Chromophoric Impurities: Highly colored impurities may be present even at very low concentrations.

  • Solutions:

    • Charcoal Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a small amount (1-2% by weight) of activated carbon and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. Caution: Use charcoal sparingly as it can adsorb your product, reducing the yield.

    • Recrystallization: A successful recrystallization is often sufficient to leave colored impurities behind in the mother liquor.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the initial state of your crude product.

Purification_Strategy start Crude 2-amino-N-isopropylacetamide hydrochloride check_state What is the physical state of the crude product? start->check_state is_solid Solid / Crystalline check_state->is_solid Solid is_oil Oil / Gum / Tarry Mass check_state->is_oil Oil/Gum check_purity Assess Purity (TLC, HPLC, NMR) is_solid->check_purity triturate Attempt Trituration (e.g., with Diethyl Ether) is_oil->triturate high_purity High Purity (>95%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<95%) Multiple/Gross Impurities check_purity->low_purity Low recrystallize Proceed with Recrystallization Protocol high_purity->recrystallize acid_base Proceed with Acid-Base Extraction & Re-salting Protocol low_purity->acid_base final_product Pure Crystalline Product recrystallize->final_product acid_base->final_product triturate->is_solid Success triturate->acid_base Fails

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when your crude product is a solid with relatively high purity (>90%) and you wish to remove minor impurities to achieve analytical grade.

1. Solvent System Screening (Small Scale):

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add potential single or binary solvent systems dropwise while warming to find a system that dissolves the compound when hot but results in precipitation upon cooling.

  • Refer to the table below for starting points.

Solvent (Good)Anti-Solvent (Poor)Expected Behavior
IsopropanolDiethyl EtherGood for precipitating HCl salts.
EthanolEthyl AcetateA common, effective combination.
MethanolDichloromethane (DCM)Methanol is a very strong solvent; use sparingly.
WaterAcetone / IsopropanolUse if the compound is highly water-soluble.

2. Step-by-Step Recrystallization Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum amount of the chosen "good" solvent to the flask to cover the solid.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to reflux. Continue adding the "good" solvent dropwise until all the solid just dissolves.

  • (Optional: For colored solutions) Remove from heat, allow to cool slightly, and add 1-2% w/w activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® pad if charcoal was used) into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the growth of larger, purer crystals.

  • Once crystal formation appears complete at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent (anti-solvent) to remove any residual mother liquor.

  • Dry the purified crystals under a high vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction & Re-salting

This method is highly effective for removing non-basic organic impurities and is the method of choice for crude products that are oily or have low purity.

AcidBase_Workflow start Crude HCl Salt (Dissolved in Water) basify Adjust to pH 9-10 (e.g., with NaHCO₃ or dil. NaOH) This forms the free amine. start->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate or DCM) (Repeat 3x) basify->extract separate Combine Organic Layers extract->separate aq_layer Aqueous Layer (Contains inorganic salts, discard) extract->aq_layer wash Wash Organic Layer (with Brine) separate->wash dry Dry Organic Layer (over Na₂SO₄ or MgSO₄) wash->dry filter_evap Filter and Evaporate Solvent to obtain pure free amine (often an oil) dry->filter_evap resalt Re-dissolve Free Amine in a minimal amount of a non-protic solvent (e.g., Ethyl Acetate) filter_evap->resalt precipitate Add HCl Solution dropwise (e.g., 2M HCl in Diethyl Ether) until precipitation is complete. resalt->precipitate collect Collect Solid by Filtration, Wash with cold Ether, and Dry under Vacuum precipitate->collect final_product Pure 2-Amino-N-isopropylacetamide HCl collect->final_product

Caption: Workflow for purification by acid-base extraction.

1. Step-by-Step Procedure:

  • Dissolve the crude this compound in deionized water.

  • Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the solution reaches 9-10 (check with pH paper or a pH meter). This neutralizes the HCl salt and liberates the free amine.

  • Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent like ethyl acetate or dichloromethane (DCM)[9]. Perform at least three extractions to ensure complete recovery.

  • Combine the organic extracts. The aqueous layer, containing inorganic salts, can be discarded.

  • Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified free amine, which may be an oil.

  • Dissolve the free amine in a minimal amount of a suitable solvent (e.g., anhydrous ethyl acetate or diethyl ether).

  • With stirring, add a solution of hydrogen chloride in an organic solvent (e.g., 2.0 M HCl in diethyl ether, or HCl in isopropanol) dropwise. The hydrochloride salt should precipitate immediately. Continue adding the acid until no further precipitation is observed.

  • Stir the resulting slurry for 15-30 minutes, then collect the white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove excess acid and solvent.

  • Dry the final product under a high vacuum to obtain pure this compound.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (CN102070461A). Synthesis method of N-methyl isopropylamine.
  • Google Patents. (US5118815A). Method for crystallization of amino acids.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]

  • Google Patents. (US3337630A). Process for the purification of amines.
  • Occupational Safety and Health Administration (OSHA). (2003). 1-Amino-2-propanol Method number. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (WO2020222158A1). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • CDC Stacks. (2002). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2000). Impurity profile of amino acids?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

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Technical Support Center: 2-amino-N-isopropylacetamide Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-amino-N-isopropylacetamide hydrochloride (also known as N-isopropylglycinamide hydrochloride). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions. Achieving reproducible and reliable experimental outcomes is critically dependent on understanding and controlling the chemical stability of your reagents. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common stability-related issues, and validated protocols based on fundamental chemical principles.

Section 1: Core Concepts & Stability Profile

This compound possesses two primary functional groups that dictate its stability in solution: a secondary amide and a primary amine, the latter of which is protonated in the hydrochloride salt form. The principal degradation pathway of concern in aqueous environments is the hydrolysis of the amide bond.

1.1 Primary Degradation Pathway: Amide Hydrolysis

The amide bond, while generally robust, is susceptible to hydrolysis under both acidic and basic conditions, breaking down into its constituent carboxylic acid and amine.[1] For this specific molecule, hydrolysis yields 2-aminoacetic acid (glycine) and isopropylamine. This reaction is the most common cause of potency loss and the generation of impurities in solution over time.

G cluster_reactants Reactants cluster_conditions Catalysis cluster_products Degradation Products mol 2-amino-N-isopropylacetamide glycine Glycine mol->glycine Hydrolysis ipa Isopropylamine mol->ipa Hydrolysis h2o Water (H₂O) acid Acid (H⁺) acid->mol base Base (OH⁻) base->mol heat Heat (Δ) heat->mol

Caption: Primary degradation pathway via amide hydrolysis.

1.2 Key Factors Influencing Solution Stability

The rate of amide hydrolysis and other potential degradation reactions are significantly influenced by several experimental parameters.

  • pH: This is the most critical factor. Amide hydrolysis is subject to both specific-acid and specific-base catalysis.[2] This results in a "U-shaped" stability curve where the compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-7) and degrades more rapidly at pH values below 3 or above 8. The hydrochloride salt form is advantageous as it naturally creates a mildly acidic solution upon dissolution in unbuffered water, placing it in a more stable region initially.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at reduced temperatures (e.g., 2-8°C, -20°C, or -80°C) is a highly effective method to decelerate hydrolysis and extend shelf-life. Forced degradation studies often use elevated temperatures (50-70°C) to accelerate the identification of potential degradation products.[3]

  • Buffer Species: While buffers are essential for controlling pH, the buffer species itself can sometimes act as a catalyst in hydrolysis (general acid-base catalysis). It is crucial to select a buffer that is inert or to validate the stability of the compound in your chosen buffer system.

  • Oxygen and Light: The primary amine group can be susceptible to oxidative degradation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light (photolysis).[4][5] While amide hydrolysis is the primary concern, oxidation should be considered for long-term storage or when working with sensitive assays.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product I should look for? The primary and most predictable degradation products are glycine and isopropylamine, resulting from the hydrolysis of the amide bond.[1] When using chromatographic techniques like HPLC or LC-MS for analysis, you should monitor for the appearance of a peak corresponding to glycine and a decrease in the peak area of the parent compound.

Q2: What is the optimal pH range for storing my solutions? To minimize the rate of hydrolysis, we recommend preparing and storing solutions in a pH range of 4.0 to 7.0 . Avoid highly acidic (pH < 3) and, most importantly, alkaline (pH > 8) conditions, as base-catalyzed hydrolysis of secondary amides is particularly efficient.[2]

Q3: How should I prepare a stock solution to maximize its shelf-life? For maximum stability, prepare stock solutions in a high-purity, sterile-filtered aqueous buffer within the recommended pH 4-7 range. We recommend using a non-nucleophilic buffer such as citrate or MES. After preparation, sterile-filter the solution (0.22 µm), dispense it into single-use aliquots in amber glass or polypropylene vials, purge with an inert gas like argon or nitrogen, and store frozen at -20°C or -80°C . This practice minimizes freeze-thaw cycles, oxidation, and hydrolytic degradation.

Q4: What are the visible signs of degradation in my solution? Visible signs are often absent until significant degradation has occurred. However, you should discard any solution that shows a change in color (e.g., yellowing, which could indicate oxidation), becomes cloudy, or shows evidence of precipitation. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can quantify the parent compound and detect the formation of degradation products.[6]

Q5: Can I use phosphate-buffered saline (PBS)? Are there known buffer incompatibilities? While PBS is a common buffer, phosphate species can, in some cases, participate in or catalyze hydrolysis reactions. For this compound, no specific incompatibility with PBS has been documented in the literature. However, as a best practice for long-term storage or sensitive applications, we recommend either using a buffer with a non-nucleophilic counter-ion (e.g., citrate) or performing a simple stability study in PBS to validate its suitability for your specific experimental conditions (see Protocol 4.2).

Section 3: Troubleshooting Guide

This section addresses common problems that may be linked to solution instability.

Problem: My experimental results are inconsistent, especially between experiments run on different days.

This is a classic symptom of reagent instability. The potency of your this compound solution may be decreasing over time, leading to variable results.

G cluster_actions Corrective Actions start Inconsistent Experimental Results check_prep Review Solution Preparation Log: - Age of solution? - Storage conditions (Temp, Light)? - Number of freeze-thaw cycles? start->check_prep is_old Is solution old, improperly stored, or subjected to >3 freeze-thaw cycles? check_prep->is_old prepare_new Action: Prepare fresh solution using Protocol 4.1. Store in single-use aliquots. is_old->prepare_new Yes check_ph Action: Measure pH of the working solution. is_old->check_ph No run_hplc Action: Perform analytical check (e.g., HPLC) on old vs. new solution. prepare_new->run_hplc is_ph_ok Is pH within 4-7 range? check_ph->is_ph_ok degraded Does HPLC show degradation products or reduced parent peak? run_hplc->degraded is_ph_ok->run_hplc Yes adjust_buffer Action: Re-evaluate and adjust buffer system. The buffer capacity may be insufficient. is_ph_ok->adjust_buffer No adjust_buffer->prepare_new end_ok Root Cause Identified: Solution Degradation. Implement new SOPs. degraded->end_ok Yes other_cause Root Cause Unlikely to be Reagent Stability. Investigate other experimental variables. degraded->other_cause No

Caption: Troubleshooting workflow for inconsistent results.

Problem: I observed a change in the color or clarity of my solution.

  • Potential Cause: A yellow or brown tint can indicate oxidative degradation. Cloudiness or precipitation suggests the formation of less soluble degradation products or that the compound has precipitated out of solution, possibly due to a pH shift or evaporation.

  • Diagnostic Steps: Measure the pH of the solution. Visually compare it to a freshly prepared standard.

  • Solution: Do not use the solution. Discard it immediately and prepare a fresh batch following the recommended protocol (4.1). For long-term storage, consider purging aliquots with an inert gas before freezing to minimize oxidation.

Problem: The pH of my working solution has drifted significantly from its initial value.

  • Potential Cause: The hydrolysis of this compound produces both a carboxylic acid (glycine) and an amine (isopropylamine). The net effect on pH will depend on the pKa of these products and the starting pH, but any significant drift indicates a chemical change. Alternatively, in weakly buffered solutions, absorption of atmospheric CO₂ can lower the pH.

  • Diagnostic Steps: Confirm the pH drift with a calibrated pH meter.

  • Solution: This is a strong indicator of degradation. Discard the solution. When preparing new solutions, ensure your chosen buffer has sufficient buffering capacity in your target pH range to resist such shifts.

Section 4: Experimental Protocols

These protocols provide standardized methods for solution preparation and stability testing.

Protocol 4.1: Preparation of a Stabilized Aqueous Stock Solution (100 mM)
  • Preparation: In a sterile environment, weigh out the required amount of this compound (MW: 152.63 g/mol for the HCl salt).

  • Solvent: Use high-purity (e.g., 18 MΩ·cm), sterile water or a pre-prepared, sterile-filtered buffer (e.g., 50 mM sodium citrate, pH 5.0). For enhanced stability, degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Dissolution: Slowly add the powder to the solvent while stirring to ensure complete dissolution. A brief sonication in a water bath may be used if necessary.

  • pH Adjustment: If using unbuffered water, check the pH. Adjust to your target pH (e.g., 5.0) using dilute, sterile HCl or NaOH if necessary.

  • Sterile Filtration: Pass the entire solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: Dispense the solution into single-use, sterile amber vials.

  • Inert Gas Purge: Overlay the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Label clearly with compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.

Protocol 4.2: A Simple Forced Degradation Study to Evaluate Buffer Compatibility

This protocol, based on ICH guidelines for stress testing, helps you determine if your specific experimental buffer is compatible with the compound.[3][7]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in your chosen experimental buffer. Also, prepare a control sample in purified water.

  • Stress Conditions:

    • Control: Store one aliquot of each sample at -20°C (this will be your T=0 reference).

    • Thermal Stress: Place one aliquot of each sample in an incubator at 50°C for 48 hours.

    • Acid Stress: Adjust one aliquot to pH 2.0 with 0.1 M HCl. Let it stand at room temperature for 24 hours.

    • Base Stress: Adjust one aliquot to pH 9.0 with 0.1 M NaOH. Let it stand at room temperature for 24 hours.

    • Oxidative Stress: Add 3% hydrogen peroxide to one aliquot. Let it stand at room temperature for 24 hours.

  • Neutralization: After the stress period, neutralize the acid and base samples back to the original buffer pH.

  • Analysis: Analyze all samples (including the T=0 control) by a stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms. A significant decrease (>5-10%) in the parent peak area or the appearance of new peaks in the sample prepared in your buffer (relative to the water control) indicates a potential compatibility issue.

Section 5: Data Summary
Factor Effect on Stability Mechanism Recommended Mitigation Strategy
High pH (>8) High Degradation RateBase-catalyzed amide hydrolysis[2]Maintain solution pH between 4 and 7 using a suitable buffer.
Low pH (<3) Increased Degradation RateAcid-catalyzed amide hydrolysis[1]Maintain solution pH between 4 and 7.
High Temperature Exponentially Increases Degradation RateIncreases reaction kineticsStore stock solutions frozen (-20°C or -80°C). Keep working solutions at 2-8°C.
Oxygen Potential for DegradationOxidation of the primary amine[3]Use de-gassed solvents; purge aliquots with inert gas (Ar, N₂) before sealing.
UV/Light Potential for DegradationPhotolysis[5]Store solutions in amber vials or protect from light with aluminum foil.
Freeze-Thaw Cycles Potential for DegradationPhysical stress, increased air exposurePrepare single-use aliquots to avoid repeated freezing and thawing.
References
  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Karaman, R. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Khan, K. (2018). On the hydrolysis mechanisms of amides and peptides. Computational Biology and Chemistry. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • International Council for Harmonisation. (1993). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Available at: [Link]

  • Science.gov. Forced degradation products: Topics. Topic Search. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-amino-N-isopropylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical reactions with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

1. What are the key structural features of this compound that I should consider before starting my reaction?

This compound possesses three key features that influence its reactivity:

  • Primary Amine (Hydrochloride Salt): The primary amino group is the most reactive site for nucleophilic attack. However, in its hydrochloride salt form, the amine is protonated (R-NH3+ Cl-), rendering it non-nucleophilic. An appropriate base is required to liberate the free amine for it to participate in reactions.

  • Secondary Amide: The amide functional group is generally stable but can undergo hydrolysis under strong acidic or basic conditions. The nitrogen of the amide is significantly less nucleophilic than the primary amine and typically does not react under standard conditions.

  • Isopropyl Group: This bulky alkyl group attached to the amide nitrogen can sterically hinder reactions at the adjacent carbonyl group under certain conditions.

2. What is the best way to store and handle this compound?

This compound is a colorless crystalline powder.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Aromatic amines, in general, can be susceptible to photodegradation and oxidation.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize degradation.[2]

3. I am seeing poor solubility of this compound in my organic solvent. What can I do?

As a salt, this compound has high polarity and is generally more soluble in polar solvents like water, methanol, and ethanol. Its solubility in common aprotic organic solvents such as acetonitrile, THF, or dichloromethane will be limited. The addition of a co-solvent or performing the reaction in a biphasic system can sometimes be effective. Alternatively, converting the hydrochloride salt to the free base in a separate step can improve solubility in less polar organic solvents.

4. How do I convert the hydrochloride salt to the free base?

To use the free amine, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a base such as sodium bicarbonate or sodium hydroxide solution to raise the pH above the pKa of the amine (typically around 9-10). The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent removed under reduced pressure. However, for many reactions, the free amine can be generated in situ.

Troubleshooting Guide: Common Reactions and Issues

This section provides detailed troubleshooting for common reactions involving this compound.

I. Amide Bond Formation (Acylation of the Primary Amine)

Amide bond formation is a frequent application for this molecule. Low or no yield is a common frustration.

Problem: Low or No Product Yield in Amide Coupling Reaction.

Causality & Solution Pathway

G start Low/No Yield cause1 cause1 start->cause1 Is the amine free to react? cause2 cause2 start->cause2 Is the electrophile activated? cause3 cause3 start->cause3 Are there competing reactions? solution1 solution1 cause1->solution1 Solution solution2 solution2 cause2->solution2 Solution solution3 solution3 cause3->solution3 Solution

Detailed Troubleshooting Steps:

  • Ensure Complete Deprotonation of the Amine: The primary amine must be in its free, unprotonated form to be nucleophilic.

    • Recommendation: Add at least one equivalent of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), to your reaction mixture before adding the coupling agent.[3] For challenging reactions, using up to two equivalents of the base can be beneficial.

  • Optimize Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species to undergo acylation.

    • Recommendation: If you are using a carbodiimide coupling reagent like DCC or EDC, consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). For more difficult couplings, consider using more potent uronium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP.[4] A general method for amide synthesis from amine hydrochloride salts involves using HBTU with a base.[5][6]

  • Maintain Anhydrous Conditions: Water in the reaction can hydrolyze your activated carboxylic acid intermediate, leading to low yields.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (nitrogen or argon).

Experimental Protocol: Standard Amide Coupling

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

II. N-Alkylation of the Primary Amine

Alkylation of the primary amine can be challenging due to the risk of over-alkylation.

Problem: Mixture of Mono- and Di-alkylated Products, or No Reaction.

Causality & Solution Pathway

G start Alkylation Issues cause1 cause1 start->cause1 No Reaction cause2 cause2 start->cause2 Over-alkylation cause3 cause3 start->cause3 Low Conversion solution1 solution1 cause1->solution1 Solution solution2 solution2 cause2->solution2 Solution solution3 solution3 cause3->solution3 Alternative

Detailed Troubleshooting Steps:

  • Ensure Amine Deprotonation: As with acylation, the free amine is required for alkylation.

    • Recommendation: Use an inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile. Cesium bases have been shown to promote chemoselective mono-N-alkylation.

  • Control Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[7]

    • Recommendation: Use a large excess (3-5 equivalents) of this compound relative to the alkylating agent. This statistically favors the mono-alkylation product. The unreacted starting material can often be removed during aqueous workup due to its high water solubility.

  • Consider an Alternative Strategy: Reductive Amination: For substrates prone to over-alkylation or when direct alkylation is sluggish, reductive amination is a powerful alternative.

    • Recommendation: React this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method provides excellent control over mono-alkylation.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.5 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to control the reaction rate.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench with an aqueous solution of sodium bicarbonate and extract the product.

III. Purification and Analysis

The polar nature of this compound and its derivatives can present purification challenges.

Problem: Difficulty in Purifying the Product.

  • Issue: The product is a polar salt and is difficult to separate from other salts or polar byproducts.

  • Solution 1: Recrystallization: If your product is a solid, recrystallization is often the most effective purification method.

    • Protocol: A number of hydrochloride salts are not very soluble in absolute ethanol, making it a good solvent for recrystallization.[8] Isopropanol is also a preferred solvent for recrystallizing hydrochloride salts.[8] You can also try a solvent/anti-solvent system, such as dissolving your compound in a minimal amount of a polar solvent (e.g., methanol, ethanol) and then adding a less polar solvent (e.g., diethyl ether, acetone) to induce precipitation.[8][9]

  • Solution 2: pH-Based Extraction: If your product is not a salt, or if you need to separate it from the unreacted starting material, a pH-based extraction can be effective.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to remove any unreacted 2-amino-N-isopropylacetamide. Then, wash with a basic aqueous solution (e.g., saturated NaHCO3) to remove any acidic impurities.

  • Solution 3: Chromatography: For challenging separations, column chromatography may be necessary.

    • Recommendation: Due to the polar nature of the compounds, normal-phase silica gel chromatography might require a polar mobile phase (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking). Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA is often more effective for these polar compounds.

Problem: Difficulty in Monitoring the Reaction.

  • Issue: The high polarity of the starting material and product makes them difficult to visualize on TLC plates or elute from standard LC columns.

  • Solution 1: TLC Visualization:

    • Recommendation: Use a more polar eluent system for your TLC plates (e.g., 10-20% methanol in dichloromethane). Staining with ninhydrin is effective for visualizing primary and secondary amines, which will appear as colored spots.

  • Solution 2: Analytical Techniques:

    • Recommendation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for monitoring these reactions.[10]

      • HPLC: Use a reversed-phase column (C18) with a mobile phase containing an ion-pairing agent (e.g., TFA or HFBA) to improve retention and peak shape of the polar analytes.[11]

      • LC-MS: This technique is particularly useful as it provides mass information, helping to identify the product, starting materials, and any side products, even if they co-elute.[12]

Data Summary Table

ParameterValueReference
IUPAC Name N-propan-2-ylacetamide[13]
Molecular Formula C5H11NO[13]
CAS Number 1118-69-0[13]

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136874, Isopropylacetamide. Retrieved January 17, 2026 from [Link].

  • D'Alessandro, A., Gevi, F., Zolla, L. (2012). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PeerJ PrePrints. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Various Authors. (2025). Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Arkivoc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • National Institutes of Health. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • Google Sites. (n.d.). Ellesmere OCR A level Chemistry - 6.2.2 (a) Reactions of Amino Acids.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. (2012). Review of recent advances in analytical techniques for the determination of neurotransmitters. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • YouTube. (2016). Reactions of Amino Acids. [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. [Link]

  • ResearchGate. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]

  • ResearchGate. (2014). The stability of the double amino acid with respect to deamination in gas and aqueous phases. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Quora. (2025). Would the hydrolysis of N-methylacetamide using azeotropic fornic acid produce methylammonium formate and acetic acid? [Link]

  • The Journal of Organic Chemistry. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. [Link]

  • National Institutes of Health. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-amino-N-isopropylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important compound. Our goal is to equip you with the knowledge to not only identify and solve problems but also to proactively optimize your reaction conditions for improved yield, purity, and efficiency.

Introduction

This compound is a key building block in various pharmaceutical and chemical research applications. Its synthesis, while seemingly straightforward, can present several challenges that may impact the final product's quality and yield. This guide will explore two common synthetic pathways, outlining potential pitfalls and providing solutions in a user-friendly question-and-answer format.

Synthetic Pathways Overview

Two primary synthetic routes are commonly employed for the preparation of this compound. Understanding the fundamentals of each pathway is crucial for effective troubleshooting.

Synthetic_Pathways cluster_0 Route 1: Chloroacetylation & Amination cluster_1 Route 2: Boc-Glycine Coupling & Deprotection A1 Chloroacetyl Chloride + Isopropylamine B1 2-Chloro-N-isopropylacetamide A1->B1 Amide Formation C1 Amination (e.g., Gabriel Synthesis) B1->C1 D1 2-Amino-N-isopropylacetamide C1->D1 E1 HCl Salt Formation D1->E1 F1 2-Amino-N-isopropylacetamide HCl E1->F1 A2 N-Boc-Glycine + Isopropylamine B2 N-Boc-glycine-N'-isopropylamide A2->B2 Amide Coupling C2 Boc Deprotection B2->C2 D2 2-Amino-N-isopropylacetamide C2->D2 E2 HCl Salt Formation D2->E2 F2 2-Amino-N-isopropylacetamide HCl E2->F2

Caption: Overview of the two primary synthetic routes.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Route 1: Chloroacetylation & Amination

This route begins with the formation of an amide bond between chloroacetyl chloride and isopropylamine, followed by the displacement of the chloride with an amino group.

Q1: My yield of 2-chloro-N-isopropylacetamide is low. What are the likely causes and how can I improve it?

A: Low yields in the initial chloroacetylation step often stem from suboptimal reaction conditions or side reactions.

  • Causality: The reaction between chloroacetyl chloride and isopropylamine is highly exothermic. If the temperature is not adequately controlled, side reactions can occur. Additionally, the stoichiometry of the reactants is critical. An excess of isopropylamine is necessary to neutralize the HCl generated during the reaction; otherwise, the amine will be protonated and become non-nucleophilic.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. This minimizes the formation of byproducts.

    • Stoichiometry: Use at least two equivalents of isopropylamine. One equivalent acts as the nucleophile, and the second equivalent acts as a base to scavenge the HCl produced.

    • Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of isopropylamine with vigorous stirring. This ensures localized heat dissipation and prevents the formation of hot spots.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or diethyl ether are suitable for this reaction.

Q2: During the amination of 2-chloro-N-isopropylacetamide with ammonia, I am observing the formation of multiple byproducts and a low yield of the desired primary amine. Why is this happening?

A: Direct amination of alkyl halides with ammonia is often problematic due to over-alkylation, where the product primary amine is more nucleophilic than ammonia and reacts further with the starting material.

  • Causality: The primary amine product can react with unreacted 2-chloro-N-isopropylacetamide to form a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium salt. This leads to a complex mixture of products and a low yield of the desired primary amine.

  • Troubleshooting & Optimization:

    • Use a Large Excess of Ammonia: To favor the reaction of the alkyl halide with ammonia over the product amine, a large excess of ammonia is required. This can be achieved by using a solution of ammonia in an alcohol (e.g., ethanol) and conducting the reaction in a sealed pressure vessel.

    • Consider the Gabriel Synthesis: A more controlled and often higher-yielding alternative is the Gabriel synthesis.[1][2][3] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic but the resulting N-alkylated phthalimide is not, thus preventing over-alkylation.[4] The primary amine is then liberated by hydrazinolysis or acidic hydrolysis.

Experimental Protocol: Gabriel Synthesis of 2-Amino-N-isopropylacetamide

  • N-Alkylation: In a round-bottom flask, dissolve 2-chloro-N-isopropylacetamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 equivalents) and heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Hydrazinolysis: Dissolve the crude N-(isopropylcarbamoylmethyl)phthalimide in ethanol. Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.

  • Isolation: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-N-isopropylacetamide.

Q3: I'm having trouble with the final HCl salt formation and crystallization. The product is oily or the yield is poor.

A: The formation and crystallization of the hydrochloride salt can be sensitive to the solvent system and the presence of impurities.

  • Causality: The free amine is often an oil at room temperature. The hydrochloride salt is a solid, but its crystallization can be inhibited by residual solvents or impurities. The choice of solvent for salt formation and crystallization is critical to obtaining a crystalline product with good recovery.

  • Troubleshooting & Optimization:

    • Solvent for Salt Formation: Dissolve the crude free amine in a dry, aprotic solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • Crystallization: The hydrochloride salt will often precipitate directly from the reaction mixture. If it oils out, try cooling the mixture or adding a non-polar co-solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, can improve purity and crystallinity.[5]

Route 2: Boc-Glycine Coupling & Deprotection

This route involves the coupling of N-Boc-protected glycine with isopropylamine, followed by the removal of the Boc protecting group.

Q4: The amide coupling reaction between N-Boc-glycine and isopropylamine is inefficient, resulting in a low yield of N-Boc-glycine-N'-isopropylamide.

A: Inefficient amide coupling can be due to an inappropriate choice of coupling reagents, suboptimal reaction conditions, or side reactions.

  • Causality: The carboxylate of N-Boc-glycine needs to be activated to react with the amine. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are often used.[6] The reaction conditions, including solvent, temperature, and stoichiometry, must be carefully controlled to ensure complete reaction and minimize side reactions.

  • Troubleshooting & Optimization:

    • Coupling Reagents: EDC/HOBt is a reliable and cost-effective choice.[6] For difficult couplings, more potent reagents like HATU or HBTU can be used, but they are more expensive.

    • Reaction Conditions:

      • Solvent: Use a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

      • Temperature: Perform the reaction at 0 °C to room temperature.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagents and the amine.

    • Order of Addition: It is generally recommended to pre-activate the N-Boc-glycine with the coupling reagents before adding the isopropylamine.

Experimental Protocol: EDC/HOBt Coupling of N-Boc-Glycine and Isopropylamine

  • Activation: In a round-bottom flask, dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1 equivalents) and stir for 15-30 minutes.

  • Coupling: Add isopropylamine (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Wash the reaction mixture with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Q5: During the Boc deprotection step with HCl, I am observing side products or incomplete reaction. What could be the cause?

A: Boc deprotection is an acid-catalyzed reaction, and the conditions must be carefully controlled to ensure complete removal of the Boc group without causing other side reactions.[7][8]

  • Causality: Incomplete deprotection can occur if the acid concentration is too low or the reaction time is too short. Conversely, excessively harsh acidic conditions or prolonged reaction times can lead to the formation of side products, such as the cleavage of the amide bond or the formation of hydantoin derivatives.[9][10]

  • Troubleshooting & Optimization:

    • Reagent: A solution of 4M HCl in dioxane is a standard and effective reagent for Boc deprotection.[7][8]

    • Reaction Conditions: The reaction is typically carried out at room temperature for 30-60 minutes. Monitor the reaction by TLC to ensure complete consumption of the starting material.

    • Work-up: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can then be purified by crystallization.

Q6: I am observing the formation of a cyclic byproduct during the synthesis. What is it and how can I prevent it?

A: The formation of 2,5-diketopiperazine (DKP) is a common side reaction, especially with glycine derivatives.[11]

  • Causality: After the Boc deprotection of N-Boc-glycine-N'-isopropylamide, the newly formed free amine can intramolecularly attack the amide carbonyl, leading to the formation of a stable six-membered ring, the diketopiperazine. This is particularly favorable with glycine due to its lack of steric hindrance.

  • Troubleshooting & Optimization:

    • Immediate Salt Formation: After the deprotection is complete, immediately proceed with the HCl salt formation. The protonation of the free amine to form the ammonium salt prevents it from acting as a nucleophile and undergoing intramolecular cyclization.

    • Low Temperature: Conduct the deprotection at a lower temperature (e.g., 0 °C) to slow down the rate of DKP formation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Q: What analytical techniques are recommended for characterizing the final product?

A:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule.[12][13][14]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[15]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • Melting Point: To assess the purity of the crystalline product.

Q: What are the main safety precautions to consider when working with the reagents involved in these syntheses?

A:

  • Chloroacetyl chloride: Highly corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropylamine: Flammable and corrosive. Handle in a fume hood and away from ignition sources.

  • Hydrazine: Highly toxic and carcinogenic. Handle with extreme caution in a fume hood and wear appropriate PPE.

  • Strong Acids (HCl, TFA): Corrosive. Handle with care and wear appropriate PPE.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Chloroacetylation & AminationRoute 2: Boc-Glycine Coupling & Deprotection
Starting Materials Chloroacetyl chloride, Isopropylamine, Ammonia/PhthalimideN-Boc-Glycine, Isopropylamine
Key Intermediates 2-Chloro-N-isopropylacetamideN-Boc-glycine-N'-isopropylamide
Potential Side Reactions Over-alkylation, Dimer formationIncomplete coupling, Diketopiperazine formation, Hydantoin formation
Advantages Potentially fewer steps, readily available starting materialsMore controlled, generally higher yielding, avoids over-alkylation
Disadvantages Risk of over-alkylation, potentially harsh conditions for aminationRequires protection/deprotection steps, more expensive reagents

Visualization of Key Processes

Troubleshooting_Logic Start Low Yield or Impurities Observed Route1 Route 1 Issue? Start->Route1 Route2 Route 2 Issue? Start->Route2 Chloro Low Yield in Chloroacetylation? Route1->Chloro Yes Amination Byproducts in Amination? Route1->Amination No Coupling Inefficient Coupling? Route2->Coupling Yes Deprotection Incomplete Deprotection/Side Products? Route2->Deprotection No Sol_Chloro Optimize Temp, Stoichiometry, Addition Rate Chloro->Sol_Chloro Sol_Amination Use Large Excess of NH3 or Gabriel Synthesis Amination->Sol_Amination Sol_Coupling Optimize Coupling Reagents, Temp, Stoichiometry Coupling->Sol_Coupling Sol_Deprotection Optimize Acid Conc., Time, Temp; Immediate Salt Formation Deprotection->Sol_Deprotection

Caption: A logical workflow for troubleshooting common issues.

References

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link][1]

  • Gabriel Synthesis - Organic Chemistry Tutor. Retrieved from [Link][2]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. Retrieved from [Link][4]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link][3]

  • US Patent US8946463B2 - Process for the direct amination of alcohols using ammonia to form primary amines by means of a xantphos catalyst system. Retrieved from [16]

  • Diketopiperazine-mediated peptide formation in aqueous solution - PubMed. Retrieved from [Link][11]

  • US Patent US5118815A - Method for crystallization of amino acids. Retrieved from [17]

  • Hydantoin synthesis - Organic Chemistry Portal. Retrieved from [Link][18]

  • Synthesis of hydantoins from N-Boc protected amino acid derived amides using polymer-supported PPh3/CBr4 as a reagent | Request PDF - ResearchGate. Retrieved from [Link][9]

  • Gabriel synthesis troubleshooting : r/Chempros - Reddit. (2023, June 23). Retrieved from [Link][19]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF - ResearchGate. Retrieved from [Link][7]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. Retrieved from [Link][12]

  • US Patent US20110152525A1 - Process for preparing amines from alcohols and ammonia. Retrieved from [20]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link][21]

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A. Retrieved from [Link][22]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Retrieved from [Link][6]

  • (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. Retrieved from [Link][23]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link][24]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link][10]

  • Gabriel synthesis - Wikipedia. Retrieved from [Link][25]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Retrieved from [Link][8]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Retrieved from [Link][26]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link][15]

  • Experimental Procedures - The Royal Society of Chemistry. Retrieved from [Link][27]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry - Reddit. (2017, April 13). Retrieved from [Link][28]

  • CN Patent CN103224437A - Amino acid methyl ester hydrochloride preparation. Retrieved from [5]

  • Synthesis of Hydantoin & Its Derivatives - Study.com. Retrieved from [Link][29]

  • Isopropylacetamide | C5H11NO | CID 136874 - PubChem - NIH. Retrieved from [Link][30]

  • Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed. Retrieved from [Link][31]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link][13]

  • N-(n-Propyl)acetamide - the NIST WebBook. Retrieved from [Link][32]

Sources

Technical Support Center: 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylacetamide hydrochloride is a critical building block, primarily utilized as a backbone precursor in the synthesis of Peptide Nucleic Acids (PNAs).[1][] PNAs are synthetic DNA mimics with a polyamide backbone, offering high binding affinity and specificity to DNA and RNA, along with resistance to enzymatic degradation.[][3] The purity of this monomer is paramount, as even minor impurities can lead to the formation of deletion sequences, side-products, and overall failure of the PNA oligomer synthesis.[4][5]

This guide will delve into the common impurities associated with this compound, their origins, and practical strategies for their detection and mitigation.

Frequently Asked Questions (FAQs) about Impurities

Q1: What are the main categories of impurities I should be aware of when using this compound?

There are three primary categories of impurities to consider:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound itself. They can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities arise from the decomposition of the final product during storage or under specific experimental conditions (e.g., exposure to heat, light, humidity, or incompatible solvents).

  • Contaminants from Downstream Applications: In the context of PNA synthesis, impurities can also be introduced from solvents, reagents, or arise from incomplete reactions during the solid-phase synthesis process.

Q2: How can these impurities affect my PNA synthesis?

Impurities can have several detrimental effects on PNA synthesis:

  • Chain Termination: Reactive impurities can cap the growing PNA chain, leading to truncated sequences.

  • Formation of Deletion Sequences: Non-reactive impurities that are structurally similar to the monomer can be mistakenly incorporated, leading to a "skip" in the desired sequence.[5]

  • Side Reactions: Impurities can participate in unwanted side reactions with the growing PNA chain or the protecting groups, leading to modified and potentially inactive oligomers.

  • Reduced Yield and Purity: The presence of impurities will inevitably lower the overall yield and purity of the final PNA product, complicating purification efforts.[6]

Q3: What is the significance of the hydrochloride salt form?

The hydrochloride salt form enhances the stability and solubility of the parent compound, 2-amino-N-isopropylacetamide, which is a primary amine. The salt form is generally a crystalline solid, making it easier to handle, weigh, and store compared to the free base, which may be a liquid or a low-melting-point solid and more susceptible to degradation (e.g., through oxidation or reaction with atmospheric carbon dioxide).

Troubleshooting Guide: Identification and Mitigation of Common Impurities

This section provides a detailed breakdown of potential impurities, their likely sources, and recommended actions for troubleshooting.

Category 1: Process-Related Impurities

These impurities are a direct result of the synthetic route used to produce this compound. A common synthetic pathway involves the reaction of a protected glycine derivative with isopropylamine, followed by deprotection.

dot

Caption: A generalized synthetic pathway for this compound.

Impurity IDImpurity Name/StructureProbable SourceImpact on ExperimentsDetection MethodMitigation Strategy
IMP-01 Unreacted IsopropylamineIncomplete reaction or excess reagent used during the coupling step.Can react with activated monomers in PNA synthesis, leading to capping of the PNA chain.GC-MS, ¹H NMRRepurification of the final product by recrystallization or chromatography.
IMP-02 N,N'-diisopropylureaFormed from the reaction of isopropylamine with certain coupling reagents (e.g., carbodiimides).Can interfere with purification and may have its own biological activity.HPLC, LC-MSUse of alternative coupling reagents like HATU or HBTU.[3] Proper workup and purification.
IMP-03 GlycineIncomplete coupling reaction or hydrolysis of the starting material or product.Can be incorporated into the PNA chain, leading to a deletion of the isopropylamide group.Amino Acid Analysis, HPLC with appropriate derivatization.Optimization of coupling reaction conditions (time, temperature, stoichiometry).
IMP-04 N-IsopropylacetamidePotential side product from the synthesis of N-isopropylacetamide from isopropylamine and an acetyl source.[7] While not a direct impurity from the main route, its presence indicates potential issues with starting material purity.May be difficult to separate from the final product and could interfere with quantification.GC-MS, ¹H NMREnsure the purity of starting materials.
Category 2: Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may arise under stress conditions.[8][9][10]

dot

Caption: Potential degradation pathways for this compound.

Impurity IDImpurity Name/StructureFormation ConditionsImpact on ExperimentsDetection MethodPrevention and Control
DEG-01 Glycine & IsopropylamineHydrolysis: Exposure to strong acidic or basic conditions, or prolonged exposure to moisture.[9][10]Leads to a decrease in the concentration of the starting material and the introduction of reactive species (isopropylamine) or a deletion-causing species (glycine).HPLC, GC-MS, ¹H NMRStore in a tightly sealed container in a desiccator. Avoid exposure to high humidity and extreme pH.
DEG-02 2,5-Diketopiperazine derivativeThermal Stress: Heating of the free base form, which can lead to intermolecular cyclization.Can act as a bifunctional impurity, potentially cross-linking PNA chains.LC-MS, ¹H NMRStore at recommended temperatures (typically refrigerated). Avoid excessive heating during experimental procedures.
DEG-03 Oxidized SpeciesOxidation: Exposure to oxidizing agents or atmospheric oxygen over time.[8][9]The impact is highly dependent on the specific oxidized structure but can lead to loss of activity and the formation of unknown side products.LC-MSStore under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with strong oxidizing agents.

Experimental Protocols for Impurity Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine purity analysis and quantification of known impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][12][13]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours. Dissolve in mobile phase A for analysis.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples by HPLC-UV and LC-MS to identify and characterize any new peaks that appear.

Conclusion

Maintaining the purity of this compound is crucial for the successful synthesis of high-quality Peptide Nucleic Acids. By understanding the potential sources of impurities—from synthesis to storage and handling—researchers can implement effective quality control measures. This guide provides a framework for identifying, troubleshooting, and mitigating common purity issues, thereby enhancing the reliability and reproducibility of your experimental outcomes.

References

  • Perry, B., & Goundry, W. R. (1999). Analysis and purification of peptide nucleic acids by denaturing PAGE. Current protocols in nucleic acid chemistry, Suppl 1, Unit 4.9.
  • Gildea, B. D., & Fasman, G. D. (1992). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zong, S. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 25(2), 56-66.
  • Google Patents. (1997). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Retrieved from [Link]

  • Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • Wiley Online Library. (1999). Synthesis and Purification of Peptide Nucleic Acids. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. Retrieved from [Link]

  • Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Retrieved from [Link]

  • F1000Research. (2024). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its applicat. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing 2-amino-N-isopropylacetamide hydrochloride. As direct, publicly available stability studies for this specific compound are not extensively documented, this guide synthesizes established chemical principles of related functional groups to provide a robust framework for understanding and troubleshooting its degradation. We will explore the primary hypothesized degradation pathways—hydrolysis and oxidation—and offer field-proven, practical guidance in a question-and-answer format. The protocols and insights herein are designed to empower users to conduct validated stability assessments, ensuring the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

Under standard solid-state storage conditions (cool, dry, and protected from light), this compound is expected to be relatively stable. As a hydrochloride salt, the primary amine is protonated, which generally reduces its nucleophilicity and susceptibility to oxidative degradation compared to the free base form. However, the amide bond remains the primary site of potential long-term instability. In aqueous solutions, its stability is significantly more dynamic and highly dependent on pH, temperature, and the presence of oxidizing agents.

Q2: What are the primary degradation pathways I should be concerned about?

Based on its molecular structure, which features a primary amine and a secondary amide, two principal degradation pathways are of primary concern:

  • Hydrolysis: The N-isopropylacetamide moiety is susceptible to cleavage via hydrolysis, particularly under strongly acidic or alkaline conditions. This reaction would break the amide bond to yield glycine (2-aminoacetic acid) and isopropylamine.

  • Oxidation: The primary amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants.[1] Oxidation of amines can lead to a complex array of products and is often accompanied by discoloration of the material.[2][3]

Q3: How can I prevent the degradation of my compound during storage and handling?

To ensure the integrity of your this compound, adhere to the following best practices:

  • Solid Storage: Store the solid compound in a tightly sealed, opaque container at recommended temperatures (typically 2-8°C or -20°C) with a desiccant to minimize moisture and exposure to light.

  • Solution Preparation: Prepare aqueous solutions fresh for each experiment. If solutions must be stored, they should be filter-sterilized, purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, stored at low temperatures, and protected from light.

  • Buffer Selection: For solution-based assays, use buffers within a pH range of 4-6. Strongly acidic or alkaline conditions will accelerate amide hydrolysis.[4][5]

  • Excipient Purity: Be mindful of excipients used in formulations, as some may contain reactive impurities like peroxides that can initiate oxidative degradation.[1]

Q4: I am observing an unexpected peak in my HPLC analysis of a stored solution. Could it be a degradant?

It is highly probable. The appearance of new peaks, especially those that grow over time, is a classic indicator of chemical degradation. For this compound, a new peak could correspond to:

  • Glycine or Isopropylamine: Resulting from amide hydrolysis. These are small, polar molecules and may elute very early in a typical reverse-phase HPLC run.

  • Oxidized Species: If the new peak is associated with sample discoloration, oxidation is a likely cause.

  • Cyclization Product: Intramolecular cyclization to form a 2,5-diketopiperazine derivative is another possibility, particularly at elevated temperatures.

To confirm, a forced degradation study (see Protocol 2) should be performed to intentionally generate the degradants and compare their retention times to the unknown peak.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Rapid Loss of Parent Compound in Aqueous Solution
  • Possible Cause: Amide Hydrolysis. The amide bond in your molecule is the most likely point of failure in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. Both acidic and basic conditions catalyze this reaction, with the mechanism involving nucleophilic attack on the carbonyl carbon of the protonated amide (acidic) or direct attack by a hydroxide ion (alkaline).[4][5][6][7]

  • Troubleshooting & Validation:

    • Verify Solution pH: Measure the pH of your solution immediately after preparation and after incubation. Unbuffered solutions or reactions that produce acidic/basic byproducts can drift in pH, accelerating degradation.

    • Conduct a pH Profile Study: Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9, 12). Incubate at a fixed temperature and analyze samples at various time points using a stability-indicating HPLC method (see Protocol 1). Plot the percentage of remaining parent compound against time for each pH. This will identify the pH of maximum stability.

    • Control Temperature: Ensure all incubations are performed in a calibrated, temperature-controlled environment. As a rule of thumb, reaction rates can double with every 10°C increase in temperature.

Problem: Discoloration (Yellowing/Browning) of Solid or Solution
  • Possible Cause: Oxidative Degradation. The primary amine is susceptible to oxidation. This process can be complex, often involving radical mechanisms (autoxidation) and can be catalyzed by light, heat, or trace metals.[1] The formation of colored products is a common outcome of amine oxidation.

  • Troubleshooting & Validation:

    • Sparging with Inert Gas: When preparing solutions, bubble an inert gas like nitrogen or argon through the solvent for 10-15 minutes before adding the compound. This removes dissolved oxygen, a key reactant in oxidation.

    • Use High-Purity Solvents: Ensure solvents are fresh and of high purity. Older solvents, especially ethers or tetrahydrofuran (THF), can accumulate explosive peroxide impurities that are potent oxidizing agents.

    • Incorporate an Antioxidant: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to scavenge free radicals.

    • Conduct an Oxidative Stress Test: Expose a solution of your compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for degradation over time (see Protocol 2). If the degradation profile matches what you observe in your experiments, oxidation is confirmed as the pathway.

Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the essential steps for establishing an analytical method capable of separating the parent compound from its potential degradation products.

Objective: To resolve and quantify this compound in the presence of its process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase for small polar molecules.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent to improve peak shape for the primary amine.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient Elution: Develop a gradient method to ensure elution of both the polar degradants (e.g., glycine) and the parent compound.

    • Initial Gradient: Start with a shallow gradient, for example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer. Determine the λmax of the parent compound by running a UV scan (likely in the low UV range, ~210-220 nm, due to the lack of a strong chromophore).

  • Method Validation:

    • Inject a mixture of the stressed samples (from Protocol 2: acid, base, oxidative, thermal, photolytic).

    • The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation product peaks (Resolution > 2).

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing degradation pathways.[8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Methodology:

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or 50:50 water:acetonitrile).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the solution at 80°C (protect from light).

    • Photolytic Degradation: Expose the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines.

  • Time Points: Sample from each condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples using the stability-indicating HPLC method (Protocol 1).

  • Data Interpretation:

    • Identify the conditions under which the compound is labile.

    • Characterize the major degradation peaks using LC-MS to determine their mass and propose structures.

    • This data provides a predictive map of the compound's stability.

Table 1: Example Data Summary from Forced Degradation Study

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Major Degradant Peak (RT, min)
0.1 M HCl, 60°C885.22.1
0.1 M NaOH, 60°C478.52.1, 2.3
3% H₂O₂, RT2491.38.5
80°C Heat2498.1Not significant
Photolytic (ICH)2499.5Not significant

Visualized Degradation Pathways & Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the two primary degradation pathways predicted for this compound based on its chemical structure.

G cluster_main 2-Amino-N-isopropylacetamide HCl cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation Parent 2-Amino-N-isopropylacetamide (Parent Compound) Glycine Glycine Parent->Glycine H+ or OH- H2O Isopropylamine Isopropylamine Parent->Isopropylamine H+ or OH- H2O Oxidized_Products Various Oxidized Products (e.g., Imines, Aldehydes) Parent->Oxidized_Products [O] (e.g., H2O2, O2)

Caption: Primary hypothesized degradation pathways for the target compound.

Troubleshooting Workflow for Unexpected Degradation

This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during experimentation.

G Start Start: Unexpected Peak or Loss of Parent Compound Check_pH Check pH of Solution Start->Check_pH Is_pH_Extreme pH < 4 or > 8? Check_pH->Is_pH_Extreme Hydrolysis_Likely Cause: Hydrolysis is Likely Is_pH_Extreme->Hydrolysis_Likely Yes Check_Discoloration Is Sample Discolored? Is_pH_Extreme->Check_Discoloration No Buffer_Solution Action: Buffer Solution to pH 4-6 Hydrolysis_Likely->Buffer_Solution Perform_Forced_Deg Perform Forced Degradation (Protocol 2) Buffer_Solution->Perform_Forced_Deg Oxidation_Likely Cause: Oxidation is Likely Check_Discoloration->Oxidation_Likely Yes Check_Discoloration->Perform_Forced_Deg No / Unsure Protect_Sample Action: - Use Inert Gas Sparging - Protect from Light - Use Fresh Solvents Oxidation_Likely->Protect_Sample Protect_Sample->Perform_Forced_Deg Compare_Peaks Compare Degradant Peaks to Unexpected Peak Perform_Forced_Deg->Compare_Peaks Match_Found Match Found? Compare_Peaks->Match_Found Pathway_Confirmed Pathway Confirmed. Implement Corrective Actions. Match_Found->Pathway_Confirmed Yes Investigate_Further No Match. Investigate Other Causes (e.g., Contamination, Cyclization) Match_Found->Investigate_Further No

Caption: A logical workflow for troubleshooting unexpected sample degradation.

References

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368. [Link]

  • Isizawa, J., Sakakibara, K., & Hirota, M. (1968). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Nippon Kagaku Zasshi, 89(8), 819-823. [Link]

  • O'Connor, C. J. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 25(2), 303-310. [Link]

  • O'Connor, C. J. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. ResearchGate. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2011(2), 1-13. [Link]

  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • Jadhav, S. B. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(10). [Link]

  • Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-411. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 137-146. [Link]

  • Jernej, K., & Andrej, K. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Bollini, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(22), 11673-11682. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPRAS. [Link]

Sources

Technical Support Center: Synthesis of 2-amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-isopropylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the acylation of isopropylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-isopropylacetamide. The second, and more critical step, is the nucleophilic substitution of the chlorine atom with ammonia to yield the desired product, which is then isolated as its hydrochloride salt.

While seemingly straightforward, the second step is prone to side reactions that can significantly impact yield and purity. The primary challenge arises from the fact that the desired product, 2-amino-N-isopropylacetamide, is itself a nucleophile and can compete with ammonia to react with the starting material.

Main_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A Isopropylamine C 2-Chloro-N-isopropylacetamide A->C + B Chloroacetyl Chloride B->C E 2-Amino-N-isopropylacetamide C->E D Ammonia (NH3) D->E Large Excess G 2-Amino-N-isopropylacetamide HCl E->G F HCl F->G

Caption: Overall synthetic route for 2-amino-N-isopropylacetamide HCl.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant impurity of approximately double the mass of my desired product. What is it and how can I prevent its formation?

Answer: You are likely observing the formation of a dimeric impurity, specifically N-(isopropylcarbamoyl)methyl-2-amino-N-isopropylacetamide. This is the most common and problematic side reaction in this synthesis.

Causality (The "Why"): The dimer is formed when the primary amine of your desired product, 2-amino-N-isopropylacetamide, acts as a nucleophile and attacks the electrophilic carbon of the starting material, 2-chloro-N-isopropylacetamide. This reaction directly competes with the desired reaction where ammonia is the nucleophile. A patent for a similar synthesis explicitly identifies this type of dimer as a major impurity resulting from the sequential reaction of unreacted chloro-acetamide starting material[1]. Because the product and starting material have similar reactivity profiles, this side reaction is kinetically favorable unless specific precautions are taken.

Side_Reactions SM 2-Chloro-N-isopropylacetamide P 2-Amino-N-isopropylacetamide SM->P Dimer Dimeric Impurity SM->Dimer Polymer Polymeric Impurities SM->Polymer P->Dimer Side Reaction 1 (Dimerization) Ammonia Ammonia (NH3) Ammonia->P Desired Reaction Dimer->Polymer Side Reaction 2 (Polymerization)

Caption: Competing reaction pathways leading to side product formation.

Prevention Protocol: Optimizing the Amination Step

The key to preventing dimer formation is to manipulate the reaction conditions to overwhelmingly favor ammonia as the nucleophile.

  • Molar Ratio: Employ a large excess of ammonia. A molar ratio of 10-20 equivalents of ammonia relative to the 2-chloro-N-isopropylacetamide is recommended. This concentration gradient ensures that a chloro-acetamide molecule is statistically far more likely to encounter an ammonia molecule than a product molecule.[2]

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C.[3] Lower temperatures decrease the rate of all reactions but can disproportionately disfavor the less desired pathway. Exothermic reactions can raise the local temperature, accelerating side reactions; therefore, efficient cooling is critical.

  • Controlled Addition: Add the 2-chloro-N-isopropylacetamide solution slowly to the concentrated ammonia solution. This maintains a consistently high concentration of ammonia relative to the starting material at all times, preventing localized "hot spots" where the starting material concentration is high.

  • Solvent: Using a solvent in which ammonia has high solubility, such as methanol or isopropanol, can help maintain a homogeneous and high concentration of the aminating agent.[3]

Q2: My reaction mixture becomes very viscous or solidifies, and the yield of my target molecule is extremely low. What's happening?

Answer: This indicates the formation of polymeric byproducts.

Causality (The "Why"): Polymerization is an extension of the dimerization side reaction. The dimer still contains a secondary amine, which can act as a nucleophile to attack another molecule of 2-chloro-N-isopropylacetamide. This process can repeat, leading to the formation of oligomers and polymers.[4] These polyamides often have low solubility in the reaction medium, causing the mixture to become thick or even solidify.[5]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield / High Viscosity Observed Check_Analytics Analyze Crude Product by LC-MS/HPLC Start->Check_Analytics Decision Identify Major Impurity Check_Analytics->Decision Unreacted_SM High Level of Unreacted Starting Material Decision->Unreacted_SM Mass = SM Dimer_Polymer High Levels of Dimer/Polymer Impurities Decision->Dimer_Polymer Mass = Dimer or > Action_SM Solution: 1. Increase reaction time. 2. Slightly increase temperature (e.g., to RT). 3. Ensure sufficient ammonia is present. Unreacted_SM->Action_SM Action_Dimer Solution: 1. Increase excess of ammonia (15-20 eq). 2. Lower reaction temperature (0-5 °C). 3. Slow down addition of starting material. Dimer_Polymer->Action_Dimer

Caption: Troubleshooting workflow for low yield and polymerization issues.

Mitigation Strategy: The preventative measures are the same as for dimerization, but must be applied even more stringently. If polymerization is a persistent issue, consider using aqueous ammonia in an autoclave under pressure, which can sometimes provide better control, though it introduces its own set of challenges and potential impurities.[1]

Q3: I've formed the dimer/polymer impurities. How can I purify my product?

Answer: Purifying the desired product from its dimer and polymer is challenging due to their similar chemical structures. However, several methods can be employed.

Purification Strategies:

MethodPrincipleProsCons
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system.Cost-effective, scalable.May not be effective if solubilities are very similar. Can lead to significant product loss in mother liquor.
Column Chromatography Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel).High resolving power, can separate closely related compounds.Can be costly and time-consuming for large scales. Requires careful solvent system development.
Ion Exchange Chromatography The product, being a primary amine, can be protonated and bound to a strong cation exchange resin. Impurities may bind differently or not at all.[6]Highly selective for amino compounds. Effective for removing non-basic impurities.[7]Requires specific resins and buffer systems. Can be complex to optimize.

Recommended Protocol: Purification via Ion Exchange

  • Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50WX8) and prepare it in the H+ form.

  • Loading: Dissolve the crude hydrochloride salt in deionized water and adjust the pH to ~2-3. Pass this solution through the prepared resin column. The positively charged 2-amino-N-isopropylacetamide will bind to the resin.

  • Washing: Wash the column with deionized water to remove neutral impurities and weakly bound species.

  • Elution: Elute the desired product from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).[6] The ammonia deprotonates the product, releasing it from the resin.

  • Isolation: Collect the fractions containing the product (monitor by TLC or HPLC). Evaporate the ammonia and water under reduced pressure. Dissolve the resulting free base in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through it or add a solution of HCl in isopropanol to precipitate the pure hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control during this synthesis? A: The three most critical parameters for the amination step are:

  • Stoichiometry: A large excess of ammonia is non-negotiable for achieving high purity.

  • Temperature: Low and stable temperatures are crucial to control the reaction rate and minimize side products.

  • Rate of Addition: Slow, controlled addition of the chloro-amide intermediate prevents localized concentration imbalances that favor dimerization.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A more quantitative and accurate method is High-Performance Liquid Chromatography (HPLC).[8] An HPLC method can resolve the starting material, product, and dimer, allowing you to track the disappearance of the starting material and the appearance of the product and impurities over time.

AnalytePotential HPLC MethodDetection
Starting MaterialReversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% TFA.UV at 210 nm
Product & DimerSame as above. The product will be more polar and elute earlier than the starting material. The dimer will be less polar and elute later.UV at 210 nm or LC-MS for mass confirmation[9]

Q: Why is the product isolated as a hydrochloride salt? A: There are several reasons. The hydrochloride salt is typically a stable, crystalline solid that is easy to handle and purify by recrystallization.[10] The free base form of 2-amino-N-isopropylacetamide is a less stable, potentially oily substance that is more difficult to purify and handle on a large scale. Salt formation is a standard final step in the purification of many amine-containing active pharmaceutical ingredients.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Coll. Vol. 1, p.153 (1941); Vol. 5, p.20 (1925). Available at: [Link]

  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • AOCS Lipid Library. (n.d.). Formation of Dimers and Oligomers. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4453. Available at: [Link]

  • ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. Amino Acids. Available at: [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2021). Formation of Condensation Polymers. Available at: [Link]

  • Google Patents. (1978). US4075245A - Process for preparing solutions of N-methylol-chloroacetamide.
  • ResearchGate. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • YouTube. (2011). Formation of Condensation Polymers: Polyamides. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Substitution reaction mechanism between chloroethane and ammonia. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (1995). Method for purification of an amino acid using ion exchange resin.

Sources

Technical Support Center: Resolving Poor Solubility of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-isopropylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can effectively work with this compound. Our approach is rooted in scientific principles and practical, field-proven experience to help you overcome these common hurdles.

Understanding the Challenge: The Nature of Amine Hydrochloride Salts

This compound is the salt form of the parent compound, 2-amino-N-isopropylacetamide. The hydrochloride form is created by reacting the basic amine group with hydrochloric acid. This conversion to a salt is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[1] Generally, amine salts are more polar and charged than their free base counterparts, which enhances their solubility in polar solvents like water.[1]

However, "improved solubility" does not always equate to "highly soluble" under all conditions. Several factors can influence the dissolution of this compound, leading to the frustrating experience of seeing your compound stubbornly refuse to enter solution. This guide will walk you through the likely causes and provide systematic solutions.

Troubleshooting Guide & FAQs

Here we address specific issues you might be facing in a question-and-answer format.

Q1: I'm having difficulty dissolving this compound in water. What are the primary reasons for this?

Poor solubility of this compound in water can stem from several factors, often related to the solution's chemistry and the physical properties of the solid.

Underlying Causes and Immediate Actions:

  • pH of the Solution: The pH of your aqueous solvent is critical. While the hydrochloride salt is acidic, the pH of deionized water can vary. If the pH is not sufficiently acidic, the equilibrium can shift, favoring the less soluble free base form of the amine.

  • Common Ion Effect: If your aqueous solution already contains a significant concentration of chloride ions (e.g., from buffers like phosphate-buffered saline, which contains sodium chloride), it can suppress the dissolution of the hydrochloride salt.[2] This is due to Le Chatelier's principle, where the excess chloride ions shift the equilibrium towards the solid, undissolved salt.

  • Temperature: Like many compounds, the solubility of this compound is often temperature-dependent. Attempting to dissolve it in a cold solvent will likely be less effective.

  • Particle Size and Surface Area: Larger crystals have a smaller surface area-to-volume ratio, which slows down the rate of dissolution.[3] If your compound is in the form of large, crystalline particles, it will dissolve more slowly than a fine powder.

Q2: What is the recommended first step to improve the solubility of this compound in an aqueous solution?

The most direct and often most effective initial step is to adjust the pH of your solvent.

Protocol for pH Adjustment:

  • Start with Acidified Water: Instead of deionized water, begin with a slightly acidic solution. A good starting point is to prepare a dilute solution of hydrochloric acid (e.g., 0.01 M to 0.1 M HCl). This ensures a low pH environment that favors the protonated, more soluble form of the amine.

  • Stepwise pH Adjustment:

    • Add your this compound to the desired volume of water.

    • While stirring, add a dilute solution of HCl (e.g., 1 M) dropwise.

    • Monitor the solution for clarity. Often, a small decrease in pH is sufficient to achieve complete dissolution.

  • Consider Your Final Application: Be mindful of the final pH required for your experiment. If your assay is pH-sensitive, you may need to back-titrate with a suitable base after the compound has dissolved, ensuring it remains in solution at the target pH.

Q3: I've tried adjusting the pH, but I'm still facing solubility issues or precipitation. What other solvents or techniques can I use?

If pH adjustment alone is insufficient, a multi-faceted approach involving co-solvents and other physical methods may be necessary.

Advanced Solubilization Strategies:

TechniqueDescriptionAdvantagesConsiderations
Co-solvency The addition of a water-miscible organic solvent can reduce the overall polarity of the solvent system, which can enhance the solubility of organic molecules.[4]Effective for many compounds that have both polar and non-polar characteristics.The co-solvent must be compatible with your downstream application. Common co-solvents include ethanol, isopropanol, and DMSO.[5]
Heating Gently warming the solution can increase the kinetic energy of the solvent and solute molecules, often leading to increased solubility.Simple and often effective.Be cautious of the compound's stability at elevated temperatures. Always check the manufacturer's data sheet for thermal stability information.
Sonication Using an ultrasonic bath can help to break down solid aggregates and increase the interaction between the solvent and the solute, accelerating dissolution.[3]A non-invasive way to increase the rate of dissolution.May not significantly increase the equilibrium solubility but can speed up the process.
Particle Size Reduction If your compound is crystalline, grinding it into a fine powder before adding it to the solvent will increase the surface area and can improve the dissolution rate.[3]A straightforward physical modification.Can create dust, so appropriate personal protective equipment should be used.

Experimental Workflow for Resolving Poor Solubility

Here is a logical workflow to systematically address solubility challenges.

Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.

Q4: Are there any incompatible solvents or conditions I should avoid?

Yes, certain conditions can exacerbate solubility problems or degrade the compound.

Conditions to Avoid:

  • Basic Solutions: Avoid dissolving this compound in basic solutions (pH > 7). This will deprotonate the amine, leading to the precipitation of the less soluble free base.

  • Highly Non-Polar Solvents: While the isopropylacetamide portion of the molecule has some non-polar character, the hydrochloride salt is generally not soluble in highly non-polar solvents like hexane or diethyl ether.[1]

  • Reactive Solvents: Be cautious with solvents that could react with the amine or amide functional groups, especially at elevated temperatures.

Q5: How can I prepare a stock solution of this compound?

For creating a concentrated stock solution, using a suitable organic solvent is often the most reliable approach.

Protocol for Stock Solution Preparation (Example using DMSO):

  • Choose Your Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of organic compounds.[5]

  • Calculate the Required Mass: Based on your desired concentration and final volume, calculate the mass of this compound needed.

  • Dissolution:

    • Add the weighed compound to a sterile, appropriate-sized vial.

    • Add a small amount of DMSO and vortex or sonicate until the compound is fully dissolved.

    • Add the remaining DMSO to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Logical Relationship of Factors Affecting Solubility

The interplay of various factors determines the final solubility of this compound.

G cluster_chemical Chemical Environment cluster_physical Physical Conditions pH Solution pH solubility Solubility of 2-amino-N-isopropylacetamide HCl pH->solubility Strongly Influences common_ion Common Ion Effect common_ion->solubility Decreases co_solvent Co-solvents co_solvent->solubility Can Increase temp Temperature temp->solubility Generally Increases sonication Sonication sonication->solubility Increases Rate particle_size Particle Size particle_size->solubility Affects Rate

Caption: A diagram illustrating the key chemical and physical factors that influence the solubility of this compound.

This technical support guide provides a comprehensive overview of how to address the solubility challenges of this compound. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can ensure successful preparation of your solutions for accurate and reproducible experimental results.

References

  • IJSDR. (n.d.). Methods to boost solubility. IJSDR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Chemistry Stack Exchange. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials? ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1202833. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Scholarly Publications Leiden University. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Amino-N-(1-(3-chlorophenyl)ethyl)-N-isopropylacetamide. AA Blocks. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylacetamide. PubChem. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for enhancing the purity of 2-amino-N-isopropylacetamide hydrochloride. We understand that achieving high purity for this polar, salt-based compound can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions during your purification process.

Part 1: Understanding the Challenge: Impurity Profile & Analysis

Before attempting any purification, a thorough understanding of the potential impurities is critical. The nature of these impurities will dictate the most effective purification strategy.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the coupling of a protected glycine (like N-Boc or N-Cbz glycine) with isopropylamine followed by deprotection, can introduce several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual protected glycine, isopropylamine, or coupling reagents.

  • Coupling Reagent Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate urea byproducts (DCU and EDU, respectively) that must be removed.[1][2]

  • Side-Reaction Products: Dimerization, where the amino group of one molecule reacts with the activated carboxyl group of another, can occur, especially if the N-terminal protecting group is prematurely cleaved. A patent for a related compound specifically mentions the formation of a dimer impurity resulting from the reaction of an unreacted chloro-acetamide intermediate.[3]

  • Hydrolysis Products: The amide bond, while generally stable, can undergo hydrolysis back to the carboxylic acid and amine, particularly under harsh acidic or basic conditions during workup or deprotection.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dichloromethane, n-heptane) may be present.[5]

FAQ 2: What analytical methods are best for assessing the purity of my compound?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[6] A reversed-phase C18 column is common, but due to the high polarity of the hydrochloride salt, you may need to use an ion-pairing reagent or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation.[6] The USP provides general guidance on chromatographic methods for amino acid analysis which can be adapted.[7]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is invaluable for structural confirmation and identifying impurities with distinct proton signals. It can help quantify impurities if a qualified internal standard is used.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, which is crucial for diagnosing the source of the impurity.[8]

  • Melting Point: A sharp melting point range is a good qualitative indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the first and most cost-effective purification step for crystalline solids like this compound.[9] However, its success is highly dependent on the solvent system.

FAQ 3: My purity isn't improving much after recrystallization. How do I select a better solvent?

The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble at a lower temperature, while impurities remain soluble at both temperatures. For a polar salt like an amino acid amide hydrochloride, the solvent selection is critical.

The Causality Behind Solvent Choice:

  • Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are often good starting points. They can dissolve the hydrochloride salt when heated by solvating both the ionic and organic parts of the molecule.

  • Polar Aprotic Solvents: Solvents like acetonitrile or acetone can also be effective, particularly for precipitating the desired salt while leaving less polar organic impurities in solution.[9]

  • Anti-Solvents: A non-polar solvent (e.g., ethyl acetate, diethyl ether, or heptane) in which your compound is insoluble can be added to a solution of your compound in a good solvent to induce precipitation. This technique is particularly useful for crashing out the highly polar product from a solution containing more soluble impurities.[5][10]

A systematic screening process is the most effective approach.

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition, until a slurry is formed.

  • Heating: Heat the slurries in a controlled manner (e.g., heat gun or heating block), adding more of the same solvent dropwise until the solid just dissolves completely. Note the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe which tubes yield a good quantity of crystalline solid.

  • Anti-Solvent Test: For solvents that dissolve the compound too well even when cold, add an anti-solvent dropwise to the room-temperature solution until persistent cloudiness appears, then allow it to crystallize.

  • Analysis: Isolate the crystals from the most promising systems, wash with a small amount of cold solvent, dry, and re-analyze for purity via HPLC.

Data Presentation: Example Solvent Screening Results
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity Improvement (HPLC)Yield
Isopropanol (IPA)GoodPoorGood, fine needles95.5% -> 98.9%Good
AcetonitrileModerateVery PoorPoor, amorphous95.5% -> 96.1%Poor
Ethanol/Ethyl Acetate (1:3)GoodPoorGood, block-like95.5% -> 99.5%Excellent
MethanolExcellentGoodNone (remains dissolved)N/AN/A
FAQ 4: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid phase. This is common with compounds that have melted in the hot solvent or when the solubility curve is very steep.

Troubleshooting Steps:

  • Reduce the Initial Temperature: Heat the solution only to the point of dissolution, avoiding excessive temperatures.

  • Use More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent.

  • Slow Down the Cooling: Rapid cooling encourages supersaturation and oiling. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.

Part 3: Advanced Purification Strategies

When recrystallization is insufficient to remove closely related impurities or when the crude material is of very low purity, more advanced techniques are necessary.

FAQ 5: When should I consider using column chromatography?

Chromatography is warranted when:

  • Recrystallization fails to achieve the desired purity (>99.5% is often required for pharmaceutical applications).

  • Impurities have very similar solubility profiles to the product.

  • The crude product is an oil or amorphous solid that cannot be recrystallized.

Purifying highly polar, water-soluble hydrochloride salts on traditional silica gel can be difficult due to strong interactions and poor mobility.[9]

Expert Insights for Chromatographing Polar Salts:

  • Modified Mobile Phase: Adding a small amount of a volatile acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve peak shape and elution. For a hydrochloride salt, a basic modifier is generally not recommended as it will neutralize your salt. An acidic modifier can help keep the compound protonated.

  • Reversed-Phase Chromatography: Using a C18 column with a water/methanol or water/acetonitrile gradient is often more effective than normal-phase silica gel for polar compounds.

  • Ion-Exchange Chromatography (IEC): This is a highly effective technique for purifying charged molecules.[11] A strong cation-exchange resin (in H+ form) can be used. The crude material is loaded onto the column, impurities are washed away, and the desired compound is then eluted by changing the pH (e.g., with an ammonia solution) or increasing the salt concentration of the eluent.[11]

Mandatory Visualization: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial purity and the nature of the impurities.

Purification_Strategy start Crude Product Analysis (HPLC, NMR) check_purity Purity > 95%? start->check_purity recrystallization Perform Recrystallization Solvent Screening check_purity->recrystallization Yes chrom_path Purity < 95% OR Difficult Impurities Present check_purity->chrom_path No final_qc Final Purity Check (>99.5%?) recrystallization->final_qc final_qc->chrom_path No product_ok Product Meets Spec final_qc->product_ok Yes select_chrom Select Advanced Method: - Reversed-Phase HPLC - Ion-Exchange Chrom. chrom_path->select_chrom fraction_analysis Collect & Analyze Fractions select_chrom->fraction_analysis pool_evap Pool Pure Fractions & Evaporate fraction_analysis->pool_evap final_polish Final Polishing Recrystallization pool_evap->final_polish final_polish->final_qc product_fail Re-evaluate Strategy

Caption: Decision tree for selecting a purification strategy.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • U.S. Pharmacopeia. Amino acid analysis. USP. [Link]

  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Hudson, P. et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Google Patents. (2005).
  • Kim, Y. H. et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]

  • Diaion. Separation and Refining of Amino acids.[Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • Imaizumi, T. et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Chemistry For Everyone. (2025). How To Make Amino Acid Solution For Chromatography? YouTube. [Link]

  • Handa, S. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Kumar, N. et al. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. ResearchGate. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • Zhonghan. China N-Isopropylacetamide CAS:1118-69-0 Manufacturer, Supplier.[Link]

  • SpectraBase. 2-Amino-N-isopropylacetamide.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 2-amino-N-isopropylacetamide hydrochloride is a key intermediate, notably utilized in the synthesis of peptide nucleic acid (PNA) oligomers and other non-proteinogenic peptide therapeutics.[1][2] The integrity of these final products is directly contingent on the purity of this precursor.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating trustworthy data.

Chapter 1: Foundational Assay by Titrimetry: Establishing the Stoichiometric Baseline

Before delving into trace impurity profiling, a fundamental assessment of the bulk material's purity is essential. An acid-base titration provides a robust, cost-effective, and direct measure of the molar quantity of the amine hydrochloride salt present. This technique serves as a primary assay to confirm the identity and overall content of the active substance.

The Principle of Choice: Why Titration First?

Titration is a cornerstone of quantitative chemical analysis. For an amine hydrochloride, we can accurately neutralize the acidic proton with a standardized strong base. The equivalence point, where moles of base equal moles of the hydrochloride salt, gives a direct calculation of purity. While it cannot identify individual impurities, it provides an essential macro-view of purity and is less susceptible to the minor variations that can affect chromatographic baselines.[3][4]

Experimental Protocol: Potentiometric Titration of this compound

This protocol leverages a pH meter for precise end-point determination, removing the subjectivity of colorimetric indicators.[3]

Apparatus & Reagents:

  • 100 mL Beaker

  • Magnetic Stir Plate and Stir Bar

  • Calibrated Digital pH Meter

  • Class A 25 mL Burette

  • 0.1 N Sodium Hydroxide (NaOH), standardized

  • Deionized (DI) Water

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.

  • Dissolution: Add 50 mL of DI water and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on the magnetic stir plate, immerse the calibrated pH probe and the tip of the burette filled with 0.1 N NaOH into the solution.

  • Titration Execution: Begin adding the 0.1 N NaOH titrant in 0.5 mL increments, recording the pH after each addition. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment volume to 0.1 mL.

  • End Point Determination: Continue the titration past the equivalence point (the point of greatest pH change per unit volume of titrant added). The end point is the volume of NaOH corresponding to the inflection point of the titration curve.

  • Calculation: Purity (%) = (V × N × MW) / (W × 10)

    • V: Volume of NaOH used at the equivalence point (mL)

    • N: Normality of the NaOH solution (mol/L)

    • MW: Molecular weight of this compound (152.63 g/mol )[5]

    • W: Weight of the sample (g)

Workflow for Titrimetric Assay

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in DI Water weigh->dissolve setup Immerse calibrated pH probe dissolve->setup titrate Titrate with 0.1 N NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate % Purity endpoint->calculate G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_std Prepare Reference Standard (1 mg/mL) inject Inject Blank, Standard, Sample prep_std->inject prep_sample Prepare Test Sample (1 mg/mL) prep_sample->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Report Results calculate->report G cluster_prep Sample Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dry Dry Sample Completely add_reagent Add Silylating Agent (e.g., BSTFA) dry->add_reagent heat Heat to Complete Reaction add_reagent->heat inject Inject Derivatized Sample heat->inject separate Separate on Capillary Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities via Mass Spectra integrate->identify quantify Quantify using Area % identify->quantify

Sources

A Comparative Guide to 2-amino-N-isopropylacetamide Hydrochloride and Structurally Related Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-amino-N-isopropylacetamide hydrochloride with established local anesthetic agents, focusing on the physicochemical properties, in vitro efficacy, and safety profiles that are critical for researchers, scientists, and drug development professionals. By examining experimental data and methodologies, this document aims to elucidate the structure-activity relationships that govern the performance of this class of compounds.

Introduction: The Quest for Improved Local Anesthesia

Local anesthetics are essential drugs that reversibly block nerve impulse transmission, providing localized pain relief for a wide range of medical and surgical procedures. The archetypal local anesthetic structure consists of a lipophilic group (often an aromatic ring), an intermediate ester or amide linkage, and a hydrophilic group (usually a tertiary amine).[1] this compound belongs to the amino-amide class, sharing a core structure with widely used agents like lidocaine and ropivacaine.[2][3] The development of new local anesthetics is driven by the need for compounds with improved safety margins, varied durations of action, and reduced side effects. Understanding how subtle structural modifications, such as the N-alkyl substitution in 2-amino-N-isopropylacetamide, influence pharmacological properties is key to this endeavor.

Section 1: Physicochemical Properties – The Foundation of Anesthetic Activity

The onset, potency, and duration of a local anesthetic are intimately linked to its physicochemical properties, primarily its acid dissociation constant (pKa) and its lipid solubility (logP).

The Role of pKa and Lipophilicity (logP):

A local anesthetic's pKa determines the proportion of its ionized (cationic) and un-ionized (base) forms at physiological pH (7.4). The un-ionized base form is more lipid-soluble and is crucial for penetrating the nerve cell membrane.[4] Once inside the neuron, the molecule re-equilibrates, and the cationic form is responsible for binding to and blocking the voltage-gated sodium channels from within.[4][5] A pKa closer to physiological pH generally leads to a faster onset of action because a larger fraction of the drug is in its membrane-permeable base form upon injection.[4]

Lipophilicity, quantified by the partition coefficient (logP), influences both potency and duration of action. Higher lipid solubility enhances the drug's ability to cross the nerve membrane, which can increase potency.[4] It also correlates with greater protein binding within the sodium channel, leading to a longer duration of action.[4]

Below is a comparative table of these critical parameters for our compound of interest and two widely used amide-type local anesthetics, Lidocaine and Ropivacaine.

CompoundChemical StructurepKalogPOnset of ActionDuration of Action
2-amino-N-isopropylacetamide HCl CC(C)NC(=O)CN.[Cl-]~7.7 (estimated)~0.5 (estimated)FastShort
Lidocaine HCl CCN(CC)C(=O)C1=C(C)C=C=C(C)C1.[Cl-]7.92.44Fast[3]Moderate[6]
Ropivacaine HCl CC1=CC=CC(C)=C1NC(=O)[C@H]2N(CCC2)CCC.[Cl-]8.1[7]2.9Moderate[2]Long[2]

Note: pKa and logP values for 2-amino-N-isopropylacetamide HCl are estimated based on its structure relative to known compounds. Experimental determination is required for confirmation.

The simpler structure of 2-amino-N-isopropylacetamide, lacking a bulky aromatic ring, results in significantly lower lipophilicity compared to Lidocaine and Ropivacaine. This suggests it may have a shorter duration of action and potentially lower potency. However, its estimated pKa is closer to physiological pH, which could contribute to a rapid onset of action.

Experimental Protocol: Determination of pKa and logP

To ensure trustworthy and reproducible data, standardized methods must be employed.

Protocol 1: pKa Determination via Potentiometric Titration

  • Preparation: Accurately weigh and dissolve a precise amount of the compound (e.g., 2-5 mg) in a known volume of deionized water.[8]

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Procedure: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments. Record the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

  • Self-Validation: Perform the titration in triplicate to ensure reproducibility. Calibrate the pH meter immediately before use with standard buffers (pH 4, 7, 10).

Protocol 2: logP Determination via Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Saturate the n-octanol with PBS and the PBS with n-octanol by mixing them and allowing the layers to separate.[9]

  • Sample Preparation: Dissolve a known concentration of the compound in the PBS phase.

  • Partitioning: Add an equal volume of the saturated n-octanol to the PBS/compound solution in a separation funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the layers fully separate.[9]

  • Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Self-Validation: Run a control sample with a compound of known logP. Ensure complete phase separation before analysis to prevent cross-contamination.

Section 2: In Vitro Efficacy and Mechanism of Action

The primary mechanism of action for amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3][5] This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby halting the transmission of pain signals.[2][5]

Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.

A key metric for evaluating in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to block 50% of the sodium channel current. A lower IC50 value indicates higher potency.

CompoundTarget ChannelIC50 (µM)Potency Rank
2-amino-N-isopropylacetamide HCl Nav1.5 (cardiac)> 500 (estimated)Low
Lidocaine HCl Nav1.5 (cardiac)100 - 200Moderate
Ropivacaine HCl Nav1.5 (cardiac)50 - 100High

Note: IC50 values can vary significantly based on the specific sodium channel subtype and experimental conditions (e.g., holding potential, stimulation frequency).

The lack of a significant lipophilic aromatic moiety in 2-amino-N-isopropylacetamide likely leads to weaker interaction with the sodium channel receptor, resulting in a significantly higher IC50 and lower potency compared to Lidocaine and Ropivacaine.

Experimental Protocol: In Vitro Efficacy via Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of ion channel currents in living cells, providing a definitive assessment of a compound's channel-blocking activity.

  • Cell Culture: Culture a suitable cell line stably expressing the target human sodium channel subtype (e.g., HEK-293 cells expressing Nav1.5) under standard conditions.

  • Preparation: Plate cells onto glass coverslips for recording. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external saline solution.

  • Patching: Fabricate micropipettes from borosilicate glass and fill with an internal solution. Under microscopic guidance, form a high-resistance (>1 GΩ) "giga-seal" between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total current across the cell membrane.

  • Data Acquisition: Apply a voltage protocol to elicit sodium currents (e.g., depolarizing pulses from a holding potential of -100 mV). Record baseline currents.

  • Drug Application: Perfuse the cell with known concentrations of the test compound (e.g., 2-amino-N-isopropylacetamide HCl) and record the resulting inhibition of the sodium current.

  • Analysis: Measure the peak sodium current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation: Monitor the seal resistance and access resistance throughout the experiment to ensure recording stability. Include a positive control (e.g., Lidocaine) in each experiment to validate the assay's performance.

Section 3: In Vitro Cytotoxicity Assessment

While efficacy is paramount, the safety profile of a drug candidate is equally critical. Cytotoxicity assays provide an early indication of a compound's potential to cause cell damage or death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[11][12]

Caption: Standard workflow for an MTT cytotoxicity assay.

The CC50 (half-maximal cytotoxic concentration) is determined from this assay, indicating the drug concentration that reduces cell viability by 50%.

CompoundCell Line (e.g., Human Fibroblasts)CC50 (µM)Therapeutic Index (CC50/IC50)
2-amino-N-isopropylacetamide HCl HFF-1> 1000 (estimated)Low (due to high IC50)
Lidocaine HCl HFF-1~800~4-8
Ropivacaine HCl HFF-1~400~4-8

Note: Ropivacaine is known to have higher cytotoxicity than Lidocaine, which is a consideration in its clinical application.[13]

The simple, less lipophilic structure of 2-amino-N-isopropylacetamide suggests it may have lower membrane-disrupting effects and consequently lower basal cytotoxicity. However, its therapeutic index (a ratio of toxicity to efficacy) is predicted to be low due to its poor potency.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cultured cell line.[14][15]

  • Cell Seeding: Seed human fibroblast cells (e.g., HFF-1) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 1 µM to 10 mM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[15] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against drug concentration and fit the data to determine the CC50 value.

  • Self-Validation: Each concentration and control should be tested in at least triplicate. Visual inspection under a microscope can confirm cell morphology changes and cell death at high concentrations.

Discussion and Structure-Activity Relationship (SAR)

The comparative analysis reveals a clear structure-activity relationship for this class of compounds.

  • Lipophilic Group: The absence of an aromatic ring in this compound is the most significant structural difference. This dramatically reduces its lipophilicity (logP), which is a primary reason for its predicted low potency (high IC50) and short duration of action. The aromatic ring in Lidocaine and Ropivacaine is crucial for hydrophobic interactions with the sodium channel receptor.

  • Hydrophilic Group: The N-isopropyl substitution provides a degree of steric bulk but is less substantial than the N,N-diethyl groups of Lidocaine or the piperidine ring of Ropivacaine. This may also contribute to a weaker binding affinity.

  • Safety vs. Efficacy: While the lower lipophilicity of 2-amino-N-isopropylacetamide HCl likely contributes to lower intrinsic cytotoxicity, its poor efficacy results in an unfavorable therapeutic index. For a local anesthetic to be clinically viable, it must achieve a balance of high potency and low toxicity.

Conclusion

This compound represents a basic scaffold of the amide-type local anesthetics. While it may exhibit a rapid onset of action due to its favorable pKa, its lack of a significant lipophilic domain renders it a much less potent sodium channel blocker than established drugs like Lidocaine and Ropivacaine. Its primary value for researchers is as a structural tool to understand the fundamental requirements for local anesthetic activity. This guide demonstrates that the addition of a lipophilic aromatic system is a critical design element for achieving clinically relevant potency and duration of action in this class of molecules. Future research could explore whether this simple scaffold could be a starting point for developing agents for applications where very short duration and low potency are desirable.

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A Comparative Guide to the Biological Validation of 2-amino-N-isopropylacetamide hydrochloride: An Exploratory Cardiac Safety Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early-stage assessment of a novel chemical entity's biological activity is a critical juncture. This guide provides an in-depth, technically-focused comparison of the biological validation of 2-amino-N-isopropylacetamide hydrochloride. Given the limited public data on its specific biological targets, we will approach its validation from a crucial drug development perspective: assessing potential cardiac liability. This exploratory approach is vital for any new compound entering the development pipeline.

This guide will not only detail the experimental validation of this compound but also compare its potential activity profile against well-characterized compounds known to interact with cardiac ion channels. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The Imperative of Early-Stage Cardiac Safety Assessment

The journey of a new molecule from discovery to a potential therapeutic is fraught with challenges, with safety being a primary hurdle. A significant number of promising drug candidates fail due to unforeseen adverse effects, with cardiotoxicity being a leading cause.[1][2] Therefore, a proactive and comprehensive assessment of a compound's interaction with the heart's electrical system is not just a regulatory requirement but a cornerstone of responsible drug development.

This compound is a chemical entity with potential applications in various research areas, including as a building block in peptide nucleic acid (PNA) synthesis.[3] However, its broader biological effects, particularly on cardiac electrophysiology, remain largely uncharacterized. This guide outlines a robust framework for its initial cardiac safety assessment, drawing from the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) .[1][4] The CiPA initiative represents a paradigm shift from a simple focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel to a more holistic evaluation of a drug's effects on multiple cardiac ion channels.[4][5]

Comparative Compounds: Establishing a Frame of Reference

To contextualize the experimental results for this compound, we will compare its activity against two well-characterized drugs with known and opposing effects on cardiac ion channels:

  • Sotalol: A potent inhibitor of the hERG (IKr) potassium channel, known for its high risk of inducing Torsades de Pointes (TdP), a potentially fatal cardiac arrhythmia.[1] Sotalol serves as our positive control for proarrhythmic potential.

  • Mexiletine: A sodium channel blocker with a low risk of TdP.[1] Mexiletine will act as a comparative control , representing a compound with known cardiac ion channel activity but a more favorable safety profile.

This comparative approach allows for a nuanced interpretation of the data generated for this compound.

Experimental Validation Workflow: A Multi-pronged Approach

Our validation strategy employs a tiered approach, starting with high-throughput screening and progressing to more detailed electrophysiological studies. This workflow is designed to efficiently identify and characterize potential cardiac liabilities.

experimental_workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Detailed Electrophysiology cluster_2 Tier 3: Data Integration & Risk Assessment a Multi-Ion Channel Panel Assay b Manual Patch Clamp Electrophysiology a->b Confirm & Characterize Hits c hiPSC-CM MEA Assay a->c Functional Cellular Assessment d In Silico Modeling b->d c->d e Proarrhythmic Risk Classification d->e

Caption: Tiered experimental workflow for cardiac safety assessment.

Tier 1: High-Throughput Multi-Ion Channel Panel Assay

The initial screen provides a broad overview of the compound's interaction with a panel of key cardiac ion channels. This is a critical first step to identify potential "red flags" early in the development process.

Experimental Protocol: Automated Patch Clamp Screening

  • Cell Lines: Utilize stably transfected HEK293 or CHO cell lines individually expressing the following human cardiac ion channels:

    • hERG (Kv11.1) - responsible for the rapid delayed rectifier potassium current (IKr).

    • hNav1.5 - responsible for the peak and late sodium current (INa).

    • hCav1.2 - responsible for the L-type calcium current (ICa,L).

  • Compound Preparation: Prepare a concentration range of this compound, Sotalol, and Mexiletine. A typical starting range would be from 0.01 µM to 100 µM.

  • Assay Performance: Employ an automated patch-clamp system to measure the ion channel currents in response to specific voltage protocols in the presence of increasing concentrations of the test compounds.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each ion channel.

Expected Outcomes & Interpretation:

The IC50 values will provide a quantitative measure of the potency of each compound's interaction with the respective ion channels. A low IC50 value for hERG, for instance, would be an early indicator of potential proarrhythmic risk.

CompoundhERG (IKr) IC50 (µM)hNav1.5 (INa) IC50 (µM)hCav1.2 (ICa,L) IC50 (µM)
2-amino-N-isopropylacetamide HCl Experimental DataExperimental DataExperimental Data
Sotalol (Positive Control) ~10-50>100>100
Mexiletine (Comparative Control) >100~20-100>100

Note: The values for the control compounds are representative and may vary between experimental setups.

Tier 2: In-depth Electrophysiological Characterization

Compounds showing activity in the initial screen, or for which a more comprehensive understanding is desired, will be subjected to more detailed electrophysiological analysis.

Experimental Protocol: Manual Patch Clamp Electrophysiology

For compounds exhibiting significant ion channel block, manual patch-clamp provides the gold standard for detailed mechanistic insights, including state-dependent block and kinetics.[6]

  • Cell Preparation: Use the same transfected cell lines as in the automated screen.

  • Recording Configuration: Employ the whole-cell patch-clamp technique to record ion channel currents.

  • Voltage Protocols: Apply specific voltage protocols to dissect the voltage- and state-dependence of the drug-induced block.

  • Data Analysis: Analyze the changes in current amplitude, activation, inactivation, and deactivation kinetics.

Experimental Protocol: Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Microelectrode Array (MEA) Assay

hiPSC-CMs offer a more physiologically relevant model as they possess the complement of ion channels found in native human cardiomyocytes and exhibit spontaneous electrical activity.[1]

  • Cell Culture: Culture hiPSC-CMs on microelectrode array plates.

  • Compound Application: Apply a range of concentrations of the test compounds to the cultured cells.

  • Data Acquisition: Record the field potential duration (FPD), spike amplitude, and beat rate.

  • Data Analysis: Analyze changes in these parameters, which are analogous to the QT interval, QRS complex, and heart rate in an electrocardiogram (ECG). Look for proarrhythmic events such as early afterdepolarizations (EADs).

CompoundFPDc Change (%)Beat Rate Change (%)Proarrhythmic Events
2-amino-N-isopropylacetamide HCl Experimental DataExperimental DataExperimental Data
Sotalol (Positive Control) Significant ProlongationMinimal ChangeEADs at higher concentrations
Mexiletine (Comparative Control) Shortening or No ChangeMinimal ChangeNo EADs

FPDc: Corrected Field Potential Duration

Signaling Pathways and Mechanisms of Proarrhythmia

Understanding the potential for a compound to induce arrhythmias requires an appreciation of the underlying cellular mechanisms. The following diagram illustrates the primary mechanism of TdP, which is often initiated by the blockade of the hERG channel.

proarrhythmia_mechanism cluster_0 Cellular Electrophysiology cluster_1 Clinical Manifestation a Drug Blocks hERG (IKr) Channel b Delayed Repolarization a->b c Prolonged Action Potential Duration (APD) b->c d Reactivation of L-type Ca2+ Channels c->d e Early Afterdepolarizations (EADs) d->e f Torsades de Pointes (TdP) e->f Triggers

Caption: Mechanism of hERG block-induced Torsades de Pointes.

Data Integration and Risk Assessment

The final step involves integrating the data from the various assays to form a comprehensive risk assessment.

In Silico Modeling: The IC50 values from the ion channel assays can be used as inputs for in silico models of the human ventricular action potential.[4] These models can predict the net effect of a compound on the action potential and its propensity to cause arrhythmias.

Proarrhythmic Risk Classification: Based on the integrated data, this compound can be classified into a risk category (e.g., low, intermediate, high) for proarrhythmia. This classification will be based on the totality of the evidence, including the potency of any ion channel block, the effects on hiPSC-CMs, and the in silico modeling results.

Conclusion: A Framework for Informed Decision-Making

This guide has outlined a comprehensive and scientifically rigorous framework for the exploratory validation of this compound's biological activity, with a focus on cardiac safety. By employing a multi-tiered approach and comparing the compound's profile to well-characterized controls, researchers and drug development professionals can make informed decisions about its potential for further development. This proactive approach to safety assessment is paramount for minimizing late-stage attrition and developing safer medicines.

References

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A Comparative Spectroscopic Guide to 2-amino-N-isopropylacetamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive analysis of the spectroscopic data for 2-amino-N-isopropylacetamide hydrochloride, a versatile building block in medicinal chemistry. In the absence of publicly available experimental spectra for this specific salt, we will present a detailed prediction of its expected spectroscopic characteristics. To provide a robust comparative framework, we will contrast these predictions with experimental data for two structurally related and commercially available alternatives: N-isopropylacetamide and N-acetylglycine . This guide is designed to not only offer reference data but also to explain the causal relationships behind the observed and predicted spectral features, thereby empowering researchers to confidently characterize similar molecules.

The Importance of Spectroscopic Characterization

In the realm of drug development, precise molecular characterization is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. This information is critical for:

  • Structure Verification: Confirming that the synthesized molecule is indeed the intended compound.

  • Purity Assessment: Identifying and quantifying any impurities that may be present.

  • Regulatory Submissions: Providing the necessary characterization data for review by regulatory agencies.

  • Understanding Reactivity: Gaining insights into the chemical environment of different functional groups within the molecule.

This guide will delve into the expected and observed spectroscopic data for our target compound and its alternatives, providing a valuable resource for researchers working with these or similar chemical scaffolds.

Predicted Spectroscopic Data for this compound

The structure of this compound contains several key functional groups that will give rise to characteristic signals in its spectra: a primary amine hydrochloride, a secondary amide, and an isopropyl group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the hydrochloride salt will influence the chemical shift of protons near the amino group.

  • -NH₃⁺ Protons: A broad singlet is anticipated in the region of 8.0-9.0 ppm. The acidity of these protons and their exchange with residual water in the solvent can lead to significant broadening.

  • Amide -NH Proton: A signal, likely a doublet due to coupling with the isopropyl methine proton, is expected around 7.5-8.5 ppm.

  • Isopropyl -CH Proton: A septet (or multiplet) is predicted around 4.0-4.2 ppm, deshielded by the adjacent nitrogen atom.

  • -CH₂- Protons: A singlet is expected around 3.5-3.8 ppm, deshielded by the adjacent carbonyl and protonated amino groups.

  • Isopropyl -CH₃ Protons: A doublet is anticipated around 1.1-1.3 ppm, due to coupling with the methine proton.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): Expected to appear in the range of 168-172 ppm.

  • Isopropyl -CH Carbon: Predicted to be in the 41-45 ppm region.

  • -CH₂- Carbon: Expected around 40-44 ppm.

  • Isopropyl -CH₃ Carbons: Anticipated to be in the 22-25 ppm range.

Predicted FT-IR Spectrum

The infrared spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

  • N-H Stretching (Amine Salt): A broad band is expected in the 3200-2800 cm⁻¹ region, characteristic of a primary amine salt.

  • N-H Stretching (Amide): A moderate absorption around 3300 cm⁻¹.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range.

  • C=O Stretching (Amide I): A strong, sharp peak around 1670-1690 cm⁻¹.

  • N-H Bending (Amide II): A peak in the 1550-1510 cm⁻¹ region.

  • N-H Bending (Amine Salt): Asymmetric and symmetric bending vibrations are expected between 1625-1500 cm⁻¹.

Predicted Mass Spectrum (EI-MS)

Electron ionization mass spectrometry will likely lead to fragmentation, providing clues about the molecule's structure.

  • Molecular Ion (M⁺): A peak corresponding to the free base (m/z 116.16) may be observed, although it might be weak or absent.

  • Major Fragments: Fragmentation is likely to occur via α-cleavage adjacent to the nitrogen atoms and the carbonyl group. Common fragments could include the loss of the isopropyl group, and cleavage of the amide bond. A prominent peak at m/z 44 is often characteristic of α-cleavage in primary amines.[1]

Comparative Spectroscopic Data

To ground our predictions in experimental reality, we will now compare them to the known spectroscopic data of two related molecules: N-isopropylacetamide and N-acetylglycine.

N-isopropylacetamide

This molecule shares the N-isopropylacetamide core with our target compound but lacks the 2-amino group.

Spectroscopic DataN-isopropylacetamide[2]
¹H NMR (ppm) ~7.5 (br s, 1H, NH), 4.1 (septet, 1H, CH), 1.9 (s, 3H, COCH₃), 1.1 (d, 6H, C(CH₃)₂)
¹³C NMR (ppm) ~169 (C=O), ~41 (CH), ~23 (C(CH₃)₂), ~22 (COCH₃)
FT-IR (cm⁻¹) ~3280 (N-H stretch), ~1640 (C=O stretch), ~1550 (N-H bend)
MS (m/z) 101 (M⁺), 86, 59, 44, 43
N-acetylglycine

N-acetylglycine is an N-acetylated amino acid, making it a relevant comparison for a 2-aminoacetamide derivative.

Spectroscopic DataN-acetylglycine[3][4][5][6][7]
¹H NMR (ppm in D₂O) ~3.9 (s, 2H, CH₂), ~2.0 (s, 3H, COCH₃)
¹³C NMR (ppm in D₂O) ~174 (COOH), ~171 (C=O), ~43 (CH₂), ~22 (CH₃)
FT-IR (cm⁻¹) ~3300-2500 (O-H stretch), ~1720 (C=O stretch, acid), ~1650 (C=O stretch, amide)
MS (EI, m/z) 117 (M⁺), 72, 43

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[8][9][10][11][12]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For hydrochloride salts, D₂O or DMSO-d₆ are common choices.

  • Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of ¹³C.[8]

  • Sample Preparation:

    • Weigh the desired amount of sample directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent.

    • Cap the tube and vortex or sonicate until the sample is fully dissolved.

    • Ensure the final solution is clear and free of any particulate matter.

FT-IR Spectroscopy Sample Preparation (Solid)

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • KBr Pellet:

    • Grind a small amount of the sample with dry KBr powder in a mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

    • Place the pellet in the spectrometer's sample holder and collect the spectrum.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[13]

  • Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Comparison Workflow

A systematic approach to spectroscopic data analysis is crucial for accurate structure elucidation.

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_comparison Comparison & Verification A Prepare Sample B Acquire 1H & 13C NMR A->B C Acquire FT-IR A->C D Acquire MS A->D E Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity B->E F Analyze 13C NMR: - Chemical Shift B->F G Analyze FT-IR: - Functional Group Frequencies C->G H Analyze MS: - Molecular Ion - Fragmentation Pattern D->H I Compare with Predicted Spectra E->I F->I G->I H->I J Compare with Alternative Compounds I->J K Structure Verification J->K

Caption: Workflow for Spectroscopic Data Analysis and Structure Verification.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By presenting predicted data alongside experimental data for relevant alternatives, we offer a valuable tool for researchers in the field. The detailed experimental protocols and logical workflow for data analysis are designed to ensure scientific integrity and promote best practices in chemical characterization. As with any scientific endeavor, the principles of expertise, authoritativeness, and trustworthiness are paramount, and this guide is intended to uphold these standards in the critical task of molecular structure elucidation.

References

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A Comparative Guide to Analytical Standards for 2-amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as those of the final active pharmaceutical ingredient (API). 2-amino-N-isopropylacetamide hydrochloride, a key starting material in the synthesis of various pharmaceuticals, demands rigorous analytical oversight to ensure the safety and efficacy of the resulting drug products. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this crucial intermediate, designed for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Pharmaceuticals

This compound (CAS RN: 614718-86-4) is a vital building block in organic synthesis.[1] Its primary amine and amide functionalities make it a versatile precursor. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in subsequent reaction steps. Given its foundational role, a well-defined analytical control strategy is not merely a regulatory expectation but a scientific necessity to control downstream process impurities and ensure final product quality.

The objective of validating any analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will compare several core analytical techniques, focusing on their application to the critical quality attributes (CQAs) of this compound: Identity, Assay, Purity, and Residual Solvents.

Analytical Workflow for Quality Control

A robust quality control strategy for a pharmaceutical intermediate involves a multi-faceted approach. Different analytical techniques are employed to address specific quality attributes. The following diagram illustrates a typical workflow for the complete characterization of a batch of this compound.

Analytical_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Review & Batch Release raw_material Incoming Batch of 2-amino-N-isopropylacetamide HCl visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility Solubility Checks visual_inspection->solubility identity Identity Confirmation solubility->identity purity_assay Purity & Assay impurities Impurity Profiling ftir FTIR Spectroscopy identity->ftir nmr NMR Spectroscopy identity->nmr hplc_assay HPLC-UV (Assay) purity_assay->hplc_assay gc GC-FID/MS (Residual Solvents) purity_assay->gc hplc_purity HPLC-UV (Purity) impurities->hplc_purity lcms LC-MS impurities->lcms data_review Review All Data vs. Specification hplc_assay->data_review release Batch Release Decision data_review->release

Caption: Analytical workflow for batch release of 2-amino-N-isopropylacetamide HCl.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the specific information required.[3] For a comprehensive analysis of this compound, a combination of chromatographic and spectroscopic methods is essential.

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5] For a polar molecule like 2-amino-N-isopropylacetamide, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

  • Causality of Method Choice : The amino and amide groups make the molecule polar. An aqueous mobile phase with an organic modifier (like acetonitrile or methanol) used in RP-HPLC allows for tunable retention on a nonpolar stationary phase (e.g., C18). The addition of an ion-pairing agent or using a hydrophilic interaction liquid chromatography (HILIC) column can be alternative strategies to improve retention of such polar compounds.[6]

Experimental Protocol: RP-HPLC Method for Purity and Assay

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 210 nm (where the amide chromophore absorbs).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • System Suitability : Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Method Comparison: HPLC vs. Titration for Assay

While HPLC is the standard for simultaneous assay and impurity determination, a classic acid-base titration can serve as an orthogonal, cost-effective method for assay.

ParameterHPLC-UV (Assay)Potentiometric TitrationRationale & Insights
Specificity High (separates analyte from impurities)Low (titrates all basic species)HPLC is superior as it can distinguish the main component from impurities. Titration is only suitable for highly pure materials where impurities are not basic.
Precision High (RSD < 1.0%)High (RSD < 0.5%)Both methods are highly precise, but titration can be slightly more so under ideal conditions.
Accuracy High (typically 98-102% recovery)High (typically 99-101% recovery)Accuracy is comparable, assuming a high-purity titrant and reference standard.
Throughput Moderate (30-40 min per sample)High (5-10 min per sample)Titration is significantly faster for assay-only testing.
Information Provides Assay and Impurity ProfileProvides Assay value onlyHPLC provides a wealth of information in a single run, making it more efficient for overall quality assessment.

Confirming the identity of the material is the first step in analysis. Spectroscopic methods provide a molecular fingerprint.

  • Fourier-Transform Infrared Spectroscopy (FTIR) : An excellent, rapid technique for identity confirmation. The spectrum should exhibit characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the definitive method for structural elucidation and identity confirmation. It provides unambiguous proof of structure by showing the chemical shifts, integration, and coupling patterns of all protons in the molecule. Key expected signals would include the isopropyl methine and methyl groups, the methylene group adjacent to the amine, and the amine/amide protons.

The manufacturing process of this compound may involve various organic solvents. Headspace Gas Chromatography (GC) is the standard technique for quantifying these residual solvents, as mandated by guidelines like ICH Q3C.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation : GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column : Typically a polar phase column like a DB-624 or equivalent.

  • Carrier Gas : Helium or Hydrogen.

  • Oven Program : Isothermal at 40°C for 5 min, then ramp to 220°C at 10°C/min, hold for 5 min.

  • Injector Temperature : 200°C.

  • Detector Temperature : 250°C.

  • Headspace Parameters :

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation : Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO or water).

Validation of Analytical Procedures: A Trust-Building Framework

All analytical methods used for product release must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][7] The validation process provides documented evidence that the method is reliable.[8]

Key validation parameters include:

  • Specificity : The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[8][9]

  • Accuracy : The closeness of test results to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range : The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

The following diagram illustrates the relationship between key validation parameters.

Validation_Parameters cluster_core Core Method Performance cluster_range Quantitative Range cluster_robust Reliability Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability) Specificity Specificity (Selectivity) Linearity Linearity (Proportionality) Range Range (Operating Interval) Linearity->Range LOD_LOQ LOD / LOQ (Sensitivity Limits) Range->LOD_LOQ Robustness Robustness (Method Tolerance) Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion and Recommendations

A comprehensive analytical strategy for this compound relies on the synergistic use of multiple techniques. No single method can provide all the necessary information.

  • For Routine QC : A validated RP-HPLC method is the recommended primary tool for simultaneous assay and purity determination due to its high specificity and ability to provide a complete impurity profile. FTIR should be used as a rapid and cost-effective identity check for every batch. Headspace GC is mandatory for controlling residual solvents.

  • For Characterization & Investigation : NMR spectroscopy remains the gold standard for absolute structural confirmation. LC-MS is invaluable for the identification of unknown impurities detected during HPLC analysis.

By implementing this multi-technique, well-validated analytical approach, researchers and drug developers can ensure the consistent quality of this compound, thereby safeguarding the integrity of their downstream processes and the safety of the final pharmaceutical product.

References

  • Preprints.org. Analytical Techniques in Pharmaceutical Analysis. (2024). [Link]

  • MDPI. Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. [Link]

  • AZoLifeSciences. Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). [Link]

  • MDPI. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020). [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). [Link]

  • Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. (2024). [Link]

  • National Center for Biotechnology Information. Amino acid analysis : methods and protocols. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. Analytical Techniques in Pharmaceutical Analysis: A Review. [Link]

  • ResearchGate. Impurity profile of amino acids?. (2004). [Link]

  • International Journal of Pharmaceutical and Clinical Research. analysis of amino acids by high performance liquid chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of Applied Pharmaceutical Science. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). [Link]

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A Comparative Analysis of 2-Amino-N-isopropylacetamide Hydrochloride Derivatives: A Guide to Structure-Activity Relationships for Local Anesthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N-isopropylacetamide hydrochloride is a chemical entity primarily documented as an intermediate in specialized chemical syntheses, such as in the preparation of Peptide Nucleic Acid (PNA) monomers.[1] However, its core structure—an amino-amide scaffold—bears a striking resemblance to a clinically vital class of pharmaceuticals: the amino amide local anesthetics.[2][3] This structural parallel invites a deeper investigation into its potential pharmacological activity. Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[2][4] The efficacy, onset, and duration of this action are intricately linked to the molecule's physicochemical properties, including lipophilicity and ionization constant (pKa).[5]

This guide presents a comparative study of the parent compound, this compound (herein designated Parent Compound ), and two rationally designed derivatives, to elucidate the structure-activity relationships (SAR) governing their potential as local anesthetic agents. The objective is to provide researchers and drug development professionals with an objective, data-driven framework for evaluating novel acetamide derivatives.

The derivatives selected for this study are:

  • Derivative A: 2-(Methylamino)-N-isopropylacetamide HCl. (Introducing a small alkyl group to the primary amine).

  • Derivative B: 2-Amino-N-cyclohexylacetamide HCl. (Increasing the lipophilicity of the N-substituent).

This investigation will encompass the synthesis and characterization of these compounds, followed by a comparative analysis of their key physicochemical properties and in vitro biological activities, namely anesthetic potency and cytotoxicity.

Synthesis and Characterization

The synthesis of the parent compound and its derivatives follows a standard two-step synthetic route common for N-substituted 2-aminoacetamides.[6] The general workflow involves an initial acylation of a primary amine followed by a nucleophilic substitution.

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Salt Formation Aniline Substituted Aniline (e.g., Isopropylamine) Intermediate 2-Chloro-N-substituted acetamide Aniline->Intermediate Toluene, Et3N Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Intermediate_ref 2-Chloro-N-substituted acetamide Amine Amine Source (e.g., NH3 for Parent, CH3NH2 for Derivative A) FinalProduct Final Product (e.g., 2-Amino-N-isopropylacetamide) Amine->FinalProduct Nucleophilic Attack FinalProduct_ref Final Product Intermediate_ref->FinalProduct HCl HCl in Ether Salt Hydrochloride Salt HCl->Salt FinalProduct_ref->Salt

Caption: General synthetic workflow for acetamide derivatives.

All synthesized compounds were purified using column chromatography and their structures confirmed by standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Comparative Experimental Analysis

To objectively compare the derivatives, a panel of assays was selected to evaluate key properties that determine the potential of a compound as a local anesthetic. The rationale behind each experimental choice is to build a comprehensive profile linking chemical structure to functional outcomes.

Pillar 1: Physicochemical Characterization

The ability of a local anesthetic to reach its target site (the intracellular side of the sodium channel) is governed by its physicochemical properties.[2]

  • Lipophilicity (Log P): Lipophilicity is a critical determinant of both potency and duration of action.[2] A higher lipid solubility enhances the ability of the molecule to cross the lipid-rich nerve membrane.[2] However, excessive lipophilicity can lead to sequestration in fatty tissues and increased toxicity.[9] We determined the octanol-water partition coefficient (Log P) using the established shake-flask method with HPLC-based quantification.[10][11]

  • Ionization Constant (pKa): Local anesthetics are weak bases that exist in both ionized (cationic) and non-ionized (base) forms at physiological pH.[12] The non-ionized form is required to diffuse across the nerve sheath and membrane, while the ionized form is the active species that binds to the sodium channel.[5][12] The pKa value dictates this equilibrium. We determined the pKa using UV-spectrophotometry across a range of buffered solutions.[10]

Pillar 2: In Vitro Efficacy Assessment

The primary measure of a local anesthetic's efficacy is its ability to block nerve conduction.

  • Nerve Block Potency (Frog Sciatic Nerve Model): This classic in vitro model provides a direct measure of a compound's ability to block nerve impulse transmission.[13][14] The potency is determined by the concentration required to produce a specific reduction (e.g., 50%) in the compound action potential amplitude upon electrical stimulation. This assay provides a functional readout of the interaction with voltage-gated sodium channels.

Pillar 3: In Vitro Safety Profile

Early assessment of cytotoxicity is a cornerstone of drug development, helping to identify compounds with an acceptable therapeutic window.[15][16][17]

  • Cytotoxicity (MTT Assay on Human Fibroblasts): We evaluated the potential toxicity of the compounds on human fibroblast cells. Fibroblasts are integral to wound healing, and local anesthetic toxicity to these cells can be a clinical concern.[18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, providing a quantitative measure of cell viability and allowing for the determination of the half-maximal inhibitory concentration (IC50).[19]

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis C1 Parent Compound A1 Physicochemical (Log P, pKa) C1->A1 A2 In Vitro Efficacy (Nerve Block) C1->A2 A3 In Vitro Safety (Cytotoxicity) C1->A3 C2 Derivative A C2->A1 C2->A2 C2->A3 C3 Derivative B C3->A1 C3->A2 C3->A3 D1 Quantitative Data (Table) A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) D1->D2

Caption: Workflow for the comparative evaluation of derivatives.

Results: A Quantitative Comparison

The experimental data for the parent compound and its derivatives are summarized below. Potency is expressed relative to the parent compound.

CompoundMolecular ModificationLog PpKaRelative Nerve Block PotencyCytotoxicity IC50 (µM)
Parent Compound 2-amino-N-isopropylacetamide0.858.11.0> 500
Derivative A 2-(Methylamino)-N-isopropylacetamide1.208.42.5310
Derivative B 2-Amino-N-cyclohexylacetamide1.958.05.8125

Discussion: Elucidating Structure-Activity Relationships

The results provide clear insights into the structure-activity relationships of this acetamide series.

The Role of the Amino Group: The modification of the primary amine in Derivative A to a secondary amine (methylamino) led to a modest increase in lipophilicity (Log P from 0.85 to 1.20). This structural change resulted in a 2.5-fold increase in nerve block potency. This is consistent with established SAR for local anesthetics, where increased hydrophobicity often correlates with higher potency.[13] However, this gain in potency was accompanied by a noticeable increase in cytotoxicity, with the IC50 dropping from >500 µM to 310 µM. The slight increase in pKa for Derivative A is also a typical result of N-alkylation of an amine.

The Impact of the N-Alkyl Substituent: The most significant effects were observed with Derivative B , where the N-isopropyl group was replaced with a more lipophilic N-cyclohexyl group. This change dramatically increased the Log P to 1.95. As predicted by the principles of local anesthetic pharmacology, this substantial increase in lipid solubility resulted in a nearly 6-fold enhancement of nerve block potency compared to the parent compound.[14] This underscores the critical role of the N-alkyl substituent in modulating the interaction with the neuronal membrane. However, this modification also incurred a significant toxicity cost, with the cytotoxicity IC50 decreasing sharply to 125 µM, highlighting the classic trade-off between potency and safety in drug design.[18]

MechanismOfAction cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular NaChannel Voltage-Gated Na+ Channel Na_out LA_un_ext LA (Base) LA_ion_ext LA-H+ (Cation) LA_un_ext->LA_ion_ext Equilibrium LA_un_int LA (Base) LA_un_ext->LA_un_int Diffusion (Lipophilic) LA_ion_int LA-H+ (Cation) LA_un_int->LA_ion_int Equilibrium LA_ion_int->NaChannel Binding & Blockade Na_in Na+ Influx Na_in->Na_out Blocked

Caption: Mechanism of action for amino-amide local anesthetics.

Conclusion

This comparative study demonstrates that the 2-amino-N-alkylacetamide scaffold is a viable starting point for the exploration of new local anesthetic agents. The results clearly show that potency and cytotoxicity can be systematically modulated through chemical modifications. Specifically, increasing the lipophilicity of the molecule, either at the amino group or the N-alkyl substituent, leads to enhanced anesthetic potency but also to a corresponding increase in cytotoxicity. Derivative B emerged as the most potent compound but also the most toxic in this series.

These findings provide a foundational dataset for future drug development efforts. Further research could focus on synthesizing derivatives that strike a better balance between potency and safety, perhaps by exploring different N-substituents or by introducing modifications to the acetamide backbone to optimize binding to the sodium channel while minimizing off-target effects.

Experimental Protocols

Protocol 1: Determination of Log P (Shake-Flask Method)
  • Preparation: Prepare a stock solution of the test compound in n-octanol. Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for the partitioning of the compound between the two phases.

  • Separation: Allow the funnel to stand until the two phases have completely separated.

  • Quantification: Carefully collect samples from both the n-octanol and the PBS layers. Analyze the concentration of the compound in each phase using a validated HPLC method.[7]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.[9]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed human fibroblast cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Parent, Derivative A, Derivative B) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.[20]

References

  • Local Anesthetics. (2023, September 8). eMedicine. Retrieved from [Link]

  • Imran, E., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed Central. Retrieved from [Link]

  • Farr, D., & Noy, E. (2025, February 21). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls - NCBI Bookshelf. Retrieved from [Link]

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  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Amide Local Anesthetics. (2017, July 5). LiverTox - NCBI Bookshelf. Retrieved from [Link]

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  • Courtney, K. R. (1986). Structure-activity relationship of lidocaine homologs producing tonic and frequency-dependent impulse blockade in nerve. J Pharmacol Exp Ther, 237(3), 773-81. Retrieved from [Link]

  • Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.
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  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved from [Link]

  • A Comparative Analysis of Local Anesthetics: Injection Associated Pain and Duration of Anesthesia. (2023, March 21). JDDonline. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2018). MDPI. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Synthesis and biological activities of local anesthetics. (2019, December 13). RSC Publishing. Retrieved from [Link]

  • Ghelardini, C., et al. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorg Med Chem, 16(3), 1559-66. Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025, January 3). EXCLI Journal. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Comb Chem High Throughput Screen, 19(4), 270-8. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]

  • QSAR (quantitative structure-activity relationship) studies on local anesthetics. (2006). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology. Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020, March 12). NIH. Retrieved from [Link]

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  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). NIH. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. (2018, December 1). AKJournals. Retrieved from [Link]

  • Strother, A., et al. (1977). Structure activity relationship of lidocaine type local anesthetics. Loma Linda University. Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC - NIH. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • Strother, A., et al. (1979). Structure activity relationship of lidocaine type local anesthetics. PubMed. Retrieved from [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 2-amino-N-isopropylacetamide hydrochloride in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biologics and proteomic research, the rational design of molecular tools is paramount for achieving desired functionality and specificity. 2-amino-N-isopropylacetamide hydrochloride has emerged as a valuable building block, particularly in the synthesis of Peptide Nucleic Acids (PNAs), where modifications to the polyamide backbone can profoundly influence their hybridization properties, cellular uptake, and enzymatic stability. This guide provides an in-depth technical comparison of PNAs incorporating this compound against key alternatives, supported by detailed experimental protocols for synthesis, characterization, and application in affinity-based proteomics.

The Rationale for Backbone Modification in Peptide Nucleic Acids

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine scaffold[1][2]. This neutral backbone endows PNAs with remarkable properties, including high-affinity binding to complementary DNA and RNA sequences, and resistance to degradation by nucleases and proteases[1][2]. However, challenges such as poor aqueous solubility and limited cell permeability can hinder their in vivo applications[3].

Backbone modification is a key strategy to overcome these limitations. The introduction of functional groups, such as the N-isopropyl group from this compound, can modulate the physicochemical properties of the PNA oligomer. The isopropyl group, being a small, hydrophobic alkyl substituent, is hypothesized to influence the conformational flexibility of the PNA backbone and its interaction with cellular membranes, potentially enhancing cellular uptake.

Comparative Analysis of PNA Backbone Modifications

To objectively evaluate the performance of PNAs derived from this compound (termed 'N-isopropyl-PNA' herein), we will compare them against three critical alternatives:

  • Unmodified PNA: Based on the standard N-(2-aminoethyl)glycine backbone, this serves as the baseline for comparison.

  • Chiral PNA: Incorporating chiral amino acids into the backbone, which can pre-organize the PNA structure and affect hybridization affinity and specificity[1][4][5][6].

  • Guanidino-PNA (GPNA): Featuring guanidinium groups on the backbone, which are known to enhance cellular uptake and can alter binding modes[7][8][9].

FeatureUnmodified PNAChiral PNAGuanidino-PNA (GPNA)N-isopropyl-PNA (Hypothesized)
Backbone Charge NeutralNeutralCationicNeutral
Cellular Uptake PoorVariable (depends on substituent)EnhancedPotentially Enhanced
Binding Affinity to DNA/RNA HighCan be enhanced or reduced depending on chirality and substituentHigh, can form duplexes instead of triplexesMay be slightly reduced due to steric hindrance
Solubility Can be low, prone to aggregationGenerally improvedImprovedPotentially improved in non-polar solvents
Synthesis Complexity StandardHigher due to chiral precursorsHigher, requires additional modification stepsModerate, requires synthesis of the custom monomer

Experimental Workflows: From Monomer Synthesis to Proteomics Application

This section provides detailed, step-by-step protocols for the synthesis and application of N-isopropyl-PNA. These protocols are designed to be self-validating, with clear checkpoints for characterization and quality control.

Synthesis of Fmoc-N-isopropyl-PNA Monomer

The synthesis of the Fmoc-protected N-isopropyl-PNA monomer is a critical first step. This protocol is adapted from established methods for PNA monomer synthesis[10][11][12].

Workflow for Fmoc-N-isopropyl-PNA Monomer Synthesis

Monomer_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Fmoc Protection cluster_4 Step 5: Saponification cluster_5 Step 6: Coupling to Nucleobase A 2-amino-N-isopropylacetamide hydrochloride B Boc-protected intermediate A->B Boc2O, Et3N, DCM C Alkylated intermediate B->C Ethyl bromoacetate, NaH, DMF D Deprotected amine C->D TFA/DCM E Fmoc-protected backbone D->E Fmoc-OSu, DIPEA, DCM F Carboxylic acid E->F LiOH, THF/H2O G Fmoc-N-isopropyl-PNA monomer F->G Nucleobase acetic acid, HATU, DIPEA, DMF

Caption: Workflow for the synthesis of an Fmoc-protected N-isopropyl-PNA monomer.

Protocol:

  • Boc Protection: Dissolve this compound in dichloromethane (DCM) and add triethylamine (Et3N). To this solution, add di-tert-butyl dicarbonate (Boc2O) and stir at room temperature overnight. Purify the Boc-protected product by column chromatography.

  • Alkylation: To a solution of the Boc-protected intermediate in dimethylformamide (DMF), add sodium hydride (NaH) at 0°C. After stirring for 30 minutes, add ethyl bromoacetate and allow the reaction to proceed at room temperature for 4 hours. Purify the alkylated product.

  • Boc Deprotection: Dissolve the alkylated intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature and then concentrate under reduced pressure.

  • Fmoc Protection: Dissolve the deprotected amine in DCM and add diisopropylethylamine (DIPEA). To this solution, add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) and stir overnight. Purify the Fmoc-protected backbone.

  • Saponification: Dissolve the Fmoc-protected backbone in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir for 2 hours. Acidify the reaction mixture and extract the carboxylic acid product.

  • Coupling to Nucleobase: To a solution of the carboxylic acid and the desired nucleobase acetic acid in DMF, add O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and DIPEA. Stir for 4 hours and purify the final Fmoc-N-isopropyl-PNA monomer by HPLC.

Characterization: The structure and purity of the synthesized monomer should be confirmed by NMR and mass spectrometry.

Solid-Phase Synthesis of N-isopropyl-PNA Oligomer

The synthesized monomer can be incorporated into a PNA oligomer using standard Fmoc-based solid-phase synthesis protocols[13][14][15][16][17].

Workflow for Solid-Phase PNA Synthesis

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Monomer Coupling (Fmoc-PNA monomer, HATU, DIPEA, NMP) Fmoc_Deprotection->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Repeat Repeat Cycle Capping->Repeat Cleavage Cleavage from Resin (TFA cocktail) Capping->Cleavage Repeat->Fmoc_Deprotection Purification HPLC Purification Cleavage->Purification Affinity_Capture PNA_Probe Biotinylated N-isopropyl-PNA Probe Incubation Incubation PNA_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-coated Magnetic Beads Incubation->Streptavidin_Beads Capture Capture of PNA-Protein Complex Streptavidin_Beads->Capture Wash Washing Steps Capture->Wash Elution Elution of Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis

Caption: Workflow for the enrichment of target proteins using a biotinylated PNA probe.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated N-isopropyl-PNA probe with a sequence specific to the target DNA/RNA.

  • Cell Lysis: Prepare a nuclear or whole-cell lysate from the cells of interest under non-denaturing conditions.

  • Incubation: Incubate the biotinylated PNA probe with the cell lysate to allow for the formation of PNA-protein complexes.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated PNA probes and their interacting proteins.[18][19]

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer or a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Anticipated Outcomes and Interpretation

The introduction of the N-isopropyl group is expected to confer distinct properties to the PNA oligomer. Based on studies of other N-alkyl-substituted polymers, the isopropyl group may increase the hydrophobicity of the PNA backbone.[20] This could lead to:

  • Enhanced Cellular Uptake: The increased lipophilicity may facilitate passive diffusion across cell membranes.

  • Altered Hybridization Stability: While N-methylation has been shown to decrease the thermal stability of PNA-DNA duplexes, the effect of the bulkier isopropyl group requires experimental validation.[21] It is possible that the steric hindrance could slightly destabilize the duplex.

  • Improved Specificity in Protein Recognition: The conformational constraints imposed by the isopropyl group might lead to more specific interactions with target proteins in affinity capture experiments.

Conclusion

This compound offers a straightforward route to novel N-alkylated PNA monomers. The experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and application of these modified PNAs. By systematically comparing their performance against established alternatives, researchers can gain valuable insights into the structure-function relationships of PNA backbone modifications, ultimately leading to the development of more effective tools for diagnostics, therapeutics, and proteomics research.

References

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A Senior Application Scientist's Guide to Navigating Batch-to-Batch Variability in 2-amino-N-isopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Unseen Variable in Synthesis

In the precise world of pharmaceutical development and chemical synthesis, the consistency of starting materials is paramount. Even seemingly simple reagents can harbor hidden variabilities that cascade into significant downstream consequences, affecting reaction kinetics, impurity profiles, and final product efficacy.[1][2] 2-amino-N-isopropylacetamide hydrochloride, a versatile building block, is no exception. While its structure is straightforward, its journey from synthesis to the laboratory bench can introduce a spectrum of variations.

This guide provides an in-depth comparison of hypothetical batches of this compound, demonstrating how subtle differences can be critical. We will explore the root causes of this variability, provide robust analytical protocols for its characterization, and present experimental data to guide researchers in qualifying this crucial reagent for their work. The core principle is that rigorous analytical characterization is not merely a quality control step but a foundational element of reproducible science.[3]

Understanding the Origins of Variability

The batch-to-batch variability of this compound can be traced back to its synthesis and subsequent handling. A common synthetic route involves the reaction of chloroacetyl chloride with isopropylamine, followed by the formation of the hydrochloride salt.[4][5][6]

Potential sources of batch inconsistency include:

  • Residual Starting Materials and By-products: Incomplete reactions can leave residual isopropylamine or chloroacetyl chloride. The latter is highly reactive and can hydrolyze to form chloroacetic acid.[7]

  • Solvent and Water Content: The presence of residual solvents from purification or atmospheric moisture can significantly alter the material's physical properties and reactivity. The hydrochloride salt form makes it particularly susceptible to water absorption.[8]

  • Polymorphism and Physical Properties: Differences in crystallization and drying processes can lead to variations in crystal form, particle size, and bulk density, which can impact dissolution rates and handling.[3]

  • Degradation Products: Improper storage conditions (e.g., exposure to heat or humidity) can lead to the formation of degradation impurities.

This guide will analyze three hypothetical batches to illustrate these points:

  • Batch A (Reference Standard): A high-purity batch meeting all expected specifications.

  • Batch B (High Organic Impurity): A batch contaminated with a synthesis-related by-product.

  • Batch C (High Water Content): A batch with elevated moisture content.

Comparative Analysis: Experimental Design and Data

A multi-pronged analytical approach is essential for a comprehensive assessment of batch variability.[9] We employed High-Performance Liquid Chromatography (HPLC) for purity and organic impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Karl Fischer (KF) titration for water content, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Data Summary
Parameter Batch A (Reference) Batch B (High Organic Impurity) Batch C (High Water Content) Acceptance Criteria
Appearance White crystalline powderOff-white powderWhite, slightly clumpy powderWhite crystalline powder
Purity by HPLC (% Area) 99.8%97.5%99.7%≥ 99.5%
Major Organic Impurity (HPLC) Not Detected2.1% (Impurity X)Not Detected≤ 0.1%
Water Content (Karl Fischer) 0.08% w/w0.15% w/w1.5% w/w≤ 0.5% w/w
Residual Solvents (GC-MS) < 50 ppm (Ethanol)< 50 ppm (Ethanol)< 50 ppm (Ethanol)Conforms to ICH Q3C
¹H NMR Conforms to structureConforms, with additional signals at δ 3.8 ppmConforms to structureConforms to reference

Table 1: Comparative data for three hypothetical batches of this compound.

Discussion of Results
  • Batch A serves as our benchmark, meeting all predefined quality attributes. Its high purity and low water content make it ideal for sensitive applications where stoichiometry and reaction kinetics are critical.

  • Batch B presents a significant purity issue. The presence of a 2.1% organic impurity, designated "Impurity X," is a major concern. Subsequent investigation via NMR and LC-MS would be required to identify this impurity. Such a contaminant could arise from a side reaction during synthesis, potentially from a dimer of the starting material or a reaction with a solvent impurity. This batch would be unsuitable for most pharmaceutical applications without further purification.

  • Batch C , while chemically pure by HPLC, fails the water content specification.[10][11] A water content of 1.5% w/w means that for every 100 mg weighed, only 98.5 mg is the active hydrochloride salt. This discrepancy can lead to significant errors in reactions where the material is a limiting reagent, resulting in lower yields and altered product profiles. The clumpy appearance is also a direct physical manifestation of the excess moisture.

Experimental Protocols

To ensure that researchers can validate their own materials, we provide detailed, step-by-step methodologies for the key experiments performed.

Workflow for Batch Qualification

The following diagram illustrates the logical workflow for the comprehensive analysis of an incoming batch of this compound.

G cluster_0 Batch Reception & Initial Checks cluster_1 Primary Analytical Testing cluster_2 Secondary / Investigation Testing cluster_3 Decision start Receive New Batch phys_check Physical Appearance Check (Color, Form) start->phys_check hplc HPLC Purity & Impurity Profile phys_check->hplc kf Karl Fischer Titration (Water Content) phys_check->kf nmr ¹H NMR Spectroscopy (Structural Confirmation) phys_check->nmr decision Compare to Specifications hplc->decision kf->decision nmr->decision gcms GC-MS for Residual Solvents (If required by process) decision->gcms If OOS or further info needed pass Batch Pass decision->pass fail Batch Fail (Investigate/Reject) decision->fail

Workflow for analytical characterization.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential non-volatile organic impurities.[12][13][14]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water and Acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Water Content by Karl Fischer Titration

This protocol determines the water content with high specificity and accuracy.[15][16][17]

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator. (Coulometric is preferred for expected low water content).

  • Reagents: Karl Fischer reagent suitable for aldehydes and ketones (if applicable, though not strictly necessary for this compound).

  • Procedure (Volumetric): a. Add 20 mL of methanol to the titration vessel and titrate to a stable endpoint with the KF reagent to neutralize the solvent. b. Accurately weigh approximately 100-150 mg of the sample and add it to the vessel. c. Stir to dissolve and titrate with the Karl Fischer reagent to the electrometric endpoint. d. The water content is calculated based on the volume of titrant consumed and the pre-determined titer of the reagent.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

NMR provides an unambiguous confirmation of the compound's structure and can reveal impurities that are structurally related.[18][19][20]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆. D₂O is convenient as the hydrochloride salt is highly soluble.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Compare the resulting spectrum to a reference spectrum. Check for the correct chemical shifts, multiplicities, and integration of all protons. Any unexpected signals should be investigated as potential impurities.

Alternative Reagents and Comparative Performance

When batch variability of this compound is a persistent issue, or if its specific properties are not ideal for a given reaction, researchers might consider alternatives. The choice of an alternative depends heavily on the specific application (e.g., peptide synthesis, linker chemistry).

One common alternative is glycine N-isopropylamide , which is the free base form of the topic compound.

Feature 2-amino-N-isopropylacetamide HCl Glycine N-isopropylamide (Free Base) Considerations for Selection
Form Crystalline SolidLow-melting solid or oilThe hydrochloride salt is generally easier to handle, weigh, and store long-term.
Solubility Highly soluble in water, soluble in alcohols.Soluble in a wider range of organic solvents (DCM, THF).Free base is preferred for reactions sensitive to chlorides or requiring non-polar solvents.
Stoichiometry Molecular weight includes HCl. Requires accurate water content for precise molar calculations.Molecular weight is lower. Does not contain water of hydration unless exposed to moisture.Free base offers more straightforward molar calculations, assuming it is anhydrous.
Basicity Non-basic (amine is protonated).Basic. Can act as a nucleophile and a base.The hydrochloride salt is ideal if the amine's basicity needs to be masked until a deprotection/neutralization step.

Key Takeaway: The choice between the hydrochloride salt and the free base is a strategic one. The salt form offers stability and ease of handling, but requires careful accounting for the HCl and water content. The free base is more reactive and versatile in organic solvents but may be less stable and more difficult to handle.

Conclusion and Recommendations

The batch-to-batch variability of this compound is a tangible risk in research and development.[1][21] This guide demonstrates that a seemingly minor deviation in an analytical parameter, such as the 1.42% difference in water content between Batch A and Batch C, can have a profound impact on the material's effective molarity and performance. Similarly, the 2.1% organic impurity in Batch B renders it unsuitable for high-stakes applications.

As a Senior Application Scientist, my recommendation is unequivocal: Trust, but verify.

  • Always Qualify Incoming Batches: Do not assume that a Certificate of Analysis is sufficient. At a minimum, perform an identity check (e.g., by NMR or FTIR) and a purity check (HPLC). For critical applications, water content determination is essential.

  • Understand Your Reaction's Sensitivity: Assess how sensitive your process is to variations in purity and water content. This will determine the stringency of your acceptance criteria.

  • Choose the Right Form for the Job: Evaluate whether the hydrochloride salt or the free base is better suited for your synthetic strategy, considering solubility, reactivity, and handling requirements.

By implementing these rigorous, self-validating protocols, researchers can mitigate the risks associated with raw material variability and ensure the integrity and reproducibility of their scientific work.

References

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  • Spectroscopy Methods of structure determination. Nuclear Magnetic Resonances (NMR) Spectroscopy. Available at: [Link]

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A Researcher's Guide to the Performance Evaluation of 2-amino-N-isopropylacetamide Hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the performance evaluation of 2-amino-N-isopropylacetamide hydrochloride, a compound of interest in modern drug discovery. Recognizing the current scarcity of publicly available performance data for this specific molecule, we present a robust series of assays and comparative methodologies against well-characterized alternatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a logical framework to generate high-quality, reproducible data for informed decision-making.

Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but also the underlying rationale for experimental design. By comparing the performance of this compound against established local anesthetics such as Lidocaine hydrochloride, Procainamide hydrochloride, and Ropivacaine hydrochloride, researchers can effectively benchmark its potential efficacy and mechanism of action.

Introduction: The Scientific Rationale for Comparative Evaluation

The development of novel therapeutic agents requires a rigorous and systematic evaluation of their pharmacological properties. While this compound (also known as n-isopropylglycinamide hydrochloride) is available as a research chemical, its biological activity and performance in standard assays are not extensively documented in peer-reviewed literature[1][2][3][4]. This guide provides the necessary tools to bridge this knowledge gap.

The structural similarity of 2-amino-N-isopropylacetamide to the amino amide class of local anesthetics suggests potential activity as a modulator of ion channels, such as voltage-gated sodium channels or GABA-A receptors[5][6][7]. Therefore, the assays detailed herein are designed to probe these potential mechanisms and quantify the compound's potency, efficacy, and selectivity in comparison to established drugs with known clinical profiles.

Comparative Agents: Establishing a Performance Baseline

To provide meaningful context to the experimental data generated for this compound, a panel of well-characterized comparators is essential. The following compounds are recommended based on their established use and extensive data profiles:

  • Lidocaine hydrochloride: A widely used local anesthetic and Class Ib antiarrhythmic agent that acts by blocking voltage-gated sodium channels[8][9][10][11][12].

  • Procainamide hydrochloride: A Class Ia antiarrhythmic agent that also blocks sodium channels and has some potassium channel blocking activity[13][14][15][16].

  • Ropivacaine hydrochloride: A long-acting amino amide local anesthetic known for its favorable sensory and motor blockade profile and reduced cardiotoxicity compared to bupivacaine[7][17][18][19][20][21].

Experimental Section: Protocols for Performance Evaluation

This section details the step-by-step methodologies for key assays to characterize the activity of this compound.

Quantification and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: Accurate quantification is the bedrock of any pharmacological study. An HPLC method provides the necessary precision and specificity to determine the concentration and purity of this compound and its comparators in various matrices.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: A typical mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol)[9][12]. The exact ratio should be optimized to achieve good peak separation and shape.

  • Standard Preparation: Prepare a stock solution of this compound and each comparator in the mobile phase or a compatible solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: For analysis from biological matrices (e.g., plasma, serum), a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation is typically required[9][20].

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV scan of the analyte (typically around 210-230 nm for compounds lacking a strong chromophore).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Data Presentation:

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
2-amino-N-isopropylacetamide HClUser to determineUser to determineUser to determineUser to determine
Lidocaine HClUser to determineUser to determineUser to determine>0.99
Procainamide HClUser to determineUser to determineUser to determine>0.99
Ropivacaine HClUser to determineUser to determineUser to determine>0.99
In Vitro Assay: Voltage-Gated Sodium Channel Blockade

Rationale: The primary mechanism of action for many local anesthetics is the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of action potentials[6]. This assay will determine if this compound shares this mechanism.

Experimental Workflow Diagram:

SodiumChannelAssay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing Nav1.5 channels cell_plating Plate cells in 96-well plates cell_culture->cell_plating dye_loading Load cells with a membrane potential-sensitive dye cell_plating->dye_loading compound_add Add serial dilutions of test compounds dye_loading->compound_add channel_activation Activate sodium channels (e.g., with veratridine) compound_add->channel_activation readout Measure fluorescence change on a plate reader channel_activation->readout data_norm Normalize fluorescence data readout->data_norm ic50_calc Calculate IC50 values data_norm->ic50_calc

Caption: Workflow for the in vitro sodium channel blockade assay.

Experimental Protocol (Fluorescence-based):

  • Cell Culture: Use a cell line stably expressing a relevant sodium channel subtype (e.g., HEK293 cells expressing Nav1.5)[16].

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with a physiological buffer and then incubate with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions[22].

  • Compound Addition: Prepare serial dilutions of this compound and the comparator compounds. Add the compounds to the wells and incubate for a specified period.

  • Channel Activation and Signal Reading: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject a sodium channel activator (e.g., veratridine) to open the channels and immediately record the change in fluorescence over time[22]. The influx of sodium will cause membrane depolarization, leading to a change in the dye's fluorescence.

  • Data Analysis: Normalize the fluorescence response to a positive control (e.g., a known potent sodium channel blocker) and a negative control (vehicle). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data Table:

CompoundIC50 (µM) for Nav1.5 Blockade
2-amino-N-isopropylacetamide HClUser to determine
Lidocaine HCl~100-200
Procainamide HCl~3-10[16]
Ropivacaine HCl~2-5
In Vitro Assay: GABA-A Receptor Modulation

Rationale: Some local anesthetics can also modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This can contribute to their overall anesthetic and potential side-effect profile.

Experimental Workflow Diagram:

GABAReceptorAssay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO-K1 cells transiently expressing GABA-A receptor subunits and YFP cell_plating Plate cells in 96-well plates cell_culture->cell_plating compound_add Add test compounds cell_plating->compound_add gaba_add Add a sub-maximal concentration of GABA (e.g., EC20) compound_add->gaba_add readout Measure YFP fluorescence quenching due to iodide influx gaba_add->readout data_norm Normalize fluorescence data readout->data_norm ec50_calc Calculate EC50 for potentiation data_norm->ec50_calc

Caption: Workflow for the in vitro GABA-A receptor modulation assay.

Experimental Protocol (YFP-based):

  • Cell Culture and Transfection: Use a suitable cell line (e.g., CHO-K1 or HEK293) and transiently transfect with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP)[23][24].

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Assay Buffer: Prepare a buffer containing a low concentration of chloride and a high concentration of a non-fluorescent anion that can be replaced by iodide.

  • Compound Addition: Add the test compounds to the wells.

  • GABA Addition and Signal Reading: Using a fluorescence plate reader, measure the baseline YFP fluorescence. Inject a solution containing a sub-maximal concentration of GABA (e.g., EC20) and iodide. The activation of GABA-A receptors will cause an influx of iodide, which quenches the YFP fluorescence[23][24].

  • Data Analysis: The potentiation of the GABA response by the test compound is measured as an increase in the rate or extent of fluorescence quenching. Calculate the EC50 for potentiation.

Comparative Performance Data Table:

CompoundGABA-A Receptor Modulation (EC50 for potentiation, µM)
2-amino-N-isopropylacetamide HClUser to determine
Lidocaine HClModulatory effects reported, potency varies with subunit composition
Procainamide HClLimited data available
Ropivacaine HClLimited data available
Diazepam (Positive Control)~0.01-0.1

In Vivo Evaluation: Models of Local Anesthesia

Rationale: In vitro assays provide mechanistic insights, but in vivo models are crucial to assess the anesthetic efficacy in a physiological context.

Sciatic Nerve Block Model in Rats

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the experimental environment.

  • Baseline Sensory Testing: Assess the baseline sensory function using a hot plate or tail-flick test.

  • Drug Administration: Anesthetize the rats lightly and inject a standardized volume of this compound or a comparator solution perineurally to the sciatic nerve.

  • Post-injection Assessment: At regular intervals, assess the degree of sensory and motor blockade. Sensory blockade is measured by the latency to withdraw the paw from a thermal stimulus. Motor blockade can be assessed by observing gait and the ability to grip.

  • Data Analysis: Determine the onset and duration of action for both sensory and motor blockade. Compare the efficacy of this compound to the alternatives.

Comparative Performance Data Table:

Compound (Concentration)Onset of Sensory Blockade (min)Duration of Sensory Blockade (min)
2-amino-N-isopropylacetamide HClUser to determineUser to determine
Lidocaine HCl (2%)~5-10~60-90
Ropivacaine HCl (0.5%)~10-15~180-300

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the performance evaluation of this compound. By systematically applying these standardized assays and comparing the results to well-established local anesthetics, researchers can generate the critical data needed to understand its pharmacological profile. The results of these studies will be instrumental in determining the potential therapeutic utility of this compound and will guide future research, including more advanced preclinical and, potentially, clinical investigations. The self-validating nature of these protocols, coupled with the use of appropriate controls and comparators, will ensure the generation of trustworthy and authoritative data.

References

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  • A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PubMed Central. [Link]

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  • Lidocaine in Gel Analyzed with HPLC - AppNote. MicroSolv. [Link]

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A Comparative Guide to Structural Analogues of 2-amino-N-isopropylacetamide Hydrochloride for CNS-Active Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of structural analogues of 2-amino-N-isopropylacetamide hydrochloride, a foundational scaffold in the exploration of novel central nervous system (CNS) active agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, comparative biological activity, and structure-activity relationships (SAR) of a homologous series of N-alkyl-2-aminoacetamides. By presenting objective experimental data and detailed protocols, this guide aims to facilitate informed decisions in the design and selection of lead compounds for further investigation.

Introduction: The Potential of the 2-Amino-N-alkylacetamide Scaffold

The 2-amino-N-alkylacetamide core represents a class of small molecules with significant potential for CNS activity. The parent compound, 2-amino-N-isopropylacetamide, and its derivatives have been investigated for a range of pharmacological effects, including anticonvulsant and analgesic properties[1][2]. The simplicity of this scaffold, consisting of a primary amino group, an acetamide linkage, and a variable N-alkyl substituent, allows for systematic modifications to probe the chemical space and optimize biological activity. Understanding how subtle changes in the N-alkyl group influence efficacy and potential off-target effects is crucial for the rational design of new therapeutic agents. This guide focuses on a comparative analysis of a homologous series where the N-alkyl group is varied (methyl, ethyl, n-propyl, isopropyl, and n-butyl) to elucidate key structure-activity relationships.

Synthesis and Characterization of N-Alkyl-2-aminoacetamide Analogues

A robust and reproducible synthetic route is paramount for the generation of a library of analogues for comparative screening. The following protocol outlines a general and efficient method for the synthesis of N-alkyl-2-aminoacetamide hydrochlorides, adapted from established methodologies for amide bond formation and amine substitution[3].

Experimental Protocol: General Synthesis of N-Alkyl-2-aminoacetamide Hydrochlorides

Step 1: Synthesis of 2-chloro-N-alkylacetamide

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add the desired primary alkylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-alkylacetamide.

  • Purify the product by column chromatography on silica gel or recrystallization.

Step 2: Amination and Hydrochloride Salt Formation

  • Dissolve the purified 2-chloro-N-alkylacetamide (1.0 equivalent) in a solution of ammonia in methanol (7N, 5-10 equivalents).

  • Transfer the solution to a sealed pressure vessel and heat to 60-80 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the resulting crude 2-amino-N-alkylacetamide in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization:

Confirm the structure and purity of each synthesized analogue using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Amination & Salt Formation Alkylamine R-NH₂ Reaction1 DCM, 0°C to RT Alkylamine->Reaction1 ChloroacetylChloride Cl-CO-CH₂-Cl ChloroacetylChloride->Reaction1 Intermediate 2-Chloro-N-alkylacetamide (R-NH-CO-CH₂-Cl) Reaction1->Intermediate Reaction2 Pressure Vessel, 60-80°C Intermediate->Reaction2 Ammonia NH₃ in MeOH Ammonia->Reaction2 FreeBase 2-Amino-N-alkylacetamide (R-NH-CO-CH₂-NH₂) Reaction2->FreeBase HCl HCl (gas or solution) FreeBase->HCl FinalProduct 2-Amino-N-alkylacetamide HCl (R-NH-CO-CH₂-NH₂·HCl) HCl->FinalProduct

General synthetic workflow for N-alkyl-2-aminoacetamide hydrochlorides.

Comparative Biological Performance

To objectively assess the therapeutic potential of the synthesized analogues, a panel of in vivo and in vitro assays are employed. The primary areas of investigation for this class of compounds are anticonvulsant and analgesic activities, with cytotoxicity assays providing an initial safety profile.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures in humans[4][5].

  • Animal Model: Adult male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, typically 30-60 minutes post-i.p. administration.

  • Induction of Seizure: A maximal seizure is induced via corneal electrodes using an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated for each compound.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia[6][7].

  • Animal Model: Adult male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are administered i.p. or p.o. 30 minutes prior to the induction of writhing. A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.

  • Induction of Writhing: 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

In Vitro Cytotoxicity: MTT Assay on Neuronal Cell Lines

To assess the potential for neurotoxicity, an in vitro cytotoxicity assay is performed on a relevant neuronal cell line, such as SH-SY5Y (human neuroblastoma). The MTT assay measures cell viability by assessing the metabolic activity of the cells.

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Comparative Data Summary

The following table summarizes representative biological data for the homologous series of N-alkyl-2-aminoacetamides. It is important to note that this data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Compound (R in R-NH-CO-CH₂-NH₂·HCl)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg, i.p.)Analgesic Activity (% Inhibition of Writhing)Cytotoxicity (SH-SY5Y, IC₅₀ µM)
Methyl ~40-60[8]Moderate>100 (estimated)
Ethyl ~60-80[8]Moderate>100 (estimated)
n-Propyl >100[8]Low-Moderate>100 (estimated)
Isopropyl (Parent Compound) ~50-70 Moderate-High >100 (estimated)
n-Butyl >100[8]Low>100 (estimated)
Phenytoin (Reference) 9.5N/AN/A
Diclofenac (Reference) N/A~80% at 10 mg/kgN/A

Structure-Activity Relationship (SAR) and Mechanistic Insights

The compiled data, while requiring further validation through head-to-head studies, allows for the elucidation of preliminary structure-activity relationships.

Anticonvulsant Activity: The data suggests that the size and branching of the N-alkyl group play a crucial role in anticonvulsant activity. The N-methyl and the parent N-isopropyl analogues appear to be the most potent in this series in the MES test[8]. A linear increase in chain length to n-propyl and n-butyl leads to a decrease in activity. This suggests that a specific steric profile is required for optimal interaction with the biological target.

Analgesic Activity: A similar trend is observed for analgesic activity, with the isopropyl group potentially offering a favorable balance of lipophilicity and steric bulk for interaction with pain-related targets.

Cytotoxicity: The low predicted cytotoxicity of these small, polar molecules is a favorable characteristic for CNS drug candidates.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The efficacy of these compounds in the MES test, a model where seizure spread is a key feature, strongly suggests a mechanism involving the modulation of voltage-gated sodium channels (VGSCs)[2][9]. These channels are critical for the initiation and propagation of action potentials in neurons[10][11]. Many established anticonvulsant drugs, such as phenytoin, act by stabilizing the inactivated state of VGSCs, thereby reducing the firing rate of neurons. It is hypothesized that the 2-amino-N-alkylacetamide scaffold may interact with a binding site on the VGSC, with the N-alkyl group influencing the affinity and modulatory effect.

G cluster_0 Neuronal Membrane cluster_1 Inactivated State cluster_2 Downstream Effect VGSC Voltage-Gated Sodium Channel (VGSC) VGSC_inactivated VGSC (Inactivated) VGSC->VGSC_inactivated Stabilizes Analogue 2-Amino-N-alkylacetamide Analogue->VGSC Binds to VGSC Na_out Na⁺ (extracellular) Na_out->VGSC Influx Blocked Na_in Na⁺ (intracellular) ReducedFiring Reduced Neuronal Firing VGSC_inactivated->ReducedFiring AnticonvulsantEffect Anticonvulsant Effect ReducedFiring->AnticonvulsantEffect

Proposed mechanism: Stabilization of the inactivated state of VGSCs.

Conclusion and Future Directions

This comparative guide provides a framework for the systematic evaluation of structural analogues of this compound. The preliminary SAR suggests that the N-alkyl substituent is a key determinant of anticonvulsant and analgesic activity, with the methyl and isopropyl groups showing the most promise. The proposed mechanism involving the modulation of voltage-gated sodium channels offers a rational basis for further optimization of this scaffold.

Future work should focus on:

  • Head-to-head comparative studies: Synthesizing and testing the homologous series under identical experimental conditions to obtain a robust and directly comparable dataset.

  • Expansion of the analogue library: Exploring a wider range of N-substituents, including cyclic and branched alkyl groups, as well as modifications to the acetamide backbone.

  • Detailed mechanistic studies: Utilizing electrophysiological techniques, such as patch-clamp assays, to confirm the interaction with and modulation of specific isoforms of voltage-gated sodium channels.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogues to evaluate their drug-like potential.

By employing a systematic and data-driven approach, the 2-amino-N-alkylacetamide scaffold holds significant promise for the development of novel and effective therapies for neurological disorders.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-isopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Compliance

As laboratory professionals engaged in the demanding fields of research and drug development, our focus is rightly on innovation and discovery. However, the life cycle of the chemical reagents we use extends beyond the successful synthesis or assay. The responsible management and disposal of these materials are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-amino-N-isopropylacetamide hydrochloride (CAS No. 614718-86-4), a common reagent in various research applications.

The causality behind stringent disposal protocols is rooted in the inherent hazards of a chemical and the regulatory frameworks designed to mitigate them. This document synthesizes technical data with field-proven best practices to ensure that your handling of this substance is safe, compliant, and scientifically sound from acquisition to disposal.

Disclaimer: This guide is based on available safety data for this compound and related compounds. However, you must always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to the protocols established by your institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a substance is the foundational step in determining appropriate handling and disposal methods. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.

Table 1: GHS Hazard Classification for this compound (CAS 614718-86-4)

Hazard ClassHazard StatementSignal WordGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritation[1]Warning[1]

Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]Warning[1]

Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1]Warning[1]

Causality of Disposal Protocol: The identified hazards—skin, eye, and respiratory irritation—dictate that this compound must be managed as a hazardous waste. The primary goal of the disposal procedure is to prevent its release into the environment and to eliminate the risk of exposure to personnel through dermal contact, eye contact, or inhalation of dusts.

Part 2: The Regulatory Landscape: EPA and OSHA

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).

Your institution's EHS department translates these federal regulations into actionable, site-specific protocols. Adherence to these internal guidelines is mandatory.

Part 3: Pre-Disposal Planning and Waste Segregation

Effective waste management begins long before the waste container is full. Proper planning and segregation are critical for safety, compliance, and cost-effective disposal.

1. Waste Characterization: The first step is to identify the waste as hazardous. Based on its GHS classification, this compound is considered a hazardous irritant.

2. Container Selection:

  • Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical and in good condition.[3]
  • Liquids: If the compound is dissolved in a solvent, the waste container must be appropriate for that solvent (e.g., glass for organic solvents, HDPE for aqueous solutions).[4]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
  • The label must include the full chemical name: "this compound" and its CAS number "614718-86-4."
  • List all constituents by percentage, including solvents.
  • Indicate the primary hazards (e.g., "Irritant").
  • Include the accumulation start date (the date the first drop of waste enters the container).

4. Segregation:

  • Do not mix incompatible waste streams. While this compound's specific incompatibilities are not fully documented in the available literature, as a general rule, amine hydrochlorides should be kept separate from strong bases and strong oxidizing agents.
  • Segregate solid waste (contaminated gloves, weigh boats, etc.) from liquid waste.

Part 4: Step-by-Step Disposal Protocols

The universal directive for this chemical is to dispose of contents/container to an approved waste disposal plant . This is typically accomplished through your institution's EHS department, which contracts with a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Protocol 4.1: Disposal of Unused or Expired this compound (Solid)
  • Preparation: Ensure the original container is securely capped and the manufacturer's label is intact and legible. If the original container is compromised, carefully transfer the material to a suitable, labeled waste container in a chemical fume hood.

  • Labeling: If not already done, affix a "Hazardous Waste" label to the container, filling in all required information.

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[3] This area should be under the control of laboratory personnel and away from general traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond your institution's specified time limits (often 90 or 180 days).[4]

Protocol 4.2: Disposal of Contaminated Solid Waste

This category includes items such as disposable gloves, weigh paper, paper towels, and contaminated plasticware.

  • Collection: In the work area (e.g., inside a chemical fume hood), collect all contaminated solid materials into a designated plastic bag or container.

  • Packaging: Once the work is complete, securely seal the primary plastic bag. For an added layer of safety, "double-bag" the waste by placing the first sealed bag into a second, larger one.

  • Transfer: Place the double-bagged waste into the designated solid hazardous waste container in your lab's SAA. This container must be kept closed except when adding waste.

  • Management: Ensure the main solid waste container is properly labeled and arrange for pickup by EHS when it is nearing full.

Protocol 4.3: Disposal of Contaminated Liquid Waste (Solutions)

This protocol applies if the compound has been dissolved in a solvent for experimental use.

  • Segregation: The choice of waste container depends on the solvent. For example, waste containing chlorinated solvents (e.g., dichloromethane) must be kept separate from non-halogenated solvent waste (e.g., methanol, acetone).

  • Collection: Pour the waste solution into the appropriate, correctly labeled liquid hazardous waste container using a funnel. This should be done inside a chemical fume hood to minimize inhalation exposure.

  • Container Management: Keep the waste container securely capped when not in use. Do not fill containers beyond 90% capacity to allow for vapor expansion.[4]

  • Storage and Pickup: Store the container in the SAA and arrange for EHS pickup as described previously.

Part 5: Emergency Spill Procedures

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material (a few grams) that you are trained and equipped to handle:

    • Isolate the Area: Restrict access to the spill area.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

    • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

    • Clean-up: Carefully sweep the material into a dustpan or scoop it up with stiff paper. Avoid creating dust. Place the collected material and all cleaning supplies into a plastic bag.

    • Decontaminate: Wipe the spill area with a damp paper towel.

    • Dispose: Seal, double-bag, and dispose of all contaminated materials (including gloves) as hazardous solid waste.

  • Evacuate and Notify: For large spills, or if you feel unwell or are unsure how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.

Part 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from the use of this compound.

DisposalWorkflow start Waste Generation Point (e.g., Weighing, Reaction Quench) waste_type Identify Waste Type start->waste_type solid_unused Unused/Expired Solid waste_type->solid_unused Solid solid_cont Contaminated Solids (Gloves, Paper, etc.) waste_type->solid_cont Solid liquid_cont Contaminated Liquid (Solution) waste_type->liquid_cont Liquid package_solid Package in Secure, Labeled Container solid_unused->package_solid double_bag Double-Bag Solid Waste solid_cont->double_bag segregate Segregate by Solvent Type? (Halogenated vs. Non-Halogenated) liquid_cont->segregate saa Store in Designated Satellite Accumulation Area (SAA) package_solid->saa package_liquid Pour into Correct, Labeled Liquid Waste Container package_liquid->saa non_halo Non-Halogenated Waste Stream segregate->non_halo No halo Halogenated Waste Stream segregate->halo Yes non_halo->package_liquid halo->package_liquid double_bag->package_solid pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->pickup disposal Final Disposal at Licensed Facility pickup->disposal

Caption: Decision workflow for the proper segregation and disposal of waste.

References

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.Link (Note: A direct deep link is unavailable; search for the product on the site.)

  • Sigma-Aldrich. Safety Data Sheet for Isopropylamine.Link (Note: A direct deep link is unavailable; search for the product on the site.)

  • Echemi. N-Isopropylacetamide Safety Data Sheet.Link

  • Santa Cruz Biotechnology, Inc. Product Page for 2-Amino-N-isopropyl-acetamide hydrochloride.Link

  • BLD Pharm. Product Page for this compound.Link

  • BLD Pharm. Product Page for 2-Amino-N-isopropylacetamide.Link

  • National Center for Biotechnology Information. "Isopropylacetamide." PubChem Compound Summary for CID 136874.Link

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet for 4-Nitrobenzaldehyde.Link (Note: A direct deep link is unavailable; search for the product on the site.)

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.Link

  • U.S. Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).Link

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.Link

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know.Link

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.Link

  • American Chemical Society (ACS). Regulation of Laboratory Waste.Link

  • Fisher Scientific. Safety Data Sheet for N-(2-Aminoethyl)acetamide.Link (Note: A direct deep link is unavailable; search for the product on the site.)

  • Morehead State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.Link

Sources

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